5-Hydroxymethyluracil
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-(hydroxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBGXEHEIRGOBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063455 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxymethyluracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
44 mg/mL | |
| Record name | 5-Hydroxymethyluracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4433-40-3 | |
| Record name | 5-(Hydroxymethyl)uracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxymethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)uracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(HYDROXYMETHYL)URACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/590TQ3GL34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Hydroxymethyluracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
5-Hydroxymethyluracil: A Double-Edged Sword in the Genome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Hydroxymethyluracil (5hmU) is a modified pyrimidine (B1678525) base that occupies a fascinating and complex position in DNA biology. Initially identified as a product of oxidative DNA damage, emerging evidence has revealed its role as a potential epigenetic marker, blurring the lines between DNA lesion and a regulatory modification. This guide provides a comprehensive technical overview of the dual nature of 5hmU, detailing its formation, biological consequences, and the methodologies used for its study. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying molecular processes.
The Dichotomy of this compound: Lesion vs. Epigenetic Mark
This compound can arise in the genome through two distinct pathways, fundamentally defining its subsequent biological role.
1.1. 5hmU as a DNA Lesion:
Oxidative stress and ionizing radiation can induce the oxidation of the methyl group of thymine (B56734), resulting in the formation of 5hmU[1][2]. This conversion generates a 5hmU:A base pair and is considered a form of DNA damage. Additionally, the deamination of 5-hydroxymethylcytosine (B124674) (5hmC), an intermediate in active DNA demethylation, can lead to the formation of a mismatched 5hmU:G pair[1][3]. This mispair is a significant threat to genomic integrity as it can lead to C-to-T transition mutations if not repaired before DNA replication. The cellular response to 5hmU as a lesion involves its recognition and removal by DNA glycosylases, primarily SMUG1 and TDG, through the base excision repair (BER) pathway[1][4].
1.2. 5hmU as an Epigenetic Mark:
In certain biological contexts, 5hmU appears to be intentionally generated and may function as an epigenetic modification. The Ten-eleven translocation (TET) enzymes, known for their role in oxidizing 5-methylcytosine (B146107) (5mC), can also hydroxylate thymine to form 5hmU[5][6][7]. This enzymatic production suggests a regulated process. The presence of 5hmU can influence DNA-protein interactions, including the binding of transcription factors, thereby potentially modulating gene expression[8][9][10]. In some organisms, like bacteriophage SPO1, 5hmU completely replaces thymine in the genome, highlighting its capacity to function as a primary DNA base[10].
Quantitative Analysis of this compound
The abundance of 5hmU in the genome is a critical factor in understanding its biological significance. Its levels can vary depending on the tissue type, cellular state, and the presence of oxidative stress.
Table 1: Levels of this compound in Various Tissues
| Tissue/Cell Type | Organism | 5hmU Level (per 106 bases) | Method | Reference |
| Human Lymphocytes | Human | ~0.5 | LC-MS/MS | [1] |
| Human Colon | Human | ~0.5 | LC-MS/MS | [1] |
| Colorectal Cancer | Human | ~0.5 | LC-MS/MS | [1] |
| Mouse Embryonic Stem Cells | Mouse | 2,900–7,800 (bases per genome) | Mass Spectrometry | [5] |
| Mouse Brain | Mouse | 0.15% of total DNA | Immunoassay | [11] |
| Mouse Liver | Mouse | High abundance | Immunoassay | [11] |
| Mouse Colorectum | Mouse | High abundance | Immunoassay | [11] |
| Mouse Kidney | Mouse | High abundance | Immunoassay | [11] |
| Colon Cancer Tissue | Human | 0.06% of total DNA | Immunoassay | [11] |
| Rectal Cancer Tissue | Human | 0.02% of total DNA | Immunoassay | [11] |
Table 2: Kinetic Parameters of DNA Glycosylases for this compound
| Enzyme | Substrate | Km (nM) | Vmax (fmol/min/µg) | Reference |
| Calf Thymus HmUra-DNA Glycosylase | 5hmU-containing DNA | 1.6 | 1.1 | [12] |
| Human SMUG1 | 5hmU:G | - | - | [4] |
| Human TDG | 5hmU:G | - | - | [13] |
Table 3: Miscoding Potential of this compound during DNA Synthesis
| DNA Polymerase | Nucleotide Incorporated Opposite 5hmU | Misincorporation Frequency | Reference |
| General observation | Adenine (dAMP) | Low (acts similar to thymine) | [2] |
| Human DNA Polymerase ι | Guanine (B1146940) (dGMP) opposite Thymine | ~10-fold higher than correct A | [14] |
| Human DNA Polymerase η | - | 10-2 to 10-3 (on undamaged DNA) | [15] |
Signaling Pathways and Molecular Interactions
The biological impact of 5hmU is determined by a complex network of enzymatic reactions and protein-DNA interactions.
Caption: Formation and biological consequences of this compound (5hmU).
Experimental Protocols
Accurate detection and mapping of 5hmU are crucial for elucidating its biological functions. Several methods have been developed, each with its own advantages and limitations.
4.1. Detection of 5hmU by Selective Chemical Labeling and Enrichment
This method allows for the specific enrichment of DNA fragments containing 5hmU, which can then be analyzed by qPCR or sequencing.
Protocol:
-
Glucosylation of 5hmU:
-
Immunoprecipitation (IP) or Affinity Pull-down:
-
Use an antibody specific to base J or a J-binding protein to immunoprecipitate the glucosylated DNA fragments[16][17][18].
-
Alternatively, use a modified UDP-glucose with a biotin (B1667282) tag for subsequent pull-down with streptavidin beads.
-
-
DNA Purification and Analysis:
Caption: Workflow for selective chemical labeling and enrichment of 5hmU.
4.2. DNA Glycosylase Activity Assay
This assay measures the ability of a DNA glycosylase to excise 5hmU from a DNA substrate.
Protocol:
-
Substrate Preparation:
-
Synthesize a short double-stranded DNA oligonucleotide containing a single 5hmU residue. One strand should be labeled, for example, with a fluorescent dye or a radioactive isotope.
-
-
Enzymatic Reaction:
-
Incubate the labeled DNA substrate with the purified DNA glycosylase (e.g., SMUG1 or TDG) in an appropriate reaction buffer.
-
-
Product Separation:
-
Stop the reaction and separate the excised 5hmU base from the DNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
-
Quantification:
-
Quantify the amount of excised base by measuring the signal from the labeled fragment.
-
Caption: Workflow for DNA glycosylase activity assay.
4.3. TET Enzyme Activity Assay (In Vitro)
This assay determines the ability of TET enzymes to oxidize thymine to 5hmU.
Protocol:
-
Substrate Preparation:
-
Prepare a DNA substrate (e.g., a plasmid or a PCR product) that is unmethylated.
-
-
Enzymatic Reaction:
-
Incubate the DNA substrate with a purified recombinant TET enzyme (e.g., TET1, TET2, or TET3), α-ketoglutarate, Fe(II), and ascorbate (B8700270) in a suitable reaction buffer[5].
-
-
DNA Digestion and Analysis:
-
After the reaction, purify the DNA and digest it to single nucleosides.
-
Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of 5-hydroxymethyl-2'-deoxyuridine (B45661) (the nucleoside form of 5hmU) produced[5][19].
-
Caption: Workflow for in vitro TET enzyme activity assay.
Future Perspectives and Drug Development Implications
The dual role of 5hmU presents both challenges and opportunities for therapeutic intervention. Targeting the enzymes that generate or remove 5hmU could be a viable strategy in diseases characterized by aberrant DNA modification landscapes, such as cancer. For instance, inhibiting the repair of pro-mutagenic 5hmU:G mismatches could selectively kill cancer cells with high levels of oxidative stress or deficiencies in other DNA repair pathways. Conversely, modulating the epigenetic function of 5hmU by targeting TET enzymes or 5hmU-binding proteins could offer novel approaches to regulate gene expression in various diseases. Further research is needed to fully dissect the context-dependent functions of 5hmU and to develop specific and potent modulators of its metabolism and recognition. A deeper understanding of the intricate biology of 5hmU will undoubtedly pave the way for innovative diagnostic and therapeutic strategies.
References
- 1. Enigmatic this compound: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of high excision capacity for this compound mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxymethylation of DNA: an epigenetic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Germline ablation of SMUG1 DNA glycosylase causes loss of this compound- and UNG-backup uracil-excision activities and increases cancer predisposition of Ung-/-Msh2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Tet oxidizes thymine to this compound in mouse embryonic stem cell DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epigenie.com [epigenie.com]
- 8. Structural insights into how 5-hydroxymethylation influences transcription factor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]
- 10. DNA binding by the bacteriophage SPO1-encoded type II DNA-binding protein, transcription factor 1. Site-specific binding requires this compound-containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Excision of 5-halogenated Uracils by Human Thymine DNA Glycosylase: Robust Activity for DNA Contexts other than CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human DNA Polymerase ι Utilizes Different Nucleotide Incorporation Mechanisms Dependent upon the Template Base - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The many faces of DNA polymerases: Strategies for mutagenesis and for mutational avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A method for the efficient and selective identification of this compound in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of 5-Hydroxymethyluracil: A Technical Guide to its Role in Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Once primarily considered a product of DNA damage, 5-Hydroxymethyluracil (5hmU) is now emerging as a significant player in the epigenetic regulation of gene expression. This technical guide provides an in-depth exploration of the biological roles of 5hmU, detailing its formation, genomic distribution, and the enzymatic machinery that governs its presence in DNA. We delve into the quantitative landscape of 5hmU abundance and present detailed protocols for its detection and analysis. Furthermore, this guide illustrates the key molecular pathways involving 5hmU and outlines experimental workflows for the identification of its interacting proteins, offering a comprehensive resource for researchers in epigenetics, cancer biology, and neurobiology, as well as professionals in drug development targeting epigenetic modifications.
Introduction: The Expanding Role of this compound
This compound (5hmU) is a modified pyrimidine (B1678525) base that can arise in the genome through two primary pathways: the oxidation of thymine (B56734) by Ten-Eleven Translocation (TET) enzymes and the deamination of 5-hydroxymethylcytosine (B124674) (5hmC), which itself is an oxidation product of 5-methylcytosine (B146107) (5mC)[1]. While historically viewed as a lesion resulting from oxidative DNA damage, a growing body of evidence suggests that 5hmU may also function as an epigenetic mark, contributing to the intricate regulation of gene expression[1]. Its presence in the DNA of various organisms, from bacteriophages to mammals, underscores its potential biological significance[2]. In some organisms, such as dinoflagellates, 5hmU is found in remarkably high abundance, replacing a substantial fraction of thymine, where it is implicated in silencing transposable elements[3][4]. In mammals, while present at much lower levels, its dynamic regulation suggests a role in cellular differentiation and development[5]. This guide will explore the multifaceted nature of 5hmU, from its biochemical origins to its functional implications in gene regulation.
Formation and Removal of this compound: A Dynamic Balance
The cellular concentration of 5hmU is meticulously controlled by the interplay of enzymatic formation and removal processes.
Enzymatic Formation of 5hmU
The primary route for the intentional generation of 5hmU in mammalian cells is through the action of the TET family of dioxygenases (TET1, TET2, TET3). These enzymes, which are also responsible for the oxidation of 5mC to 5hmC, can directly oxidize the methyl group of thymine to produce 5hmU paired with adenine (B156593) (5hmU:A)[5]. This process is evolutionarily conserved, indicating a potentially important biological function.
A secondary, and often unintentional, pathway for 5hmU formation is the deamination of 5hmC. This can occur spontaneously or be enzymatically mediated, resulting in a 5hmU mispaired with guanine (B1146940) (5hmU:G). This mispair is a potent mutagenic lesion and is rapidly targeted for repair.
The Base Excision Repair Pathway for 5hmU Removal
The removal of 5hmU from the genome is primarily accomplished through the Base Excision Repair (BER) pathway, initiated by DNA glycosylases. Several glycosylases have been identified with activity towards 5hmU:
-
Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1): Considered the primary enzyme for removing 5hmU from both single- and double-stranded DNA. It can excise 5hmU when paired with either adenine or guanine[6].
-
Thymine-DNA glycosylase (TDG): While its major substrates are G:T and G:U mismatches, TDG also exhibits robust activity against 5hmU when it is mispaired with guanine (5hmU:G)[6][7].
-
Nei-like DNA glycosylase 1 (NEIL1): This glycosylase is particularly efficient at removing oxidized pyrimidines, including 5-hydroxyuracil, especially in the context of single-strand breaks[8].
The differential activity of these glycosylases towards 5hmU:A and 5hmU:G suggests a sophisticated cellular mechanism to distinguish between potentially regulatory 5hmU and mutagenic lesions.
Quantitative Landscape of this compound
The abundance of 5hmU varies significantly across different species and tissues, reflecting its diverse biological roles.
| Organism/Tissue | Method | Abundance of this compound | Reference |
| Dinoflagellates | |||
| Amphidinium carterae | LC-MS/MS | 44.59% of total thymidine | [3] |
| Crypthecodinium cohnii | LC-MS/MS | 28.97% of total thymidine | [3] |
| Symbiodinium sp. | LC-MS/MS | 22.18% of total thymidine | [3] |
| Mammalian Tissues | |||
| Mouse Brain | Enzyme Assay | High activity of 5hmU-DNA glycosylase | [5] |
| Mouse Thymus | Enzyme Assay | High activity of 5hmU-DNA glycosylase | [5] |
| Human Colorectal Tissue | Immunoassay | 0.46-0.57% of total cytosine (as 5hmC) | [9] |
| Human Colorectal Cancer | Immunoassay | 0.02-0.06% of total cytosine (as 5hmC) | [9] |
Note: Data on absolute 5hmU levels in mammalian tissues is still emerging. The data for human colorectal tissue refers to 5-hydroxymethylcytosine (5hmC), a precursor that can be deaminated to 5hmU. The significant decrease in cancer suggests a potential role for this pathway in tumorigenesis.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the role of 5hmU.
Molecular Pathways
References
- 1. Regulation of protein abundance in genetically diverse mouse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide distribution of this compound and chromatin accessibility in the Breviolum minutum genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound-DNA glycosylase activity may be a differentiated mammalian function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Fifth Base: A Technical Guide to the Discovery and History of 5-Hydroxymethyluracil in DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of molecular biology, the canonical four bases of DNA—adenine, guanine (B1146940), cytosine, and thymine (B56734)—have long been considered the fundamental building blocks of genetic information. However, the discovery of modified bases has unveiled a more complex and nuanced layer of epigenetic regulation. Among these, 5-Hydroxymethyluracil (5-hmU) has emerged as a molecule of significant interest. Initially identified in bacteriophages and later in dinoflagellates, its recent discovery in mammalian DNA has opened new avenues of research into its biological role, from a simple DNA lesion to a potential epigenetic marker. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to 5-hmU, tailored for researchers, scientists, and drug development professionals.
A Historical Timeline of Discovery
The journey to understanding 5-hmU has been a multi-decade endeavor, marked by key discoveries across different organisms.
Quantitative Abundance of this compound
The prevalence of 5-hmU varies dramatically across the tree of life, from being a complete replacement for thymine in some viral genomes to a rare modification in mammals. This variation underscores its diverse biological roles.
Table 1: Quantitative Levels of this compound in Bacteriophages
| Bacteriophage Species | Host Organism | Percentage of Thymine Replaced by 5-hmU | Reference |
| Bacillus subtilis phage SP8 | Bacillus subtilis | 100% | [1] |
| Bacillus subtilis phage SPO1 | Bacillus subtilis | 100% | [2] |
| Bacillus subtilis phage φe | Bacillus subtilis | 100% | |
| Phage ViI | Salmonella enterica | ~7% of thymine bases are 5-hmdU, with a further 43% modified to 5-NeOmdU | [3] |
Table 2: Quantitative Levels of this compound in Dinoflagellates
| Dinoflagellate Species | Percentage of Thymine Replaced by 5-hmU |
| Amphidinium carterae | ~44.59% |
| Crypthecodinium cohnii | ~28.97% |
| Symbiodinium sp. | ~22.18% |
| Gyrodinium cohnii | ~37% |
Table 3: Quantitative Levels of this compound in Mammalian Tissues and Cells
| Mammalian Tissue/Cell Type | Organism | Approximate Abundance (per 106 dN) |
| Human Colon | Human | ~0.5 |
| Colorectal Cancer | Human | ~0.5 |
| Various Rat Tissues | Rat | ~0.5 |
| Various Porcine Tissues | Pig | ~0.5 |
| Mouse Embryonic Stem Cells | Mouse | Levels vary during differentiation |
Formation and Repair Pathways
This compound can arise in the genome through several distinct pathways and is recognized and processed by cellular repair machinery. Understanding these pathways is crucial for elucidating its biological significance.
Experimental Protocols
The detection and mapping of 5-hmU require specialized techniques that can distinguish it from other DNA bases, particularly thymine and 5-hydroxymethylcytosine. Below are detailed methodologies for key experiments.
Selective Chemical Labeling and Enrichment of 5-hmU
This protocol describes a method for the selective chemical labeling of 5-hmU, enabling its enrichment and subsequent analysis.[4][5]
Materials:
-
Genomic DNA
-
Recombinant mTet1 enzyme
-
β-glucosyltransferase (βGT)
-
UDP-6-N3-glucose (Azide-modified UDP-glucose)
-
DBCO-PEG4-Biotin
-
Streptavidin-coated magnetic beads
-
DNA purification kits
-
Buffers (mTet1 reaction buffer, βGT reaction buffer, binding buffer, wash buffer, elution buffer)
Procedure:
-
Oxidation of 5-mC and 5-hmC:
-
To a solution of fragmented genomic DNA (e.g., 1 µg in 50 µL), add mTet1 reaction buffer and recombinant mTet1 enzyme.
-
Incubate at 37°C for 1-2 hours to convert 5-mC and 5-hmC to 5-carboxylcytosine (5caC).
-
Purify the DNA using a DNA purification kit.
-
-
Glucosylation of 5-hmU:
-
To the purified DNA, add βGT reaction buffer, βGT enzyme, and UDP-6-N3-glucose.
-
Incubate at 37°C for 1 hour to transfer the azide-modified glucose to the hydroxyl group of 5-hmU.
-
Purify the DNA.
-
-
Biotinylation via Click Chemistry:
-
To the glucosylated DNA, add DBCO-PEG4-Biotin.
-
Incubate at 37°C for 2 hours to attach the biotin (B1667282) moiety to the azide (B81097) group.
-
Purify the DNA.
-
-
Enrichment of 5-hmU-containing DNA:
-
Resuspend streptavidin-coated magnetic beads in binding buffer.
-
Add the biotinylated DNA to the beads and incubate with gentle rotation at room temperature for 30 minutes.
-
Wash the beads several times with wash buffer to remove non-specifically bound DNA.
-
Elute the enriched 5-hmU-containing DNA from the beads using an appropriate elution buffer.
-
J-Binding Protein 1 (JBP1)-based Immunoprecipitation of Glucosylated 5-hmU
This method utilizes the specificity of J-Binding Protein 1 (JBP1) for glucosylated 5-hmU (base J) to enrich for DNA fragments containing this modification.
Materials:
-
Genomic DNA
-
J-Glucosyltransferase (JGT)
-
UDP-Glucose
-
Recombinant JBP1 fused to a tag (e.g., GST or His)
-
Affinity beads for the tag (e.g., Glutathione or Ni-NTA)
-
DNA fragmentation apparatus (e.g., sonicator)
-
Buffers (JGT reaction buffer, IP buffer, wash buffer, elution buffer)
Procedure:
-
DNA Fragmentation:
-
Fragment genomic DNA to a desired size range (e.g., 200-500 bp) by sonication.
-
-
Glucosylation of 5-hmU:
-
To the fragmented DNA, add JGT reaction buffer, JGT enzyme, and UDP-Glucose.
-
Incubate at 37°C for 1 hour.
-
Purify the DNA.
-
-
Immunoprecipitation:
-
Incubate the tag-fused JBP1 with affinity beads to allow binding.
-
Add the glucosylated DNA to the JBP1-bead complex in IP buffer.
-
Incubate with gentle rotation at 4°C for 2-4 hours.
-
Wash the beads multiple times with wash buffer.
-
Elute the enriched DNA from the beads.
-
Single-Base Resolution Sequencing of 5-hmU
This protocol outlines a method for sequencing 5-hmU at single-base resolution by converting it to 5-formyluracil (B14596) (5-fU), which is then read as a cytosine during PCR.[6][7]
Materials:
-
Genomic DNA
-
Potassium perruthenate (KRuO4)
-
DNA polymerase with proofreading activity
-
Primers for PCR
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Oxidation of 5-hmU to 5-fU:
-
Treat the DNA with a controlled amount of KRuO4 to specifically oxidize 5-hmU to 5-fU.
-
-
PCR Amplification:
-
Perform PCR using a proofreading DNA polymerase. During replication, 5-fU in the template strand will direct the incorporation of a guanine in the newly synthesized strand, leading to a T-to-C transition in the sequencing reads.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the PCR products.
-
Perform next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome and identify T-to-C transitions at thymine positions to map the locations of 5-hmU.
-
Biological Significance and Future Directions
The biological role of 5-hmU is multifaceted and context-dependent. In some organisms, it serves a structural purpose, replacing thymine to a large extent. In mammals, its low abundance suggests a more regulatory or transient role.
Potential Roles of 5-hmU:
-
Epigenetic Mark: The enzymatic production of 5-hmU by TET proteins and its dynamic levels during cellular differentiation suggest a role in epigenetic regulation, potentially influencing gene expression.
-
DNA Demethylation Intermediate: As a product of 5-hmC deamination, 5-hmU is a key intermediate in a proposed pathway for active DNA demethylation. Its efficient removal by the base excision repair machinery supports this transient role.
-
DNA Lesion: The formation of 5-hmU through oxidative damage represents a form of DNA lesion that, if not repaired, could have mutagenic potential.
The study of 5-hmU is a rapidly evolving field. Future research will likely focus on:
-
Developing more sensitive and high-throughput methods for detecting and quantifying 5-hmU.
-
Elucidating the specific proteins that "read" and "erase" this modification to understand its downstream effects.
-
Investigating the role of 5-hmU in various biological processes, including development, aging, and disease.
-
Exploring the potential of targeting 5-hmU pathways for therapeutic interventions, particularly in cancer and other diseases with epigenetic dysregulation.
Conclusion
The discovery and ongoing investigation of this compound have added a new layer of complexity to our understanding of the genome. From its initial identification in viruses to its more recent discovery in mammals, 5-hmU has transitioned from a biological curiosity to a molecule of significant interest in the field of epigenetics. The development of sophisticated experimental techniques has been instrumental in unraveling its formation, repair, and potential functions. As research continues, a clearer picture of the role of this enigmatic fifth base in health and disease will undoubtedly emerge, offering new opportunities for diagnostics and therapeutic innovation.
References
- 1. Frontiers | In vitro Type II Restriction of Bacteriophage DNA With Modified Pyrimidines [frontiersin.org]
- 2. Identification of high excision capacity for this compound mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type II Restriction of Bacteriophage DNA With 5hmdU-Derived Base Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of mismatched this compound in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of mismatched this compound in DNA by selective chemical labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequencing this compound at Single-Base Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Enzymatic Conversion of Thymine to 5-Hydroxymethyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of thymine (B56734) to 5-hydroxymethyluracil (5hmU) represents a critical intersection of DNA modification, repair, and potential epigenetic regulation. This technical guide provides a comprehensive overview of the core enzymatic processes involved, focusing on the roles of Ten-Eleven Translocation (TET) enzymes and thymine hydroxylases. This document details the reaction mechanisms, summarizes available kinetic data, provides in-depth experimental protocols for studying this conversion, and visualizes the associated biochemical pathways. This guide is intended to serve as a valuable resource for researchers in drug development and molecular biology, offering insights into the enzymatic machinery that governs the formation of this important modified base.
Introduction
This compound (5hmU) is a modified pyrimidine (B1678525) base found in the DNA of various organisms, from bacteriophages to mammals. While initially considered a product of oxidative DNA damage, it is now understood that 5hmU can also be generated through specific enzymatic pathways. The primary enzymatic routes for the formation of 5hmU from thymine involve two key families of dioxygenases: the Ten-Eleven Translocation (TET) family of enzymes in mammals and thymine hydroxylases (also known as thymine dioxygenases) found in fungi and protozoa.
The presence and regulation of 5hmU have significant implications for genome stability and gene expression. In some contexts, 5hmU is recognized and excised by DNA repair pathways, highlighting its potential as a lesion. In other contexts, its dynamic regulation suggests a role as an epigenetic marker, adding another layer of complexity to the epigenetic landscape. Understanding the enzymatic basis of 5hmU formation is therefore crucial for elucidating its biological functions and for developing therapeutic strategies that target DNA modification pathways.
Enzymatic Pathways for this compound Formation from Thymine
The direct oxidation of the methyl group of thymine to a hydroxymethyl group is catalyzed by two main classes of enzymes, both of which are non-heme, Fe(II)- and α-ketoglutarate-dependent dioxygenases.
Ten-Eleven Translocation (TET) Enzymes
In mammals, the TET family of enzymes (TET1, TET2, and TET3) are the primary catalysts for the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a key step in active DNA demethylation.[1][2] However, these enzymes also exhibit activity towards thymine, converting it to 5hmU.[3] This activity is considered a secondary function compared to their role in 5mC oxidation.
The reaction catalyzed by TET enzymes is a hydroxylation reaction that requires molecular oxygen, Fe(II) as a cofactor, and α-ketoglutarate as a co-substrate. The proposed mechanism involves the generation of a highly reactive Fe(IV)-oxo intermediate that abstracts a hydrogen atom from the methyl group of thymine, followed by hydroxylation.
Thymine Hydroxylases (Thymine Dioxygenases)
In various non-mammalian eukaryotes, such as the fungus Neurospora crassa and the protozoan Rhodotorula glutinis, the enzymatic conversion of thymine to 5hmU is carried out by thymine hydroxylases (EC 1.14.11.6).[2][4] These enzymes are also Fe(II)/α-ketoglutarate-dependent dioxygenases and catalyze the following reaction:
Thymine + α-ketoglutarate + O₂ → this compound + Succinate + CO₂[4]
Thymine hydroxylases can further oxidize 5hmU to 5-formyluracil (B14596) and subsequently to uracil-5-carboxylic acid.
Quantitative Data and Enzyme Kinetics
While the enzymatic conversion of thymine to 5hmU by TET enzymes and thymine hydroxylases is established, specific kinetic parameters (Km, kcat, Vmax) for thymine as a substrate are not extensively reported in the literature. To provide a point of reference, the kinetic parameters for TET enzymes with their primary substrate, 5-methylcytosine (5mC), and for thymine with other enzymes are presented below.
Table 1: Michaelis-Menten Constants (Km) for TET Enzymes and Related Substrates
| Enzyme | Substrate | Km (μM) | Organism | Reference |
| TET1 | 5mC-containing DNA | 0.075 | Mouse | [5] |
| TET2 | 5mC-containing DNA | Not reported | ||
| Dihydropyrimidine Dehydrogenase | Thymine | 2.2 | Rat (liver) | [6] |
Table 2: Cofactor Requirements for TET Enzymes and Thymine Hydroxylases
| Enzyme Family | Required Cofactors | Co-substrate |
| TET Enzymes | Fe(II), Ascorbate (for Fe(II) recycling) | α-ketoglutarate, O₂ |
| Thymine Hydroxylases | Fe(II), Ascorbate | α-ketoglutarate, O₂ |
Note: The available literature lacks specific Km, kcat, and Vmax values for the enzymatic conversion of thymine to this compound by TET enzymes and thymine hydroxylases.
Experimental Protocols
This section provides detailed methodologies for the in vitro study of the enzymatic formation of 5hmU from thymine and for the quantification of the product.
In Vitro Assay for TET Enzyme-Mediated Thymine Oxidation
This protocol is adapted from methods used to study TET activity on 5mC and can be applied to investigate thymine oxidation.[7]
Materials:
-
Recombinant human TET1/2/3 catalytic domain (commercially available)
-
Thymine or a thymine-containing DNA oligonucleotide substrate
-
Assay Buffer: 50 mM HEPES (pH 8.0), 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µM ATP
-
Quenching Solution: 10 mM EDTA
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the following components on ice:
-
Assay Buffer
-
Thymine or thymine-containing DNA substrate to the desired final concentration
-
Nuclease-free water to the final volume
-
-
Enzyme Addition: Initiate the reaction by adding the recombinant TET enzyme to the reaction mixture. The final enzyme concentration should be optimized based on preliminary experiments.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours). Time-course experiments are recommended to determine the linear range of the reaction.
-
Reaction Quenching: Stop the reaction by adding the Quenching Solution to chelate the Fe(II) ions.
-
Sample Preparation for Analysis:
-
If a DNA oligonucleotide was used as a substrate, the DNA must be enzymatically digested to nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
If free thymine was used, the sample can be directly analyzed after appropriate dilution and filtration.
-
-
Quantification of 5hmU: Analyze the prepared samples by LC-MS/MS to quantify the amount of 5hmU produced.
In Vitro Assay for Thymine Hydroxylase Activity
This protocol is based on methods developed for studying thymine hydroxylase from fungal sources.[8]
Materials:
-
Purified or partially purified thymine hydroxylase
-
[¹⁴C]-labeled thymine
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.5 mM α-ketoglutarate, 0.1 mM FeSO₄, 1 mM L-ascorbic acid
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a reaction vial, combine the Assay Buffer components.
-
Substrate Addition: Add [¹⁴C]-labeled thymine to the reaction mixture.
-
Enzyme Addition: Start the reaction by adding the thymine hydroxylase preparation.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold 1 M perchloric acid.
-
Product Separation: Separate the product, 5hmU, from the substrate, thymine, using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of [¹⁴C]-labeled 5hmU by scintillation counting of the corresponding TLC spot or HPLC fraction.
LC-MS/MS Quantification of this compound
This method provides a highly sensitive and specific means of quantifying 5hmU.[9]
Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Sample Preparation:
-
As described in the in vitro assay protocols, digest DNA substrates to nucleosides or prepare the reaction mixture containing free bases.
-
Use stable isotope-labeled 5hmU as an internal standard for accurate quantification.
LC-MS/MS Parameters:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and methanol (B129727) containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for 5hmU and its internal standard.
Signaling Pathways and Regulatory Context
The enzymatic formation of 5hmU from thymine does not occur in isolation but is embedded within complex cellular signaling and regulatory networks.
TET Enzymes in Development and Disease
TET enzymes are integral to epigenetic regulation and are involved in several key signaling pathways, including:
-
Wnt Signaling: TET enzymes can regulate the expression of Wnt pathway components.[1]
-
TGF-β Signaling: There is crosstalk between TET activity and the TGF-β signaling pathway.[1]
-
Notch Signaling: TET enzymes have been shown to influence Notch signaling.[1]
-
Sonic Hedgehog (SHH) Pathway: TET enzymes can impact the expression of genes within the SHH pathway.[1]
The dysregulation of TET enzyme activity is implicated in various cancers, where altered DNA methylation patterns are a common feature.[10]
Thymine Metabolism and DNA Repair
The formation of 5hmU can also be viewed in the context of thymine metabolism and DNA damage response. When 5hmU is formed in DNA, it can be recognized by DNA glycosylases, such as SMUG1 and TDG, which initiate the base excision repair (BER) pathway to remove the modified base. This highlights a potential role for 5hmU as a DNA lesion that requires active removal to maintain genome integrity.
Visualizations
Enzymatic Formation of this compound from Thymine
Caption: Enzymatic conversion of thymine to this compound.
Experimental Workflow for In Vitro Thymine Oxidation Assay
Caption: Workflow for in vitro thymine to 5hmU conversion assay.
Regulatory Context of TET Enzyme Activity
Caption: Regulatory network of TET-mediated 5hmU formation.
Conclusion
The enzymatic formation of this compound from thymine by TET enzymes and thymine hydroxylases is a fundamentally important process with implications for DNA integrity and epigenetic control. While the qualitative aspects of these reactions are well-characterized, a significant gap exists in the quantitative understanding of their kinetics with thymine as a substrate. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate this enzymatic conversion. Future studies focusing on the precise kinetic parameters and the cellular conditions that favor thymine oxidation by these enzymes will be crucial for fully elucidating the biological significance of 5hmU and for exploring its potential as a therapeutic target.
References
- 1. oatext.com [oatext.com]
- 2. TET enzymes - Wikipedia [en.wikipedia.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Thymine dioxygenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymine 7-hydroxylase and pyrimidine deoxyribonucleoside 2' -hydroxylase activities in Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. The Role of Ten-Eleven Translocation Proteins in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of 5-Hydroxymethyluracil: A Double-Edged Sword in the Genome
An In-depth Technical Guide on the Deamination of 5-Hydroxymethylcytosine (B124674)
Introduction
The landscape of epigenetics is continuously evolving with the discovery of new DNA modifications and their intricate regulatory roles. Beyond the well-established 5-methylcytosine (B146107) (5mC), its oxidized derivative, 5-hydroxymethylcytosine (5hmC), has emerged as a critical player in gene regulation and cellular differentiation.[1][2][3] While often viewed as a transient intermediate in the DNA demethylation pathway, 5hmC can also serve as a substrate for enzymatic deamination, leading to the formation of 5-hydroxymethyluracil (5hmU). This event introduces a lesion into the DNA that, if not properly repaired, can have significant consequences for genome stability. This technical guide provides a comprehensive overview of the enzymatic deamination of 5hmC to 5hmU, the subsequent base excision repair (BER) pathways, and the biological implications of this process. It is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, DNA repair, and oncology.
Enzymatic Deamination of 5-Hydroxymethylcytosine: A Contested Pathway
The deamination of cytosine and its derivatives is primarily carried out by the Activation-Induced Deaminase (AID)/Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like (APOBEC) family of enzymes.[1] While these enzymes are known to deaminate cytosine to uracil (B121893) and 5mC to thymine, their activity on 5hmC is a subject of ongoing investigation and debate.
Several studies have suggested that AID/APOBEC enzymes can catalyze the conversion of 5hmC to 5hmU.[1] However, a growing body of evidence indicates that the bulky hydroxylmethyl group at the C5 position of cytosine presents a steric hindrance for the active site of most AID/APOBEC enzymes, leading to significantly reduced or even undetectable deamination activity compared to their preferred substrates, cytosine and 5mC.[4][5]
For instance, detailed steady-state kinetic analysis of human APOBEC3A (A3A) has revealed a dramatic discrimination against TET-oxidized methylcytosines. The catalytic efficiency (kcat/Km) of A3A for 5hmC is over 3700-fold lower than for unmodified cytosine. This suggests that under normal physiological conditions, the deamination of 5hmC by A3A is a rare event. While data for other AID/APOBEC family members is less definitive, the general consensus is that they exhibit a strong preference for unmodified cytosine and show significantly reduced activity on 5-substituted cytosines.[4]
Table 1: Steady-State Kinetic Parameters of Human APOBEC3A for Various Cytosine Substrates
| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |
| Cytosine (C) | 1.8 ± 0.1 | 0.31 ± 0.04 | 5.8 ± 0.8 |
| 5-methylcytosine (5mC) | 1.3 ± 0.1 | 0.40 ± 0.07 | 3.3 ± 0.6 |
| 5-hydroxymethylcytosine (5hmC) | (2.5 ± 0.2) x 10⁻³ | 1.6 ± 0.2 | (1.6 ± 0.2) x 10⁻³ |
Data adapted from a study on APOBEC3A activity on modified cytosines.
Despite the low enzymatic efficiency, the deamination of 5hmC to 5hmU can still occur, particularly in contexts where AID/APOBEC enzymes are overexpressed, such as in certain cancers or during immune responses. The resulting 5hmU:G mispair is a mutagenic lesion that must be efficiently recognized and repaired to maintain genomic integrity.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Hydroxymethylcytosine-mediated active demethylation is required for mammalian neuronal differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AID/APOBEC deaminases disfavor modified cytosines implicated in DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient deamination of 5-methylcytosines in DNA by human APOBEC3A, but not by AID or APOBEC3G - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxymethyluracil: A Multifaceted DNA Modification in Prokaryotes and Eukaryotes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethyluracil (5hmU), a modified pyrimidine (B1678525) base, has emerged from the shadows of being considered a mere product of DNA damage to a molecule of significant biological interest in both prokaryotic and eukaryotic systems. Initially identified in bacteriophages, its presence and functional implications are now recognized across a diverse range of organisms, from protozoa to mammals. In prokaryotes, particularly in certain bacteriophages, 5hmU serves as a fundamental component of the genome, replacing thymine (B56734) to evade host defense mechanisms. In eukaryotes, its roles are more nuanced and are intricately linked to epigenetic regulation, DNA demethylation pathways, and the cellular response to oxidative stress. This technical guide provides a comprehensive overview of the functions of 5hmU, detailing its formation, genomic abundance, and the enzymatic pathways that govern its presence. We present quantitative data on 5hmU levels across various cell types and disease states, offer detailed experimental protocols for its detection and mapping, and provide visual representations of the key molecular pathways in which it is involved. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development seeking to understand and explore the multifaceted roles of this enigmatic DNA modification.
Introduction
The landscape of epigenetics has been dominated by the study of 5-methylcytosine (B146107) (5mC) as the fifth base of DNA. However, the discovery and characterization of other modified bases are expanding our understanding of the complexity of genomic regulation. Among these is this compound (5hmU), a derivative of thymine. 5hmU can be formed through several mechanisms, including the oxidation of thymine by reactive oxygen species (ROS), the enzymatic oxidation of thymine by Ten-eleven translocation (TET) enzymes, or the deamination of 5-hydroxymethylcytosine (B124674) (5hmC).[1][2][3] Its biological significance is context-dependent, functioning as a critical genomic building block in some organisms while acting as a transient signaling molecule or a DNA lesion in others. This guide will delve into the distinct functions of 5hmU in prokaryotic and eukaryotic domains, providing a technical foundation for further research and therapeutic exploration.
The Function of this compound in Prokaryotes
In the prokaryotic world, the most prominent role of 5hmU is observed in certain bacteriophages, where it can completely or partially replace thymine in the viral genome.[4] This strategic substitution serves as a sophisticated defense mechanism against the host bacterium's restriction-modification system.
2.1. Evasion of Host Restriction Enzymes:
Bacterial restriction enzymes are a primary defense against invading phage DNA, recognizing and cleaving specific DNA sequences. By substituting thymine with 5hmU, and often further modifying it to hypermodified bases like β-D-glucosyl-hydroxymethyluracil (base J), phages effectively mask these recognition sites, rendering their DNA resistant to cleavage.[5] This allows the phage to replicate successfully within the host cell. For instance, in the Bacillus subtilis phage SP8, 5hmU is a key component of its DNA.[6][7]
2.2. Impact on Transcription:
The presence of 5hmU in promoter regions can influence transcription by bacterial RNA polymerase.[8] Depending on the promoter context, 5hmU can either enhance or inhibit transcription, suggesting a role in regulating the phage life cycle.[8]
The Function of this compound in Eukaryotes
In eukaryotes, the function of 5hmU is more complex and multifaceted, ranging from its role as an intermediate in DNA demethylation to a potential epigenetic marker in its own right. Its levels are generally much lower than in 5hmU-containing phages and vary significantly between different organisms, tissues, and cell states.[9]
3.1. An Intermediate in Active DNA Demethylation:
One of the most well-studied roles of 5hmU in eukaryotes is as a key intermediate in the active DNA demethylation pathway. This process is crucial for epigenetic reprogramming during development and in response to environmental stimuli. The pathway involves:
-
Oxidation of 5-methylcytosine (5mC): TET enzymes oxidize 5mC to 5-hydroxymethylcytosine (5hmC).[10]
-
Deamination of 5hmC: 5hmC can be deaminated by enzymes such as Activation-Induced Deaminase (AID) and Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like (APOBEC) proteins to form 5hmU, creating a 5hmU:G mismatch in the DNA.[11]
-
Base Excision Repair (BER): This mismatch is recognized and excised by DNA glycosylases, including Thymine-DNA Glycosylase (TDG), Single-strand-selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1), and NEIL1.[12] The resulting abasic site is then repaired, ultimately leading to the replacement of the original 5mC with an unmodified cytosine.[13]
3.2. A Product of Thymine Oxidation and a Potential Epigenetic Mark:
5hmU can also be generated through the direct oxidation of thymine, a process that can be catalyzed by TET enzymes or occur as a result of oxidative stress.[2][3] The presence of 5hmU generated from thymine (paired with adenine) suggests functions beyond being a simple demethylation intermediate. There is growing evidence that 5hmU itself may act as an epigenetic mark.[2] For instance, in mouse embryonic stem cells, the levels of TET-dependent 5hmU increase during early differentiation and can recruit specific proteins involved in chromatin remodeling and transcription.[2]
3.3. Role in Gene Regulation and Chromatin Structure:
The presence of 5hmU in DNA can influence gene expression. In some dinoflagellates, where 5hmU is found in remarkably high abundance, it is enriched in repetitive elements and at the boundaries of gene arrays, suggesting a role in silencing transposable elements and regulating transcription.[1][14] The modification can also affect the binding of transcription factors to DNA, thereby modulating gene activity.[15]
3.4. 5hmU as a DNA Lesion:
When formed as a result of oxidative damage, 5hmU is recognized as a DNA lesion and is efficiently removed by the BER pathway to prevent mutations.[6] The accumulation of unrepaired 5hmU can lead to genomic instability.
Quantitative Data on this compound Levels
The abundance of 5hmU varies dramatically across different biological contexts. The following tables summarize key quantitative findings from the literature.
Table 1: Abundance of this compound in Various Organisms
| Organism/System | Abundance of 5hmU | Reference(s) |
| Bacillus subtilis phage SP8 | Complete replacement of thymine | [6] |
| Dinoflagellates (Exuviaella cassubica, Symbiodinium microadriaticum) | 12% of thymine replaced | [5][14] |
| Dinoflagellates (Crypthecodinium cohnii) | 37-38% of thymine replaced | [5][14] |
| Dinoflagellates (Amphidinium carterae) | 62% of thymine replaced | [5][14] |
| Dinoflagellates (Prorocentrum micans) | 62.8% of thymine replaced | [5][14] |
| Dinoflagellates (Peridinium triquetrum) | 68% of thymine replaced | [5][14] |
| Kinetoplastids (Leishmania) | ~1% of thymine replaced (as Base J) | [14] |
| Mouse Embryonic Stem Cells | Levels similar to 5-carboxylcytosine | [2] |
| Human Somatic Tissues | ~0.5 per 106 deoxynucleosides | [3] |
Table 2: Comparison of 5-Hydroxymethylcytosine (5hmC) Levels in Human Tissues (as a precursor to 5hmU)
| Tissue | Percentage of 5hmC | Reference(s) |
| Brain | 0.40–0.67% | [16] |
| Liver | 0.40–0.46% | [16] |
| Kidney | 0.38–0.65% | [16] |
| Colorectal | 0.45–0.57% | [16] |
| Lung | 0.14–0.18% | [16] |
| Heart | 0.05% | [16] |
| Breast | 0.05% | [16] |
| Placenta | 0.06% | [16] |
Table 3: Altered 5-Hydroxymethylcytosine (5hmC) Levels in Cancer
| Cancer Type | Change in 5hmC Levels Compared to Normal Tissue | Reference(s) |
| Colorectal Cancer | Significantly reduced (0.02–0.06% vs 0.46–0.57%) | [16] |
| Lung Cancer (Squamous Cell Carcinoma) | Up to 5-fold reduction | [17] |
| Brain Tumors | Up to >30-fold reduction | [17] |
| Melanoma | ~50% to over 90% loss | [10] |
| Prostate, Breast, Colon Carcinoma | Profoundly reduced | [18] |
| Non-Small Cell Lung Cancer | Significantly reduced, associated with poor prognosis | [19] |
Experimental Protocols
Accurate detection and mapping of 5hmU are crucial for understanding its biological functions. Several methods have been developed, each with its own advantages and limitations.
5.1. Protocol for Selective Chemical Labeling and Enrichment of 5hmU
This method is based on the selective glucosylation of 5hmU by a specific enzyme, followed by enrichment.[15]
Materials:
-
Genomic DNA
-
J-binding protein 1 (JBP1) glucosyltransferase (JGT)
-
UDP-glucose or modified UDP-N3-glucose
-
Biotin-alkyne (for click chemistry with UDP-N3-glucose)
-
Streptavidin beads
-
Antibody specific for base J (glucosyl-5hmU)
-
Protein G beads
-
Quantitative PCR (qPCR) reagents and primers
-
Buffers (TE, IP buffer, wash buffer, elution buffer)
Procedure:
-
DNA Fragmentation: Shear genomic DNA to the desired fragment size (e.g., 200-500 bp) by sonication.
-
Glucosylation Reaction:
-
Incubate the fragmented DNA with JGT and UDP-glucose (for antibody-based enrichment) or UDP-N3-glucose (for biotin-based enrichment) in the appropriate reaction buffer.
-
Incubate at 25°C for 1 hour.
-
-
For Biotin-based Enrichment (Click Chemistry):
-
Perform a click chemistry reaction by adding biotin-alkyne to the N3-glucose labeled DNA.
-
Incubate as recommended by the manufacturer's protocol.
-
Enrich for biotinylated DNA fragments using streptavidin beads.
-
-
For Antibody-based Enrichment (Immunoprecipitation):
-
Incubate the glucosylated DNA with a specific antibody against base J.
-
Add Protein G beads to capture the antibody-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Analysis:
-
Elute the enriched DNA from the beads.
-
Analyze the enriched DNA by qPCR for specific loci or by high-throughput sequencing for genome-wide mapping.
-
5.2. Protocol for Sequencing 5hmU at Single-Base Resolution
This method relies on the chemical conversion of 5hmU to 5-formyluracil (B14596) (5fU), which then preferentially pairs with guanine (B1146940) during DNA synthesis, leading to a T-to-C transition in sequencing data.[8][20]
Materials:
-
Genomic DNA
-
Potassium perruthenate (KRuO4) for oxidation
-
DNA polymerase
-
PCR reagents
-
Primers for amplification
-
Next-generation sequencing platform and reagents
Procedure:
-
DNA Preparation: Isolate and fragment genomic DNA.
-
Chemical Oxidation:
-
Treat the DNA with KRuO4 to oxidize 5hmU to 5fU.
-
-
Polymerase Extension:
-
Perform a single-nucleotide extension reaction using a DNA polymerase. During this step, the polymerase will preferentially incorporate a guanine opposite the 5fU.
-
-
PCR Amplification:
-
Amplify the DNA using PCR. This will solidify the T-to-C transition at the original 5hmU sites.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the amplified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify T-to-C transitions that are present in the oxidized sample but absent in a non-oxidized control to map the locations of 5hmU at single-base resolution.
-
5.3. Protocol for Methylated DNA Immunoprecipitation (MeDIP) for 5hmU Mapping
This protocol uses an antibody specific for 5hmU to enrich for DNA fragments containing this modification.[21][22]
Materials:
-
Genomic DNA
-
Anti-5-hydroxymethyluracil antibody
-
Protein A/G magnetic beads
-
Buffers (IP buffer, wash buffer, elution buffer)
-
Reagents for DNA purification
Procedure:
-
DNA Fragmentation: Shear genomic DNA to an average size of 200-600 bp.
-
Denaturation: Denature the fragmented DNA by heating to 95°C for 10 minutes, followed by rapid cooling on ice.
-
Immunoprecipitation:
-
Incubate the denatured DNA with the anti-5hmU antibody overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-DNA complexes.
-
-
Washing:
-
Wash the beads multiple times with IP wash buffer to remove non-specifically bound DNA.
-
-
Elution:
-
Elute the enriched DNA from the antibody-bead complexes using an elution buffer.
-
-
DNA Purification: Purify the eluted DNA.
-
Analysis: The enriched DNA can be analyzed by qPCR or subjected to library preparation for high-throughput sequencing (MeDIP-seq).
Signaling Pathways and Experimental Workflows
Visualizing the molecular processes involving 5hmU is essential for a deeper understanding of its function. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Active DNA demethylation pathway involving 5hmU.
Caption: Experimental workflow for 5hmU-IP-seq.
Caption: Formation and functional divergence of 5hmU.
Conclusion and Future Directions
This compound is a DNA modification with remarkably diverse and context-dependent functions. In prokaryotes, it is a key element of phage survival, while in eukaryotes, it sits (B43327) at the crossroads of DNA repair, epigenetic regulation, and oxidative stress response. The significant alterations in the levels of its precursor, 5hmC, in various cancers highlight the potential of targeting pathways involving these modified bases for diagnostic and therapeutic purposes.
Future research should focus on several key areas:
-
Elucidating the full spectrum of 5hmU reader proteins in eukaryotes to better understand its role as an epigenetic mark.
-
Developing more sensitive and direct methods for quantifying and mapping 5hmU , especially for distinguishing it from other thymine modifications in complex biological samples.
-
Investigating the interplay between 5hmU and other epigenetic modifications to unravel the combinatorial complexity of the epigenetic code.
-
Exploring the therapeutic potential of modulating 5hmU levels or the enzymes involved in its metabolism, particularly in the context of cancer and developmental disorders.
As our technical capabilities to study rare DNA modifications improve, the enigmatic nature of this compound will undoubtedly continue to unfold, revealing new layers of genomic complexity and offering novel avenues for biomedical innovation.
References
- 1. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic regulatory functions of DNA modifications: 5-methylcytosine and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enigmatic this compound: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genome-wide distribution of this compound and chromatin accessibility in the Breviolum minutum genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue-Specific Differences in DNA Modifications (5-Hydroxymethylcytosine, 5-Formylcytosine, 5-Carboxylcytosine and this compound) and Their Interrelationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of 5-hydroxymethylcytosine in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of mismatched this compound in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of base excision repair in maintaining the genetic and epigenetic integrity of CpG sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming | PLOS One [journals.plos.org]
- 14. Genome-wide distribution of this compound and chromatin accessibility in the Breviolum minutum genome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A method for the efficient and selective identification of this compound in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Low level of 5-Hydroxymethylcytosine predicts poor prognosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sequencing this compound at Single-Base Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 22. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxymethyluracil: A Dual-Faceted Biomarker for Oxidative Stress in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Hydroxymethyluracil (5-hmU) is emerging as a significant biomarker for oxidative stress, offering a window into the cellular impact of reactive oxygen species (ROS) on DNA. Formed through the oxidation of thymine (B56734) or the deamination of 5-hydroxymethylcytosine (B124674), 5-hmU's presence in biological systems is indicative of DNA damage that can drive mutagenesis and contribute to the pathology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of 5-hmU as a biomarker, detailing its formation, the cellular mechanisms for its removal, and its dual role as both a lesion and a potential epigenetic mark. We present detailed experimental protocols for the accurate quantification of 5-hmU, summarize key quantitative findings in various biological contexts, and illustrate the intricate signaling pathways involved. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize 5-hmU in their studies of oxidative stress and the development of novel therapeutics.
Introduction: The Significance of this compound in Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical factor in the pathogenesis of a wide array of human diseases. ROS can inflict damage upon all major classes of biological macromolecules, with DNA being a particularly vulnerable target. The oxidation of DNA bases can lead to mutations, genomic instability, and ultimately, cellular dysfunction and death.
This compound (5-hmU) is a product of oxidative DNA damage, arising primarily from two distinct pathways: the direct oxidation of the thymine methyl group and the deamination of 5-hydroxymethylcytosine (5-hmC), a recognized epigenetic modification.[1] This dual origin positions 5-hmU at the crossroads of DNA damage and epigenetic regulation, making it a biomarker of profound interest. While the cell possesses sophisticated repair mechanisms to remove 5-hmU, its accumulation can serve as a dosimeter of oxidative insult and a potential indicator of disease presence and progression.
Formation of this compound: A Tale of Two Pathways
The generation of 5-hmU in DNA is a result of both enzymatic and non-enzymatic processes, reflecting the complex interplay between oxidative stress and normal cellular metabolism.
Pathway 1: Oxidation of Thymine
Under conditions of oxidative stress, reactive oxygen species, such as the hydroxyl radical (•OH), can attack the methyl group of thymine residues in DNA. This oxidative attack leads to the formation of a this compound:adenine (5-hmU:A) base pair.[1] Additionally, the Ten-Eleven Translocation (TET) family of enzymes, known for their role in DNA demethylation, have been shown to catalyze the oxidation of thymine to 5-hmU.[2][3][4][5][6]
Pathway 2: Deamination of 5-Hydroxymethylcytosine
5-Hydroxymethylcytosine (5-hmC) is an intermediate in the active demethylation of 5-methylcytosine (B146107) (5-mC). Spontaneous or enzyme-assisted (e.g., by Activation-Induced Deaminase/Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like (AID/APOBEC) deaminases) deamination of 5-hmC results in the formation of a this compound:guanine (5-hmU:G) mismatch.[1] This mispair is a potent mutagenic lesion if not promptly repaired.
Figure 1: The two primary pathways for the formation of this compound (5-hmU) in DNA.
Cellular Repair of this compound: The Base Excision Repair Pathway
To counteract the deleterious effects of 5-hmU, cells have evolved a robust DNA repair mechanism known as Base Excision Repair (BER). This multi-step process efficiently recognizes and removes the damaged base, restoring the original DNA sequence.
The key enzymes involved in the removal of 5-hmU are DNA glycosylases, which recognize the modified base and cleave the N-glycosidic bond between the base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. The primary DNA glycosylases responsible for excising 5-hmU are Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) and Thymine-DNA glycosylase (TDG).[7][8][9] Methyl-CpG binding domain protein 4 (MBD4) and Nei-like DNA glycosylase 1 (NEIL1) also contribute to its removal, particularly when it is mismatched with guanine.[10][11][12]
Following the creation of the AP site, the repair process continues with the action of an AP endonuclease (APE1), which cleaves the phosphodiester backbone. A DNA polymerase then inserts the correct nucleotide, and a DNA ligase seals the remaining nick in the DNA strand.
Figure 2: The Base Excision Repair (BER) pathway for the removal of 5-hmU from DNA.
Methodologies for the Quantification of this compound
Accurate and sensitive quantification of 5-hmU is paramount for its validation and application as a biomarker. Several analytical techniques are employed for this purpose, each with its own advantages and limitations.
Mass Spectrometry-Based Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standards for the quantification of 5-hmU due to their high specificity and sensitivity. These methods typically involve the enzymatic hydrolysis of DNA to its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection.
This protocol outlines a general procedure for the analysis of 5-hmU in urine samples.
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
To 1 mL of the supernatant, add an internal standard (e.g., ¹⁵N₃-¹³C₁₀-5-hydroxymethyl-2'-deoxyuridine).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering substances.
-
Elute the analyte with methanol (B129727) and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-hmU: Monitor the transition of the parent ion (m/z) to a specific daughter ion (m/z).
-
Internal Standard: Monitor the corresponding transition for the isotopically labeled standard.
-
-
-
-
Data Analysis:
-
Quantify 5-hmU by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 5-hmU.
-
Figure 3: A generalized workflow for the quantification of 5-hmU in urine by LC-MS/MS.
This protocol provides a general outline for the GC-MS analysis of 5-hmU in DNA samples.
-
DNA Extraction and Hydrolysis:
-
Extract genomic DNA from tissues or cells using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).
-
Hydrolyze the DNA to its constituent bases using formic acid at an elevated temperature (e.g., 150°C for 30 minutes).
-
-
Derivatization:
-
Dry the hydrolyzed sample completely.
-
Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat to convert the polar nucleobases into volatile derivatives suitable for GC analysis.
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 100°C, ramped to 280°C at a rate of 10°C/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 5-hmU and an internal standard.
-
-
-
Data Analysis:
-
Quantify 5-hmU based on the peak area ratio of the analyte to an appropriate internal standard, referenced against a calibration curve.
-
Immunoassays
Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and cost-effective alternative to mass spectrometry for the quantification of 5-hmU. These assays utilize specific antibodies that recognize and bind to 5-hmU in denatured DNA.
-
Plate Coating: Coat a 96-well plate with a 5-hmU-specific antibody.
-
Sample Preparation: Denature genomic DNA samples by heating.
-
Binding: Add the denatured DNA samples and standards to the antibody-coated wells and incubate to allow for binding.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the captured DNA.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The absorbance is proportional to the amount of 5-hmU in the sample.
Quantitative Levels of this compound in Health and Disease
The concentration of 5-hmU in various biological matrices can provide valuable insights into the level of oxidative stress and the status of DNA repair. While research is ongoing, several studies have begun to quantify 5-hmU in different tissues and its association with disease.
| Biological Matrix | Condition | 5-hmU Level | Reference |
| Human Colon | Normal | ~0.5 per 10⁶ dN | [1] |
| Human Colorectal Cancer | Cancer | ~0.5 per 10⁶ dN | [1] |
| Rat Tissues | Normal | ~0.5 per 10⁶ dN | [1] |
| Porcine Tissues | Normal | ~0.5 per 10⁶ dN | [1] |
| Gamma-irradiated HeLa Cells | In vitro | Dose-dependent increase | [13] |
Table 1: Quantitative Levels of this compound in Various Biological Samples.
Note: The quantitative data for 5-hmU is still emerging, and the values presented here are based on limited studies. Further research is needed to establish definitive reference ranges in various populations and disease states.
This compound in Disease
Elevated levels of 5-hmU have been implicated in a range of diseases characterized by increased oxidative stress.
-
Cancer: As a mutagenic lesion, 5-hmU can contribute to the genomic instability that drives tumorigenesis. While some studies show similar levels in normal and cancerous colon tissue, its role may vary depending on the cancer type and stage. Urinary levels of 5-hmU are being investigated as a potential non-invasive biomarker for various cancers, including bladder cancer.[14][15][16][17][18]
-
Neurodegenerative Diseases: The brain is particularly susceptible to oxidative damage due to its high metabolic rate and lipid-rich composition. Alterations in DNA modifications, including the family of hydroxymethylated bases, have been observed in conditions like Alzheimer's disease.[2][3][4][11][19]
-
Inflammatory Diseases: Chronic inflammation is a major source of oxidative stress. Increased 5-hmU levels may be present in inflammatory conditions such as rheumatoid arthritis and coronary artery disease.[20][21]
Conclusion and Future Directions
This compound is a multifaceted biomarker that provides a unique lens through which to view the impact of oxidative stress on the genome. Its dual nature as both a DNA lesion and a potential epigenetic mark underscores the intricate relationship between DNA damage, repair, and the regulation of gene expression. The methodologies outlined in this guide provide a robust framework for the accurate quantification of 5-hmU, enabling its application in a wide range of research and clinical settings.
Future research should focus on establishing standardized protocols and reference ranges for 5-hmU in various biological fluids and tissues. Large-scale clinical studies are needed to validate the utility of 5-hmU as a diagnostic and prognostic biomarker for diseases associated with oxidative stress. Furthermore, a deeper understanding of the signaling pathways that regulate 5-hmU formation and repair will be crucial for the development of targeted therapeutic interventions aimed at mitigating the detrimental effects of oxidative DNA damage. As our knowledge of this intriguing molecule expands, 5-hmU is poised to become an invaluable tool in the fields of oxidative stress research, drug development, and personalized medicine.
References
- 1. Enigmatic this compound: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain 5-hydroxymethylcytosine alterations are associated with Alzheimer's disease neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiregional analysis of global 5-methylcytosine and 5-hydroxymethylcytosine throughout the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxymethylcytosine: A new player in brain disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue Distribution of 5-Hydroxymethylcytosine and Search for Active Demethylation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of this compound Levels Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. Analysis of this compound Levels Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 10. raybiotech.com [raybiotech.com]
- 11. 5-hydroxymethylcytosine: A new player in brain disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Progress of New Urine Markers in the Diagnosis of Bladder Cancer [auo.asmepress.com]
- 15. Urine biomarkers in cancer detection: A systematic review of preanalytical parameters and applied methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Urinary Biomarkers for the Detection of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Urinary DNA-methylation and protein biomarkers identify urothelial carcinoma among other genitourinary diseases and cancer-free individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Urinary Biomarkers in Bladder Cancer: Where Do We Stand and Potential Role of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brain 5-hydroxymethylcytosine alterations are associated with Alzheimer’s disease neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inflammation-related 5-hydroxymethylation signatures as markers for clinical presentations of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Circulating methylation level of HTR2A is associated with inflammation and disease activity in rheumatoid arthritis [frontiersin.org]
The Dual Role of 5-Hydroxymethyluracil in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethyluracil (5hmU), a modified pyrimidine (B1678525) base, is emerging as a critical player in the landscape of cancer biology. Historically viewed as a DNA lesion resulting from oxidative stress, recent discoveries have unveiled its multifaceted role as an epigenetic marker and a key intermediate in DNA demethylation pathways. This technical guide provides a comprehensive overview of the current understanding of 5hmU's involvement in cancer development, from its formation and removal to its impact on signaling pathways and its potential as a clinical biomarker. We delve into the intricate functions of the Ten-Eleven Translocation (TET) enzymes and various DNA glycosylases, which govern the dynamic levels of 5hmU in the genome. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions, offering a valuable resource for researchers and professionals in oncology and drug development.
Introduction
This compound (5hmU) is a modified nucleobase that can arise in DNA through two primary mechanisms: the oxidation of thymine (B56734) and the deamination of 5-hydroxymethylcytosine (B124674) (5hmC)[1]. While initially characterized as a form of DNA damage induced by reactive oxygen species (ROS), it is now understood that 5hmU is also a product of enzymatic reactions, notably involving the TET family of dioxygenases[1][2]. The presence and processing of 5hmU are intricately linked to fundamental cellular processes, including DNA repair and epigenetic regulation, both of which are frequently dysregulated in cancer.
The cellular fate of 5hmU is primarily dictated by the base excision repair (BER) pathway, where DNA glycosylases such as Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) and Thymine-DNA glycosylase (TDG) play pivotal roles in its recognition and excision[3][4]. The interplay between the formation of 5hmU by TET enzymes and its removal by these glycosylases suggests a dynamic regulatory mechanism. Disruptions in this delicate balance, often observed in cancer through mutations or altered expression of TETs and BER enzymes, can lead to genomic instability and aberrant gene expression, contributing to tumorigenesis.
This guide will explore the dual nature of 5hmU as both a potential mutagen and an epigenetic regulator, its association with various cancer types, and its emerging utility as a biomarker for cancer detection and prognosis.
Quantitative Data on this compound in Cancer
The quantification of 5hmU in biological samples is a critical aspect of understanding its role in cancer. While data on tissue levels are still emerging, urinary levels of 5hmU have been investigated as a non-invasive biomarker of systemic oxidative stress and DNA damage.
| Cancer Type | Sample Type | 5hmU Levels in Cancer Patients | 5hmU Levels in Healthy Controls | Fold Change/Significance | Reference |
| Colorectal Cancer | Urine | Median: 0.47 nmol/mmol creatinine | Median: 0.35 nmol/mmol creatinine | p < 0.05 | [5] |
| Colorectal Cancer | Tissue | ~0.5/10^6 dN | ~0.5/10^6 dN | No significant change reported | [6] |
| Various Cancers | Urine | Higher in smokers | Lower in non-smokers | Significantly higher in smokers | [7] |
Note: The data on urinary 5hmU levels suggest a potential systemic increase in oxidative stress in cancer patients. However, the lack of significant change in tissue levels in the cited study on colorectal cancer highlights the complexity of 5hmU dynamics and the need for more extensive research across various cancer types.
Molecular Pathways Involving this compound
The metabolism of 5hmU is governed by a network of enzymes involved in its formation and removal. Dysregulation of these pathways is a common feature in cancer.
Formation of this compound
5hmU can be generated through two main pathways, both of which have implications for cancer development.
The formation of 5hmU paired with adenine (B156593) (5hmU:A) via thymine oxidation can be a consequence of increased oxidative stress within the tumor microenvironment or altered TET enzyme activity. The generation of 5hmU mispaired with guanine (B1146940) (5hmU:G) from 5hmC deamination introduces a mutagenic lesion that, if not repaired, can lead to C:G to T:A transition mutations.
Repair and Removal of this compound
The primary mechanism for the removal of 5hmU is the Base Excision Repair (BER) pathway, initiated by specific DNA glycosylases.
SMUG1 is considered the primary glycosylase for excising 5hmU from both single- and double-stranded DNA[3]. TDG also exhibits activity towards 5hmU, particularly when it is mismatched with guanine[4]. Deficiencies in these repair pathways, which can occur in cancer, may lead to the accumulation of 5hmU and contribute to genomic instability.
Experimental Protocols
Accurate detection and quantification of 5hmU and the activity of related enzymes are crucial for research in this field. This section provides an overview of key experimental methodologies.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 5hmU in DNA and urine.
Objective: To quantify the absolute amount of 5hmU in a given sample.
Methodology Overview:
-
Sample Preparation:
-
Genomic DNA: Isolate genomic DNA from tissues or cells. Perform enzymatic hydrolysis of the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Urine: Collect urine samples and centrifuge to remove debris. Samples may require a solid-phase extraction (SPE) step for cleanup and concentration.
-
-
Stable Isotope-Labeled Internal Standard: Add a known amount of a stable isotope-labeled 5hmU (e.g., [¹⁵N₂]5hmU) to each sample to serve as an internal standard for accurate quantification.
-
LC Separation: Separate the nucleosides using a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column.
-
MS/MS Detection: Introduce the separated nucleosides into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous 5hmU and the internal standard are monitored.
-
Quantification: Generate a standard curve using known concentrations of 5hmU. The concentration of 5hmU in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
DNA Glycosylase Activity Assay
This protocol describes a fluorescence-based assay to measure the activity of DNA glycosylases like SMUG1 and TDG on a 5hmU-containing substrate.
Objective: To determine the enzymatic activity of a specific DNA glycosylase towards a 5hmU-containing DNA substrate.
Methodology Overview:
-
Substrate Design: Synthesize a single-stranded or double-stranded oligonucleotide containing a single 5hmU residue. The oligonucleotide is labeled with a fluorophore at one end and a quencher at the other. In the intact probe, the fluorescence is quenched.
-
Enzyme Reaction: Incubate the fluorescently labeled DNA substrate with the purified DNA glycosylase or cell extract containing the enzyme in an appropriate reaction buffer.
-
AP Site Cleavage: The glycosylase excises the 5hmU base, creating an abasic (AP) site. The reaction mixture should also contain an AP endonuclease (like APE1) which will cleave the DNA backbone at the AP site.
-
Fluorescence Detection: Cleavage of the DNA backbone separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Monitor the increase in fluorescence over time using a fluorescence plate reader. The initial rate of the reaction is proportional to the enzyme activity.
TET Enzyme Activity Assay
This protocol outlines a colorimetric method to measure the activity of TET enzymes.
Objective: To measure the ability of TET enzymes to oxidize a methylated DNA substrate.
Methodology Overview:
-
Substrate Immobilization: A DNA substrate containing 5-methylcytosine (B146107) (5mC) is coated onto the wells of a microplate.
-
Enzymatic Reaction: Incubate the immobilized substrate with the TET enzyme (purified or in nuclear extracts) in the presence of necessary co-factors (Fe(II), α-ketoglutarate, and ascorbate). The TET enzyme will oxidize 5mC to 5hmC.
-
Antibody Incubation: After the reaction, the wells are washed, and a specific antibody that recognizes 5hmC is added.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added. This is followed by the addition of a colorimetric substrate for the enzyme.
-
Data Analysis: The amount of 5hmC produced is proportional to the intensity of the color, which can be measured using a microplate reader. The activity of the TET enzyme is calculated based on a standard curve.
Role of this compound in Cancer Development
The involvement of 5hmU in cancer is complex, with evidence supporting its role as both a consequence and a potential driver of tumorigenesis.
-
Genomic Instability: The formation of 5hmU:G mismatches from 5hmC deamination is a direct threat to genomic stability. Inefficient repair of these lesions can lead to the accumulation of C to T transition mutations, which are common in many cancers.
-
Epigenetic Dysregulation: TET enzymes, which produce 5hmU from thymine, are frequently mutated or downregulated in various cancers[8][9][10][11]. This can lead to alterations in the epigenetic landscape. While the direct regulatory role of 5hmU is still under investigation, its presence can influence DNA-protein interactions and chromatin structure.
-
Biomarker Potential: Elevated levels of 5hmU in urine have been associated with certain cancers, suggesting its potential as a non-invasive biomarker for oxidative stress and cancer risk[5][7]. Further research is needed to validate its clinical utility for early detection, prognosis, and monitoring treatment response.
Conclusion and Future Directions
This compound stands at the crossroads of DNA damage, repair, and epigenetics, making it a molecule of significant interest in cancer research. Its dual role as a potentially mutagenic lesion and a product of regulated enzymatic activity highlights the intricate molecular mechanisms that are dysregulated during cancer development. The quantitative and methodological frameworks presented in this guide provide a foundation for further investigation into the precise functions of 5hmU in different cancer contexts.
Future research should focus on:
-
Comprehensive Quantitative Analysis: Generating more extensive data on 5hmU levels in a wide range of tumor tissues and corresponding normal tissues to better understand its tissue-specific roles and alterations in cancer.
-
Functional Studies: Elucidating the direct impact of 5hmU on gene expression, chromatin structure, and the recruitment of regulatory proteins.
-
Clinical Validation of Biomarkers: Conducting large-scale clinical studies to validate the use of urinary and circulating 5hmU as reliable biomarkers for cancer risk, diagnosis, and prognosis.
-
Therapeutic Targeting: Exploring the potential of targeting the enzymes involved in 5hmU metabolism, such as TETs and DNA glycosylases, as a novel therapeutic strategy in cancer.
A deeper understanding of the biology of this compound will undoubtedly open new avenues for the development of innovative diagnostic and therapeutic approaches in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Urinary this compound and 8-oxo-7,8-dihydroguanine as potential biomarkers in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Urinary excretion of 5-(hydroxymethyl) uracil in healthy volunteers: effect of active and passive tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for elucidating metabolite binding and regulation of TET2 dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
Physiological Concentration of 5-Hydroxymethyluracil in Mammalian Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
5-Hydroxymethyluracil (5-hmU) is a modified DNA base present in the genome of various organisms, including mammals. It originates from either the enzymatic oxidation of thymine (B56734) by Ten-Eleven Translocation (TET) enzymes or the deamination of 5-hydroxymethylcytosine (B124674) (5-hmC), a product of TET-mediated oxidation of 5-methylcytosine. While its precise physiological roles are still under active investigation, 5-hmU is implicated in DNA demethylation pathways and may serve as an epigenetic mark. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of 5-hmU in mammalian tissues, detailed experimental protocols for its quantification, and a visualization of the key biological pathways and experimental workflows.
Quantitative Data on this compound Concentration
The quantification of 5-hmU in mammalian tissues is a challenging analytical task due to its low abundance. The available data indicates that the levels of 5-hmU are generally low and can vary between different tissues and cell types.
| Tissue/Cell Type | Species | Concentration (per 106 deoxynucleosides) | Reference(s) |
| Various Somatic Tissues | Human, Rat, Porcine | ~0.5 | [1] |
| Colon | Human | ~0.5 | [1] |
| Colorectal Cancer | Human | ~0.5 | [1] |
| Lymphocytes | Human | Similar to other somatic tissues | [1] |
| Various Cultured Cells and Tissues | Mammalian | 3 - 8 | [2] |
Note: The available data on the physiological concentrations of 5-hmU across a wide range of mammalian tissues is still limited. Much of the existing literature focuses on the more abundant modification, 5-hydroxymethylcytosine (5-hmC).
Experimental Protocols
The accurate quantification of 5-hmU requires highly sensitive analytical techniques. The two most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and glucosylation-based assays.
Quantification of this compound by LC-MS/MS
LC-MS/MS is considered the gold standard for the absolute quantification of DNA modifications due to its high sensitivity and specificity.
a. DNA Isolation and Hydrolysis:
-
DNA Extraction: Isolate high-quality genomic DNA from mammalian tissues or cells using standard phenol-chloroform extraction or a commercial DNA extraction kit.
-
Enzymatic Hydrolysis:
-
To 1-5 µg of DNA, add a cocktail of enzymes for complete digestion to single nucleosides. A common enzyme mixture includes DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Incubate the reaction mixture at 37°C for 6-12 hours.
-
Alternatively, one-step DNA hydrolysis kits are commercially available and can simplify the procedure[3][4][5].
-
-
Protein Removal: After digestion, remove proteins by precipitation with ice-cold acetonitrile (B52724) or by using a filtration device.
-
Sample Preparation: Dry the supernatant containing the nucleosides under vacuum and reconstitute in an appropriate volume of mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the nucleosides. The gradient needs to be optimized for the specific column and system.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-hydroxymethyl-2'-deoxyuridine (B45661) (the nucleoside form of 5-hmU) and an appropriate internal standard.
-
Quantification: Generate a standard curve using known concentrations of a 5-hydroxymethyl-2'-deoxyuridine standard to quantify the amount of 5-hmU in the biological samples.
-
Glucosylation-Based Detection of this compound
This method relies on the specific enzymatic transfer of a modified glucose moiety to the hydroxyl group of 5-hmU, which can then be detected.
a. Glucosylation Reaction:
-
Reaction Mixture: In a total volume of 50 µL, combine:
-
1-3 µg of genomic DNA
-
1X T4 Phage β-glucosyltransferase (β-GT) reaction buffer
-
UDP-azide-glucose (or another modified UDP-glucose)
-
T4 Phage β-glucosyltransferase (β-GT)
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
b. Enrichment and Detection:
-
Click Chemistry (if using azide-modified glucose):
-
To the glucosylated DNA, add a biotin-alkyne conjugate.
-
Perform a copper-catalyzed or copper-free click reaction to attach biotin (B1667282) to the modified glucose.
-
-
Immunoprecipitation (if using a specific antibody against the glucosylated 5-hmU):
-
Incubate the glucosylated DNA with an antibody specific for the modified base.
-
Use protein A/G magnetic beads to pull down the antibody-DNA complexes.
-
-
Quantification by qPCR:
-
Elute the enriched DNA.
-
Perform quantitative PCR (qPCR) using primers for specific genomic regions of interest to determine the relative abundance of 5-hmU at those loci.
-
Signaling and Metabolic Pathways
The formation and removal of 5-hmU are integrated into the broader pathways of DNA methylation and repair.
Figure 1. Formation and Repair Pathways of this compound.
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the key steps of each analytical method.
Figure 2. Workflow for LC-MS/MS Quantification of 5-hmU.
Figure 3. Workflow for Glucosylation-Based Detection of 5-hmU.
Conclusion
This compound is a low-abundance DNA modification in mammalian genomes with potential roles in epigenetic regulation and DNA demethylation. While its precise distribution across all tissues is not yet fully elucidated, sensitive analytical methods such as LC-MS/MS and glucosylation-based assays are enabling more detailed investigations. Further research is needed to fully understand the tissue-specific concentrations and the functional significance of 5-hmU in health and disease, which will be crucial for researchers, scientists, and professionals in drug development.
References
- 1. [PDF] Tissue type is a major modifier of the 5-hydroxymethylcytosine content of human genes. | Semantic Scholar [semanticscholar.org]
- 2. Tissue-Specific Differences in DNA Modifications (5-Hydroxymethylcytosine, 5-Formylcytosine, 5-Carboxylcytosine and this compound) and Their Interrelationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigentek.com [epigentek.com]
- 5. researchgate.net [researchgate.net]
5-Hydroxymethyluracil in Mitochondrial DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of epigenetics has unveiled a complex layer of gene regulation beyond the primary DNA sequence. While nuclear DNA has been the primary focus of epigenetic research, there is a growing interest in understanding the epigenetic modifications of mitochondrial DNA (mtDNA). The mitochondrion, the powerhouse of the cell, possesses its own circular genome, critical for cellular respiration and energy production. Modifications to mtDNA could have profound implications for mitochondrial function and, consequently, for cellular health and disease.
One such modification is 5-hydroxymethyluracil (5hmU), a derivative of thymine. While its presence in nuclear DNA is established, its existence and role in mtDNA are still emerging areas of investigation. This technical guide provides a comprehensive overview of the current knowledge on 5hmU in mtDNA, including its biosynthesis, detection methodologies, and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, epigenetics, and drug development who are interested in exploring this novel aspect of mitochondrial biology.
Biosynthesis of this compound in Mitochondria
The prevailing hypothesis for the formation of 5hmU in DNA involves a two-step process initiated by the Ten-Eleven Translocation (TET) family of dioxygenases. These enzymes are known to be present within mitochondria.[1]
-
Oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC): TET enzymes catalyze the oxidation of 5mC, a well-studied epigenetic mark, to form 5hmC. This conversion is a critical step in active DNA demethylation pathways.
-
Deamination of 5hmC to 5hmU: Subsequently, 5hmC can undergo deamination, a process that converts cytosine bases to uracil, to form 5hmU. This step can be mediated by enzymes such as activation-induced deaminase (AID) and apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like (APOBEC) proteins.
The presence of TET enzymes in mitochondria and the detection of 5hmC in mtDNA lend support to this proposed pathway for 5hmU formation within this organelle.
Quantitative Data on 5-Hydroxymethylcytosine in Mitochondrial DNA
Direct quantitative data for this compound (5hmU) in mitochondrial DNA (mtDNA) is currently scarce in the scientific literature. However, as 5-hydroxymethylcytosine (5hmC) is the direct precursor to 5hmU, its presence and levels in mtDNA are a critical indicator of the potential for 5hmU formation. The following table summarizes key findings on the quantification of 5hmC in mtDNA from various studies.
| Tissue/Cell Type | Organism | Method of Detection | Key Findings | Reference |
| Frontal Cortex | Mouse | ELISA, Glucosyltransferase assay | Aging decreased global mtDNA 5hmC levels. | [1][2] |
| Frontal Cortex | Mouse | Glucosyltransferase assay | Age-related decrease in 5hmC content in non-CpG sequences of ND2 and ND5 genes, and the D-loop. | [2] |
| Cerebellum | Mouse | ELISA | No significant change in global mtDNA 5hmC levels with aging. | [1][2] |
| Superior and Middle Temporal Gyrus | Human | Not specified | Elevated levels of 5hmC in mtDNA of late-onset Alzheimer's disease patients (less significant). | [3] |
Experimental Protocols
The accurate detection and quantification of 5hmU in mtDNA present significant technical challenges, primarily due to the low abundance of this modification and the potential for contamination with nuclear DNA (nDNA). Below are detailed protocols adapted for the study of 5hmU in mtDNA.
Mitochondrial DNA Isolation
A crucial first step is the isolation of high-purity mtDNA, free from nDNA contamination.
Objective: To isolate high-quality mitochondrial DNA from tissue or cell culture.
Materials:
-
Fresh or frozen tissue/cell pellet
-
Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
Lysis Buffer: 100 mM Tris-HCl (pH 8.5), 5 mM EDTA, 0.2% SDS, 200 mM NaCl
-
Proteinase K
-
Phenol:Chloroform (B151607):Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (B1210297) (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
-
DNase I (optional, for removing nDNA)
Procedure:
-
Mitochondria Isolation:
-
Homogenize tissue or resuspend cell pellet in ice-cold MIB.
-
Perform differential centrifugation to pellet mitochondria. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.
-
(Optional) Treat the isolated mitochondria with DNase I to digest any contaminating nDNA on the mitochondrial surface.
-
-
mtDNA Extraction:
-
Resuspend the mitochondrial pellet in Lysis Buffer and add Proteinase K. Incubate at 55°C for 2-3 hours or overnight.
-
Perform phenol:chloroform extraction to remove proteins.
-
Perform chloroform extraction to remove residual phenol.
-
Precipitate the mtDNA by adding sodium acetate and ice-cold ethanol. Incubate at -20°C.
-
Centrifuge to pellet the mtDNA.
-
Wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in TE buffer.
-
-
Quality Control:
-
Assess the purity of the mtDNA by qPCR, comparing the ratio of a mitochondrial gene to a nuclear gene. A high ratio indicates successful enrichment of mtDNA.
-
This compound Dot Blot Analysis
This method provides a semi-quantitative assessment of global 5hmU levels in mtDNA.
Objective: To detect the overall level of 5hmU in a purified mtDNA sample.
Materials:
-
Purified mtDNA
-
2 M NaOH
-
2 M Ammonium (B1175870) Acetate
-
Nitrocellulose or Nylon membrane
-
UV crosslinker
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for 5hmU
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
DNA Denaturation and Spotting:
-
Denature purified mtDNA by adding an equal volume of 2 M NaOH and incubating at 100°C for 10 minutes.
-
Neutralize by adding an equal volume of 2 M ammonium acetate.
-
Spot serial dilutions of the denatured mtDNA onto a nitrocellulose or nylon membrane.
-
Allow the membrane to air dry.
-
-
Crosslinking and Blocking:
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary anti-5hmU antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the signal using an imaging system.
-
-
Analysis:
-
Quantify the dot intensity using densitometry software. The intensity of the signal is proportional to the amount of 5hmU in the sample.
-
This compound DNA Immunoprecipitation (hMeDIP-qPCR)
This technique allows for the quantification of 5hmU at specific regions of the mitochondrial genome.
Objective: To enrich for and quantify 5hmU-containing fragments of mtDNA.
Materials:
-
Purified mtDNA
-
Sonicator
-
Anti-5hmU antibody
-
Protein A/G magnetic beads
-
IP Buffer
-
Wash Buffers
-
Elution Buffer
-
qPCR primers for specific mtDNA regions of interest
-
qPCR master mix and instrument
Procedure:
-
DNA Fragmentation:
-
Fragment the purified mtDNA to an average size of 200-800 bp by sonication.
-
-
Immunoprecipitation:
-
Denature the fragmented DNA at 95°C for 10 minutes, followed by rapid cooling on ice.
-
Incubate the denatured DNA with the anti-5hmU antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-DNA complexes.
-
Wash the beads several times with IP wash buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the immunoprecipitated DNA from the beads using Elution Buffer.
-
Purify the eluted DNA.
-
-
qPCR Analysis:
-
Perform qPCR using primers designed for specific regions of the mitochondrial genome.
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA to determine the enrichment of 5hmU at each locus.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for accurate and absolute quantification of DNA modifications.
Objective: To precisely quantify the global levels of 5hmU in mtDNA.
Materials:
-
High-purity mtDNA
-
DNA degradation enzymes (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
-
Stable isotope-labeled internal standards for 5hmU
Procedure:
-
DNA Digestion:
-
Digest the purified mtDNA to single nucleosides using a cocktail of enzymes.
-
-
LC Separation:
-
Separate the nucleosides using liquid chromatography.
-
-
MS/MS Detection and Quantification:
-
Detect and quantify the nucleosides using tandem mass spectrometry.
-
The amount of 5hmU is determined by comparing its signal to that of the stable isotope-labeled internal standard.
-
Note: This method requires specialized equipment and expertise but provides the most accurate and absolute quantification of 5hmU.
Potential Biological Roles and Disease Implications
The biological significance of 5hmU in mtDNA is still largely unknown. However, based on its characteristics and the roles of similar modifications, several potential functions can be hypothesized:
-
Epigenetic Regulation: 5hmU could act as an epigenetic mark, influencing the binding of proteins to mtDNA and thereby regulating mtDNA replication and transcription.
-
DNA Demethylation Intermediate: As a product of 5hmC deamination, 5hmU may be an intermediate in an active DNA demethylation pathway in mitochondria.
-
DNA Damage Lesion: The formation of 5hmU can also be a consequence of oxidative stress, and its accumulation could be considered a form of DNA damage that may impair mitochondrial function.
Given the central role of mitochondria in cellular metabolism and apoptosis, alterations in mtDNA modifications, including the presence of 5hmU, could be implicated in a variety of human diseases:
-
Neurodegenerative Diseases: Mitochondrial dysfunction is a hallmark of many neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.[3][4] Changes in mtDNA methylation and hydroxymethylation have been observed in these conditions, suggesting a potential role for 5hmU.[2][3]
-
Cancer: Altered mitochondrial metabolism is a characteristic of many cancers. Somatic mutations in mtDNA are frequently observed in tumors. While direct evidence is lacking, it is plausible that epigenetic modifications like 5hmU could also contribute to the mitochondrial dysfunction seen in cancer.
-
Metabolic Disorders: Given the primary role of mitochondria in metabolism, dysregulation of mtDNA epigenetics could contribute to metabolic diseases such as diabetes and obesity.
-
Aging: A decline in mitochondrial function is a key feature of the aging process. The observation that mtDNA 5hmC levels change with age in the brain suggests that 5hmU may also be involved in age-related cellular decline.[1][2]
Conclusion and Future Perspectives
The study of this compound in mitochondrial DNA is a nascent but promising field of research. While direct evidence for its presence and function in mtDNA is still limited, the existence of the necessary enzymatic machinery and its precursor, 5hmC, in mitochondria strongly suggests its potential importance. The technical challenges in accurately detecting and quantifying this low-abundance modification in a genome that is prone to contamination from its nuclear counterpart have hindered progress.
Future research should focus on developing and refining sensitive and specific methods for the detection and quantification of 5hmU in mtDNA. The application of such methods to various biological and disease models will be crucial to unraveling the biological roles of this enigmatic modification. Understanding the dynamics of 5hmU in mtDNA could open up new avenues for diagnosing and treating a wide range of human diseases associated with mitochondrial dysfunction. The protocols and information provided in this guide aim to equip researchers with the foundational knowledge and tools to embark on this exciting area of investigation.
References
- 1. Effect of aging on 5-hydroxymethylcytosine in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of aging on 5-hydroxymethylcytosine in brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Mitochondrial Genes in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Mitochondria in Neurodegenerative Diseases: From an Epigenetic Perspective [frontiersin.org]
Methodological & Application
Application Note: Quantitative Analysis of 5-Hydroxymethyluracil in Genomic DNA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyluracil (5-hmU) is a modified nucleobase that arises in DNA through the deamination of 5-hydroxymethylcytosine (B124674) (5hmC) or the oxidation of the thymine (B56734) methyl group. As an intermediate in the DNA demethylation pathway, the accurate quantification of 5-hmU is crucial for understanding epigenetic regulation, DNA repair mechanisms, and their implications in various biological processes and disease states. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of 5-hmU in complex biological matrices due to its high accuracy and precision.[1] This application note provides a detailed protocol for the quantitative analysis of 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU), the nucleoside form of 5-hmU, in genomic DNA using LC-MS/MS with stable isotope dilution.
Principle
The method involves the enzymatic hydrolysis of genomic DNA into its constituent deoxynucleosides, followed by chromatographic separation using reversed-phase liquid chromatography. The separated nucleosides are then detected and quantified by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-5-hmdU) is critical to correct for variations in sample preparation, matrix effects, and instrument response, ensuring high accuracy and reproducibility.
Signaling Pathway: DNA Demethylation
The following diagram illustrates the role of this compound as a key intermediate in the active DNA demethylation pathway. This process involves the conversion of 5-hydroxymethylcytosine (5hmC) to 5-hmU through deamination, followed by its removal by a DNA glycosylase and subsequent base excision repair (BER) to restore cytosine.[2][3][4]
Experimental Protocols
Materials and Reagents
-
Genomic DNA samples
-
5-hydroxymethyl-2'-deoxyuridine (5-hmdU) standard
-
Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-5-hmdU)
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (Calf Intestinal)
-
Phosphodiesterase I (from Crotalus adamanteus venom)
-
Benzonase® Nuclease
-
Ammonium acetate
-
Ammonium bicarbonate
-
Tris-HCl buffer
-
Magnesium chloride
-
Sodium chloride
-
LC-MS grade water, acetonitrile, and formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Enzymatic Digestion of DNA
Accurate quantification of 5-hmdU requires complete enzymatic hydrolysis of DNA into individual deoxynucleosides. A one-step digestion protocol is recommended for efficiency and high throughput.[5]
-
Prepare Digestion Master Mix: For 100 samples (1 µg DNA each), prepare a 5 mL master mix containing:
-
250 Units of Benzonase® Nuclease
-
300 mUnits of Phosphodiesterase I
-
200 Units of Alkaline Phosphatase
-
In 20 mM Tris-HCl buffer (pH 7.9) with 100 mM NaCl and 20 mM MgCl₂.[5]
-
-
Spike Internal Standard: To each DNA sample (e.g., 10 µg in water), add a known amount of the stable isotope-labeled internal standard (IS). The amount of IS should be chosen to be within the linear range of the calibration curve.
-
Digestion: Add 50 µL of the Digestion Master Mix to each DNA sample.
-
Incubation: Incubate the mixture at 37°C for 6-8 hours or overnight to ensure complete digestion.[5]
-
Enzyme Removal (Optional but Recommended): To prevent enzyme buildup in the LC-MS system, proteins can be removed by ultrafiltration (e.g., using a 10 kDa molecular weight cutoff filter) or by protein precipitation with cold acetonitrile.
-
Sample Dilution: After digestion and cleanup, dilute the sample with the initial mobile phase (e.g., 0.1% formic acid in water) to the desired final volume for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-8 min: 2-30% B
-
8-8.1 min: 30-95% B
-
8.1-10 min: 95% B
-
10.1-12 min: 2% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Parameters
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Gas Temperature: 180°C
-
Gas Flow: 19 L/min
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3000 V[6]
-
-
MRM Transitions: (Note: These should be optimized for the specific instrument used. The transitions are based on the precursor ion [M+H]⁺ and a characteristic product ion, often from the neutral loss of the deoxyribose sugar moiety).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-hmdU | 259.1 | 143.1 | 15 |
| [¹³C,¹⁵N₂]-5-hmdU (IS) | 262.1 | 146.1 | 15 |
Experimental Workflow
The following diagram outlines the complete experimental workflow for the quantitative analysis of 5-hmU in genomic DNA.
Data Presentation: Quantitative Performance
The performance of the LC-MS/MS method should be validated for linearity, sensitivity, accuracy, and precision.[7] The following table summarizes the expected quantitative performance characteristics for the analysis of 5-hmdU.
| Parameter | Specification | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Calibration Range | Spanning expected sample concentrations | 0.1 - 100 fmol on column |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.05 fmol |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.15 fmol |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 12% |
| Accuracy (% Recovery) | 85 - 115% | 92 - 108% |
| Matrix Effect | Monitored and minimized | < 15% ion suppression/enhancement |
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound in genomic DNA using LC-MS/MS. The detailed methodologies for sample preparation, chromatography, and mass spectrometry, combined with the use of a stable isotope-labeled internal standard, ensure high sensitivity, specificity, and accuracy. This method is suitable for researchers, scientists, and drug development professionals investigating the role of DNA modifications in epigenetics and disease.
References
- 1. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Demethylation Pathways: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxymethylation of DNA: an epigenetic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolian.com [resolian.com]
Application Note: Quantitative Analysis of 5-Hydroxymethyluracil in Genomic DNA by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxymethyluracil (5-hmU) is a modified pyrimidine (B1678525) base formed by the oxidation of the thymine (B56734) methyl group.[1][2] It is recognized as a significant product of oxidative DNA damage and is also implicated in epigenetic regulation through pathways involving TET enzymes.[3][4] Accurate quantification of 5-hmU in biological samples is crucial for understanding its role in various physiological and pathological processes, including carcinogenesis. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific method for the quantification of 5-hmU. However, due to the polar and non-volatile nature of nucleobases, chemical derivatization is required prior to analysis.[5][6][7] This protocol details a robust method for 5-hmU detection using GC-MS, focusing on enzymatic hydrolysis to ensure sample integrity and silylation for optimal chromatographic performance.
Principle
The workflow for quantifying 5-hmU involves several key steps. First, genomic DNA is extracted from the biological sample. To avoid the degradation of 5-hmU that can occur with acid hydrolysis, a milder enzymatic hydrolysis is employed to release the individual nucleobases.[1][8] An isotopically labeled 5-hmU internal standard is added before hydrolysis to correct for any variability during sample preparation and analysis. The free bases are then chemically derivatized via silylation, which replaces active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups.[9][10] This process increases the volatility and thermal stability of 5-hmU, making it amenable to GC separation. The derivatized sample is then injected into the GC-MS system, where 5-hmU is separated from other components and detected by the mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Quantification is achieved by comparing the signal of the analyte to that of the internal standard.
Caption: Overall experimental workflow for 5-hmU analysis.
Experimental Protocols
3.1. DNA Extraction and Purification
-
Isolate high-quality genomic DNA from cell pellets or tissue samples using a commercial kit (e.g., Qiagen QIAamp DNA Mini Kit) according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit) to determine concentration and purity. The A260/A280 ratio should be ~1.8.
-
Store the purified DNA at -20°C until further use.
3.2. Enzymatic Hydrolysis of DNA Note: Enzymatic hydrolysis is strongly recommended over acid hydrolysis to prevent the degradation of 5-hmU.[8] Studies have shown that acid hydrolysis can lead to an underestimation of 5-hmU levels by as much as an order of magnitude.[1]
-
To a microcentrifuge tube, add 20-50 µg of purified DNA.
-
Add a known amount of an appropriate isotopically labeled internal standard (e.g., [¹³C,¹⁵N₂]-5-Hydroxymethyluracil). The use of an internal standard is critical to control for variations in hydrolysis, derivatization, and instrumental analysis.[8]
-
Add nuclease P1 buffer and nuclease P1 enzyme. Incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside monophosphates.
-
Add alkaline phosphatase buffer and alkaline phosphatase enzyme. Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides to free deoxynucleosides and bases.
-
Lyophilize the sample to complete dryness using a speed vacuum concentrator. The dried sample is now ready for derivatization.
3.3. Silylation Derivatization Caution: Silylating reagents are sensitive to moisture. Perform this step in a dry environment and use anhydrous solvents.
-
To the dried hydrolysate, add 50 µL of anhydrous pyridine (B92270) and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11][12]
-
Securely cap the vial and vortex briefly to mix.
-
Incubate the reaction mixture at 70-80°C for 30-60 minutes.[13]
-
After incubation, cool the vial to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial for analysis.
Caption: Silylation reaction to increase the volatility of 5-hmU.
GC-MS Instrumental Parameters
The following tables provide recommended starting parameters for GC-MS analysis. These may need to be optimized for your specific instrument and application.
Table 1: Gas Chromatography Parameters
| Parameter | Recommended Setting |
|---|---|
| GC System | Agilent GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[7][14] |
| Injection Mode | Splitless[14] |
| Injection Volume | 1 µL |
| Injector Temp. | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 70°C (hold 1 min), Ramp 1: 10°C/min to 170°C, Ramp 2: 30°C/min to 280°C (hold 5 min)[15] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
|---|---|
| MS System | Agilent MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temp. | 230 - 250°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 3: Suggested Ions for SIM Analysis
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
|---|---|---|---|
| 5-hmU | Tris-TMS | Typically a high m/z fragment | Other characteristic fragments |
| Internal Std. | Tris-TMS | Shifted by isotopic label | Shifted by isotopic label |
| Thymine | Di-TMS | 255 | 240 |
Note: The specific ions for derivatized 5-hmU should be determined by analyzing a pure, derivatized standard in full scan mode to identify the most abundant and specific fragment ions.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 5-hmU and a fixed concentration of the internal standard. Process these standards through the derivatization and analysis steps to generate a calibration curve. Plot the ratio of the peak area of the 5-hmU quantifier ion to the peak area of the internal standard quantifier ion against the concentration of 5-hmU.
-
Quantification: Calculate the peak area ratios for the unknown samples. Determine the concentration of 5-hmU in the samples by interpolating from the linear regression of the calibration curve.
-
Normalization: The results are typically expressed as the ratio of the number of 5-hmU molecules per 10⁵ or 10⁶ thymine molecules to account for variations in the initial amount of DNA analyzed.[8]
Method Performance
Table 4: Summary of Quantitative Performance
| Parameter | Typical Value | Reference |
|---|---|---|
| Detection Limit | ~3 molecules of 5-hmU per 10⁵ thymines (with 2 µg DNA) | [8] |
| Linearity | Excellent (R² > 0.99) over the physiological range | N/A |
| Precision (RSD%) | < 10% | N/A |
Conclusion
This protocol provides a detailed and robust method for the sensitive and accurate quantification of this compound in genomic DNA using GC-MS. The key steps for success include the use of enzymatic hydrolysis to preserve the analyte, the inclusion of an isotopically labeled internal standard for accurate quantification, and proper silylation to ensure good chromatographic performance. This method is highly suitable for applications in toxicology, cancer research, and epigenetics.
References
- 1. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of high excision capacity for this compound mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of this compound Levels Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. youtube.com [youtube.com]
- 12. thescipub.com [thescipub.com]
- 13. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 14. uoguelph.ca [uoguelph.ca]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Genome-wide Mapping of 5-Hydroxymethyluracil using ChIP-seq: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyluracil (5hmU) is a modified pyrimidine (B1678525) base found in the genomes of various organisms, from bacteriophages to mammals.[1][2] It can be generated through the oxidation of thymine (B56734) by TET dioxygenases or via the deamination of 5-hydroxymethylcytosine (B124674) (5hmC).[3][4] The precise biological role of 5hmU is an active area of investigation, with evidence suggesting its involvement in epigenetic regulation and gene expression.[5] Genome-wide mapping of 5hmU is crucial for elucidating its function in both normal physiological processes and disease states.
This document provides detailed application notes and protocols for the genome-wide mapping of 5hmU using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and other affinity-based enrichment methods. While ChIP-seq is traditionally used for protein-DNA interactions, it can be adapted for modified nucleotides like 5hmU using specific antibodies, a technique often referred to as Methylated DNA Immunoprecipitation (MeDIP-seq). Additionally, we will cover alternative enzyme-mediated and chemical-labeling strategies that offer high specificity for 5hmU.
Principle of 5hmU Mapping by Affinity Enrichment
The core principle of these methods is the selective enrichment of DNA fragments containing 5hmU from a pool of genomic DNA. This is typically achieved through one of the following approaches:
-
Antibody-based Enrichment (MeDIP-seq): A specific antibody that recognizes and binds to 5hmU is used to immunoprecipitate DNA fragments containing this modification.[6]
-
Enzyme-mediated Biotinylation: An enzyme, such as 5hmU DNA kinase (5hmUDK) or β-glucosyltransferase (βGT), is used to specifically transfer a biotin-containing moiety to the 5hmU base.[3][7] These biotinylated DNA fragments can then be captured using streptavidin-coated beads.
-
Chemical Labeling: Chemical methods can be employed to selectively label the hydroxyl group of 5hmU, allowing for subsequent enrichment.[4][8]
Following enrichment, the DNA is purified and subjected to high-throughput sequencing. The resulting sequencing reads are then mapped to a reference genome to identify the genomic locations of 5hmU.
Data Presentation: Quantitative Distribution of 5hmU
The distribution of 5hmU across the genome is not random and tends to be enriched in specific genomic features. The following table summarizes representative quantitative data on the distribution of 5hmU and its precursor 5hmC, which can be deaminated to form 5hmU, across different genomic regions. It is important to note that the relative abundance can vary depending on the cell type and developmental stage.
| Genomic Feature | Approximate Enrichment of 5hmC/5hmU | References |
| Promoters | Variable, can be enriched at bivalently marked promoters in embryonic stem cells. | [9] |
| Gene Bodies | Generally enriched, particularly in actively transcribed genes. | [10][11] |
| Enhancers | Enriched, suggesting a role in regulating gene expression. | [9][10][12] |
| Intergenic Regions | Generally lower enrichment compared to gene bodies and enhancers. | [1] |
| Repetitive Elements | Can be enriched in certain classes of repetitive elements. | [5] |
Experimental Protocols
Here, we provide detailed protocols for three common methods for genome-wide 5hmU mapping.
Protocol 1: 5hmU MeDIP-seq
This protocol is adapted from standard MeDIP-seq protocols and utilizes a specific anti-5hmU antibody for enrichment.
1. Genomic DNA Isolation and Fragmentation:
-
Isolate high-quality genomic DNA from cells or tissues of interest using a standard DNA extraction method.
-
Fragment the genomic DNA to an average size of 200-800 bp using sonication or enzymatic digestion.[13][14] Verify the fragment size by running an aliquot on an agarose (B213101) gel.
2. Denaturation and Immunoprecipitation:
-
Take 1-5 µg of fragmented DNA and denature it by heating at 95°C for 10 minutes, followed by immediate cooling on ice for 5 minutes.[13]
-
In a new tube, prepare the immunoprecipitation (IP) reaction by adding the denatured DNA, a specific anti-5hmU antibody (typically 1-5 µg), and IP buffer. The final volume should be around 500 µl.
-
Incubate the reaction overnight at 4°C with gentle rotation.
3. Capture of Immunocomplexes:
-
Add Protein A/G magnetic beads to the IP reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-DNA complexes.
-
Wash the beads several times with low and high salt wash buffers to remove non-specifically bound DNA.
4. Elution and DNA Purification:
-
Elute the immunoprecipitated DNA from the beads using an elution buffer.
-
Reverse the cross-linking (if performed) by incubating at 65°C overnight.
-
Treat with Proteinase K to digest the antibody and other proteins.
-
Purify the enriched DNA using phenol-chloroform extraction followed by ethanol (B145695) precipitation or a DNA purification kit.[14]
5. Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched DNA and an input control (fragmented genomic DNA that did not undergo immunoprecipitation) using a standard library preparation kit for next-generation sequencing.
-
Perform high-throughput sequencing.
6. Antibody Validation:
-
Specificity: Validate the specificity of the anti-5hmU antibody by dot blot or ELISA using synthetic oligonucleotides containing 5hmU, thymine, and other modified bases.[15][16]
-
Performance in IP: Test the antibody's ability to enrich for known 5hmU-containing regions using qPCR before proceeding to sequencing.[16]
Protocol 2: Enzyme-Mediated Bioorthogonal Labeling of 5hmU
This protocol utilizes the enzyme 5hmU DNA kinase (5hmUDK) to specifically label 5hmU with an azide (B81097) group, which is then biotinylated for enrichment.[3][17][18]
1. Genomic DNA Fragmentation:
-
Fragment genomic DNA as described in Protocol 1.
2. Enzymatic Labeling with Azide:
-
In a reaction tube, combine fragmented DNA, 5hmUDK, and an azide-modified ATP analog (N3-ATP) in the appropriate reaction buffer.
-
Incubate at 37°C for 1-2 hours to allow the enzymatic transfer of the azide group to the hydroxyl moiety of 5hmU.
3. Bioorthogonal Click Chemistry Reaction:
-
Purify the azide-labeled DNA to remove excess N3-ATP.
-
Perform a click chemistry reaction by incubating the DNA with a biotin-linked alkyne (e.g., DBCO-biotin) to attach biotin (B1667282) to the azide-labeled 5hmU.[18]
4. Enrichment of Biotinylated DNA:
-
Add streptavidin-coated magnetic beads to the reaction and incubate to capture the biotinylated DNA fragments.
-
Wash the beads to remove non-biotinylated DNA.
5. Elution and Library Preparation:
-
Elute the enriched DNA from the beads.
-
Prepare sequencing libraries from the enriched DNA and an input control.
-
Perform high-throughput sequencing.
Protocol 3: Chemical Labeling and Enrichment of 5hmU
This protocol involves the chemical oxidation of 5hmU to 5-formyluracil (B14596) (5fU), which can then be biotinylated.[8]
1. Genomic DNA Fragmentation:
-
Fragment genomic DNA as described in Protocol 1.
2. Chemical Oxidation of 5hmU:
-
Treat the fragmented DNA with an oxidizing agent, such as potassium perruthenate (KRuO4), to specifically convert 5hmU to 5fU.
3. Biotinylation of 5fU:
-
React the 5fU-containing DNA with a biotin-containing hydrazine (B178648) or aminooxy compound, which will form a stable covalent bond with the aldehyde group of 5fU.
4. Enrichment of Biotinylated DNA:
-
Capture the biotinylated DNA fragments using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-biotinylated DNA.
5. Elution and Library Preparation:
-
Elute the enriched DNA.
-
Prepare sequencing libraries from the enriched DNA and an input control.
-
Perform high-throughput sequencing.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for genome-wide mapping of this compound.
Caption: Bioinformatic pipeline for 5hmU ChIP-seq data analysis.
Conclusion
The methods described in these application notes provide robust and specific approaches for the genome-wide mapping of this compound. The choice of method will depend on the specific research question, available resources, and the abundance of 5hmU in the sample. Careful experimental design, including appropriate controls and antibody validation, is critical for obtaining high-quality and reliable data. The bioinformatic analysis of the sequencing data is a key step in translating raw reads into meaningful biological insights into the function of this enigmatic DNA modification. The continued application of these techniques will undoubtedly advance our understanding of the role of 5hmU in health and disease, potentially opening new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. diagenode.com [diagenode.com]
- 3. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of mismatched this compound in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]
- 7. A method for the efficient and selective identification of this compound in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-hydroxymethylcytosine represses the activity of enhancers in embryonic stem cells: a new epigenetic signature for gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Hydroxymethylcytosine is associated with enhancers and gene bodies in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide analysis of 5-hydroxymethylcytosine distribution reveals its dual function in transcriptional regulation in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide analysis of histone marks identifying an epigenetic signature of promoters and enhancers underlying cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 14. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 15. Examination of the specificity of DNA methylation profiling techniques towards 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibodies-validation | Diagenode [diagenode.com]
- 17. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03812E [pubs.rsc.org]
Application Notes and Protocols for Single-Base Resolution Sequencing of 5-Hydroxymethyluracil (5hmU)
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Hydroxymethyluracil (5hmU)
This compound (5hmU) is a modified pyrimidine (B1678525) base found in the DNA of various organisms, from bacteriophages to mammals. It is formed through the oxidation of thymine (B56734), a process that can be mediated enzymatically by Ten-eleven translocation (TET) enzymes and J-binding proteins (JBPs), or non-enzymatically through reactive oxygen species.[1][2] 5hmU can also arise from the deamination of 5-hydroxymethylcytosine (B124674) (5hmC).[1] While its precise biological roles are still under active investigation, emerging evidence suggests that 5hmU may function as an epigenetic mark, influencing DNA-protein interactions and potentially playing a role in gene regulation and genome stability.[2][3]
In the context of human health and disease, aberrant levels of 5hmU have been observed in certain cancers, such as chronic lymphocytic leukemia, highlighting its potential as a biomarker for disease diagnosis, prognosis, and monitoring treatment response.[4] The ability to accurately map the genomic location of 5hmU at single-base resolution is therefore crucial for elucidating its function and exploring its utility in drug development and precision medicine.[5][6]
This document provides detailed application notes and protocols for the single-base resolution sequencing of 5hmU, tailored for researchers, scientists, and drug development professionals.
Methods for Single-Base Resolution Sequencing of 5hmU
Currently, the primary method for achieving single-base resolution mapping of 5hmU is based on a chemical labeling approach that induces a specific base change during sequencing. Additionally, enrichment-based methods can be employed to identify genomic regions with high levels of 5hmU, which can then be subjected to sequencing.
Chemical Oxidation-Based Sequencing (5hmU-seq)
This method provides a direct, quantitative measurement of 5hmU at single-nucleotide resolution. The core principle involves the selective chemical oxidation of 5hmU to 5-formyluracil (B14596) (5fU).[2][3] Under the alkaline conditions of PCR, the ionized form of 5fU preferentially base-pairs with guanine (B1146940) instead of adenine, leading to a T-to-C transition in the sequencing data at the original 5hmU site.[3][7] By comparing the sequencing results of an oxidized sample to a non-oxidized control, the precise locations and abundance of 5hmU can be determined.[3]
Advantages:
-
Provides single-base resolution.
-
Offers quantitative information on the level of modification at each site.
-
Directly detects 5hmU.
Limitations:
-
Requires a control sample (no oxidation) to distinguish 5hmU from sequencing errors or pre-existing T-to-C mutations.
-
The efficiency of the T-to-C conversion may not be 100%, which needs to be considered in data analysis.
Enrichment-Based Methods followed by Sequencing
These methods are designed to isolate and enrich for DNA fragments containing 5hmU before sequencing. While not inherently single-base resolution methods themselves, they are valuable for identifying genomic regions with a high density of 5hmU. The enriched DNA can then be sequenced to determine these locations. A common approach utilizes the J-binding protein 1 (JBP1), which has a strong affinity for the glucosylated form of 5hmU (β-glucosyl-5-hydroxymethyluracil, or base J).[5][8]
Workflow:
-
Genomic DNA is fragmented.
-
The 5hmU residues are glucosylated using T4 β-glucosyltransferase (β-GT).
-
The glucosylated DNA fragments are then captured using JBP1, often immobilized on magnetic beads.
-
The enriched DNA is eluted and prepared for next-generation sequencing.
Advantages:
-
Effective for identifying genomic hotspots of 5hmU.
-
Can be more cost-effective for initial screening of 5hmU distribution.
Limitations:
-
Does not provide single-base resolution. The resolution is dependent on the size of the DNA fragments.
-
The enrichment efficiency can vary.
Quantitative Data Presentation
The following table summarizes the available quantitative data for the chemical oxidation-based 5hmU sequencing method based on studies using synthetic oligonucleotides.
| Parameter | Value | Reference |
| T-to-C Conversion Efficiency at 5hmU sites | 30-39% | [3] |
| T-to-C Conversion at unmodified T sites (background) | ~1.4% | [3] |
| "C" signal at 5hmU sites without oxidation (control) | ~2.2-2.7% | [3] |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the experimental workflows for 5hmU sequencing and the biological pathways of 5hmU metabolism.
Experimental Protocols
Protocol 1: Single-Base Resolution Sequencing of 5hmU via Chemical Oxidation
This protocol is adapted from Kawasaki et al., Angew. Chem. Int. Ed. 2018.[3][7]
Materials:
-
Purified, fragmented genomic DNA (100-500 bp)
-
Potassium perruthenate (KRuO4)
-
NaOH
-
Nuclease-free water
-
DNA purification columns or beads
-
Reagents for library preparation (e.g., NEBNext Ultra II DNA Library Prep Kit)
-
Low-dATP dNTP mix for single extension (e.g., 10 µM dCTP, 10 µM dGTP, 10 µM dTTP, 20 nM dATP)
-
DNA polymerase for single extension (e.g., Klenow Fragment (3'→5' exo-))
-
PCR reagents for amplification
-
Next-generation sequencer (e.g., Illumina MiSeq)
Procedure:
-
DNA Preparation:
-
Start with at least 100 ng of fragmented genomic DNA in a low-salt buffer.
-
Prepare two identical aliquots: one for the oxidation reaction and one for the no-oxidation control.
-
-
Chemical Oxidation (perform in a fume hood):
-
To the "oxidation" sample, add a freshly prepared solution of KRuO4 in NaOH to a final concentration of 15 mM KRuO4 and 30 mM NaOH.
-
Incubate at room temperature for 1 hour.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) and purify the DNA immediately using a DNA purification kit. Elute in nuclease-free water.
-
For the "no-oxidation" control, incubate the DNA under the same conditions but without KRuO4. Purify the DNA in the same manner.
-
-
Library Preparation:
-
Perform end-repair and A-tailing on both the oxidized and control DNA samples according to the library preparation kit manufacturer's instructions.
-
Ligate sequencing adapters to the DNA fragments.
-
-
Single Nucleotide Extension:
-
To introduce the T-to-C conversion, perform a single nucleotide extension reaction.
-
Set up a reaction with the adapter-ligated DNA, the low-dATP dNTP mix, and a suitable DNA polymerase (e.g., Klenow Fragment (3'→5' exo-)).
-
Incubate according to the polymerase manufacturer's recommendations.
-
Purify the DNA after the extension step.
-
-
PCR Amplification:
-
Amplify the libraries using a high-fidelity DNA polymerase for a sufficient number of cycles (e.g., 10-15 cycles) to generate enough material for sequencing.
-
Purify the final PCR products.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a next-generation sequencing platform.
-
Align the reads to the reference genome.
-
For each thymine position in the reference genome, calculate the percentage of reads that are a cytosine in both the oxidized and control samples.
-
A significant increase in the C percentage in the oxidized sample compared to the control indicates the presence of 5hmU at that position.
-
Protocol 2: JBP1-Based Enrichment of 5hmU-Containing DNA
This protocol is a generalized procedure based on the principles described by Robertson et al., Nucleic Acids Research 2011.[9]
Materials:
-
Purified, fragmented genomic DNA (200-800 bp)
-
T4 β-glucosyltransferase (β-GT)
-
UDP-glucose (UDP-Glc)
-
Recombinant J-binding protein 1 (JBP1) conjugated to magnetic beads
-
Binding and wash buffers
-
Elution buffer
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
DNA Preparation:
-
Start with 1-5 µg of fragmented genomic DNA.
-
Ensure the DNA is in a buffer compatible with β-GT activity.
-
-
Glucosylation of 5hmU:
-
Set up the glucosylation reaction by combining the fragmented DNA, β-GT, and UDP-Glc in the appropriate reaction buffer.
-
Incubate at 37°C for 1-2 hours to allow for the conversion of 5hmU to β-glucosyl-5hmU.
-
Purify the DNA to remove the enzyme and excess UDP-Glc.
-
-
Immunoprecipitation (IP) with JBP1:
-
Resuspend the JBP1-conjugated magnetic beads in the binding buffer.
-
Add the glucosylated DNA to the beads and incubate with rotation at 4°C for 2-4 hours to allow for binding.
-
-
Washing:
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times (e.g., 3-5 times) with a high-salt wash buffer to remove non-specifically bound DNA.
-
Perform a final wash with a low-salt wash buffer.
-
-
Elution:
-
Resuspend the beads in the elution buffer (e.g., a buffer containing a high concentration of glucose or by heat treatment) to release the bound DNA.
-
Incubate at the appropriate temperature to facilitate elution.
-
Pellet the beads and carefully transfer the supernatant containing the enriched DNA to a new tube.
-
-
Library Preparation and Sequencing:
-
Purify and quantify the enriched DNA.
-
Prepare a sequencing library from the enriched DNA.
-
Sequence the library on a next-generation sequencing platform.
-
Analyze the data by aligning reads to the reference genome and identifying regions of enrichment (peaks).
-
Applications in Drug Development
The ability to map 5hmU at single-base resolution has significant implications for drug development, particularly in oncology and other diseases with an epigenetic component.
-
Biomarker Discovery and Validation: 5hmU profiles can serve as prognostic or predictive biomarkers.[5][10] For example, elevated levels of 5hmU in the DNA of chronic lymphocytic leukemia cells have been associated with disease stage and may predict time-to-treatment.[4] Sequencing 5hmU in patient samples, such as liquid biopsies, could lead to the development of non-invasive tests for early cancer detection and monitoring.
-
Patient Stratification: By identifying specific 5hmU signatures associated with drug response, clinicians can stratify patients into groups that are more or less likely to benefit from a particular therapy.[11] This is a cornerstone of precision medicine and can lead to more efficient and successful clinical trials.
-
Mechanism of Action Studies: For drugs that target epigenetic pathways (e.g., TET enzyme inhibitors or activators), 5hmU sequencing can be used to understand the drug's mechanism of action by observing changes in the 5hmU landscape upon treatment.
-
Identifying Novel Drug Targets: Mapping the genome-wide distribution of 5hmU in healthy versus diseased states can reveal novel insights into disease pathogenesis and identify new potential targets for therapeutic intervention.
Conclusion
The single-base resolution sequencing of this compound is a powerful tool for advancing our understanding of this enigmatic DNA modification. The methods and protocols outlined in this document provide a framework for researchers and drug development professionals to explore the role of 5hmU in biology and disease. As our knowledge of the "epigenetic alphabet" expands, the ability to accurately read these modifications will be increasingly vital for the development of the next generation of targeted therapies.
References
- 1. Germline ablation of SMUG1 DNA glycosylase causes loss of this compound- and UNG-backup uracil-excision activities and increases cancer predisposition of Ung−/−Msh2−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multiple Cellular Roles of SMUG1 in Genome Maintenance and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A method for the efficient and selective identification of this compound in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive biomarkers and potential drug combinations of epi-drugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CpG site - Wikipedia [en.wikipedia.org]
- 10. TET Enzymes and 5hmC in Adaptive and Innate Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Trial Designs for Predictive Biomarker Validation: One Size Does Not Fit All - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxymethyluracil (5hmU) Detection by Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyluracil (5hmU) is a modified DNA base formed by the oxidation of thymine, a process mediated by the Ten-Eleven Translocation (TET) family of enzymes. This modification plays a crucial role in DNA demethylation pathways and has been implicated in various biological processes, including gene regulation and cancer. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of 5hmU within the cellular context of tissue samples, providing valuable insights into its role in health and disease.
Important Note on Antibody Availability: As of the latest review, commercially available antibodies specifically validated for the immunohistochemical detection of this compound (5hmU) are not widely documented. The following protocols and data are based on established methods for the closely related modified base, 5-Hydroxymethylcytosine (5hmC), and serve as a comprehensive guide. Researchers must perform thorough validation of any 5hmU antibody for their specific application.
Data Presentation
The following tables summarize typical quantitative data for antibodies used in the immunohistochemical detection of modified DNA bases, using 5hmC antibodies as a proxy due to the limited availability of IHC-validated 5hmU antibodies.
Table 1: Antibody Information (Representative Examples for Modified Nucleotides)
| Target | Antibody Clone | Isotype | Host Species | Supplier | Catalog Number |
| 5-Hydroxymethylcytosine (5hmC) | RM236 | IgG | Rabbit | Abcam | ab214728 |
| 5-Hydroxymethylcytosine (5hmC) | HMC31 | Mouse | Mouse | Cell Signaling Technology | 51660 |
| 5-Hydroxymethylcytosine (5hmC) | AB3/63.3 | IgG2a | Rat | Abcam | ab106918 |
Table 2: Recommended Staining Conditions for IHC on Paraffin-Embedded Tissues (Based on 5hmC Antibodies)
| Parameter | Recommendation |
| Tissue Fixation | 10% Neutral Buffered Formalin |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with Sodium Citrate Buffer (10 mM, pH 6.0) or EDTA Buffer (1 mM, pH 8.0) |
| Endogenous Peroxidase Block | 3% Hydrogen Peroxide in Methanol (B129727) or PBS |
| Blocking Solution | 5% Normal Goat Serum in PBS with 0.1% Triton X-100 |
| Primary Antibody Dilution | 1:100 - 1:1000 (must be optimized for each antibody and application) |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody | HRP-conjugated anti-Rabbit/Mouse/Rat IgG |
| Detection System | DAB (3,3'-Diaminobenzidine) |
| Counterstain | Hematoxylin (B73222) |
Experimental Protocols
Protocol 1: Immunohistochemistry of 5hmU in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a detailed procedure for the detection of 5hmU in FFPE tissue sections.
Materials:
-
FFPE tissue sections on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, 10 mM, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)
-
Primary antibody against 5hmU (requires user validation)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 times for 5 minutes each.
-
Immerse in 100% ethanol, 2 times for 3 minutes each.
-
Immerse in 95% ethanol for 1 minute.
-
Immerse in 70% ethanol for 1 minute.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS 2 times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary 5hmU antibody to its optimal concentration in the blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBST (PBS with 0.05% Tween 20) 3 times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBST 3 times for 5 minutes each.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash with PBST 3 times for 5 minutes each.
-
-
Chromogenic Detection:
-
Prepare DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with DAB solution until the desired brown staining intensity develops (typically 1-10 minutes).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry of 5hmU in Frozen Tissues
Materials:
-
Fresh frozen tissue sections on positively charged slides
-
Acetone (B3395972) or Methanol (pre-chilled at -20°C)
-
PBS
-
3% Hydrogen Peroxide
-
Blocking Buffer
-
Primary antibody against 5hmU (requires user validation)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Fix frozen sections in ice-cold acetone or methanol for 10 minutes.
-
Air dry slides for 20-30 minutes.
-
Wash with PBS 3 times for 5 minutes each.
-
-
Permeabilization (Optional):
-
For nuclear targets, incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS 3 times for 5 minutes each.
-
-
Peroxidase Blocking (for chromogenic detection):
-
Follow step 3 from the FFPE protocol if using a chromogenic detection method.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with diluted primary 5hmU antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash with PBS 3 times for 5 minutes each.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash with PBS 3 times for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes to stain nuclei.
-
Wash with PBS 3 times for 5 minutes each.
-
Mount with an antifade mounting medium.
-
Visualizations
Caption: Workflow for 5hmU Immunohistochemistry on FFPE tissues.
Caption: Formation and role of 5hmU in DNA demethylation.
Application Notes: Detection of 5-Hydroxymethyluracil (5hmU) via Immunofluorescence
References
- 1. Sequencing this compound at Single-Base Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zymoresearch.com [zymoresearch.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. biocompare.com [biocompare.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Antigen Retrieval for Immunostaining of Modified Cytosine Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of antigen retrieval protocols on the immunohistochemical detection of epigenetic DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 14. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 15. Multicolor Immunofluorescence Staining Protocol [bio-techne.com]
- 16. Protocols | Cell Signaling Technology [cellsignal.com]
- 17. Image-iT® Fixation Permeabilization Kit | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 21. hycultbiotech.com [hycultbiotech.com]
- 22. Secondary Antibodies for Immunofluorescence (IF) | Antibodies.com [antibodies.com]
- 23. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application of Enzyme-Mediated Labeling for 5hmU Detection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxymethyluracil (5hmU) is a modified DNA base that, while present in low abundance in most mammalian cells, plays a significant role in various biological processes, including as a potential intermediate in DNA demethylation pathways and as a product of thymine (B56734) oxidation.[1][2][3] The accurate detection and mapping of 5hmU are crucial for understanding its functional roles in both normal physiological processes and in disease states, making it a molecule of interest in drug discovery and development.[4][5] Enzyme-mediated labeling techniques offer high specificity and efficiency for detecting and enriching 5hmU-containing DNA fragments, enabling downstream applications such as quantitative PCR and next-generation sequencing.[2][3]
This document provides an overview of the primary enzyme-mediated methods for 5hmU detection and detailed protocols for their implementation.
Overview of Enzyme-Mediated Labeling Methods
Several enzymatic strategies have been developed to specifically label 5hmU. These methods typically involve an enzyme that recognizes the 5hmU base and attaches a chemical handle, which can then be used for enrichment or detection.
T4 β-glucosyltransferase (β-GT) Mediated Glucosylation
The T4 bacteriophage β-glucosyltransferase (β-GT) is an enzyme that transfers a glucose moiety from uridine (B1682114) diphosphoglucose (UDP-Glc) to the hydroxyl group of 5-hydroxymethylcytosine (B124674) (5hmC).[6][7][8][9] Interestingly, β-GT can also act on 5hmU, but its activity is highly specific for mismatched 5hmU when paired with guanine (B1146940) (5hmU:G), with no detectable activity on correctly paired 5hmU:A.[2][10][11] This unique specificity allows for the selective labeling of 5hmU that may arise from the deamination of 5hmC.[10][12] By using a modified UDP-glucose donor, such as UDP-6-N3-glucose, an azide (B81097) group can be installed onto the 5hmU.[6][10] This azide group serves as a bioorthogonal handle for the attachment of a biotin (B1667282) tag via click chemistry, enabling subsequent enrichment using streptavidin-coated beads.[6][10]
To enhance the specificity for mismatched 5hmU, genomic DNA can be pre-treated with Tet enzymes to oxidize 5-methylcytosine (B146107) (5mC) and 5hmC to 5-carboxylcytosine (5caC), thus minimizing the background signal from 5hmC.[10]
5hmU DNA Kinase (5hmUDK) Mediated Labeling
A novel method for the detection of 5hmU utilizes a specific 5hmU DNA kinase (5hmUDK).[1][13][14] This enzyme selectively transfers a phosphate (B84403) group from a modified ATP analog, such as N3-ATP or alkynyl-ATP, to the hydroxyl group of 5hmU.[13][14][15] The introduced azide or alkyne group can then be biotinylated using click chemistry (e.g., with DBCO-SS-biotin for azide-modified 5hmU).[13][14][15] The biotinylated DNA fragments containing 5hmU can be captured and enriched for downstream analysis.[13][14]
Base J Glucosyltransferase (JGT) Mediated Glucosylation
The base J glucosyltransferase (JGT) from trypanosomes offers a highly specific method for labeling matched 5hmU (5hmU:A).[2][3][11] Unlike β-GT, JGT selectively glucosylates 5hmU, creating glucosylhydroxymethyluracil (base J), and shows no activity towards 5hmC.[2][11] This specificity makes JGT a powerful tool for studying the distribution of 5hmU that arises from the oxidation of thymine. The resulting base J can be specifically recognized and enriched using antibodies against base J or by a J-binding protein (JBP1).[2][16] Alternatively, similar to the β-GT method, a modified N3-glucose can be used with JGT to introduce a biotin tag via click chemistry for streptavidin-based enrichment.[2]
Data Presentation
The following table summarizes quantitative data from a pull-down assay for mismatched 5hmU using the β-GT mediated labeling method.
| DNA Modification | Enrichment Fold (Normalized to 'C' control) |
| Mismatched 5hmU:G | ~27 |
| 5mC | ~5 |
| 5hmC | No enrichment observed |
| Matched 5hmU:A | No enrichment observed |
| Unmodified C | 1 (Control) |
Data is based on a study performing a pull-down assay on mouse embryonic stem cell genomic DNA spiked with control DNA containing different modifications. The enrichment was analyzed by quantitative PCR.[10]
Experimental Protocols
Protocol 1: Selective Labeling and Enrichment of Mismatched 5hmU using T4 β-glucosyltransferase (β-GT)
This protocol is adapted from a method for the selective labeling of mismatched 5hmU:G.[10]
1. Tet-mediated Oxidation of 5mC and 5hmC (Optional, but recommended for higher specificity)
-
Prepare a reaction mix containing genomic DNA, recombinant mTet1 enzyme, and the appropriate reaction buffer.
-
Incubate the reaction to allow for the conversion of 5mC and 5hmC to 5caC.
-
Purify the DNA using a standard DNA purification kit.
2. β-GT Mediated Glucosylation with an Azide-Modified Glucose
-
Assemble the following reaction mixture on ice:
-
DNA (from step 1 or untreated)
-
10x β-GT Reaction Buffer
-
UDP-6-N3-Glc (azide-modified glucose donor)
-
T4 β-glucosyltransferase (β-GT)
-
Nuclease-free water to the final volume.
-
-
Mix gently and incubate at 37°C for 1 hour.
-
Purify the DNA to remove excess reagents.
3. Biotinylation via Click Chemistry
-
To the azide-labeled DNA, add a biotin-alkyne conjugate (e.g., DBCO-biotin).
-
Incubate the reaction as recommended by the click chemistry reagent manufacturer to attach the biotin tag to the azide group.
-
Purify the biotinylated DNA.
4. Enrichment of Biotinylated DNA
-
Resuspend streptavidin-coated magnetic beads in a binding buffer.
-
Add the biotinylated DNA to the beads and incubate to allow for binding.
-
Wash the beads several times with a wash buffer to remove non-specifically bound DNA.
-
Elute the enriched DNA from the beads. If a disulfide-linked biotin linker was used, elution can be performed with a reducing agent like DTT.[10]
-
The enriched DNA is now ready for downstream analysis such as qPCR or library preparation for sequencing.
Protocol 2: Genome-wide Mapping of 5hmU using 5hmU DNA Kinase (5hmUDK)
This protocol is based on a novel enzyme-mediated bioorthogonal labeling method.[13][14]
1. 5hmUDK-mediated Azide Labeling
-
Fragment the genomic DNA to the desired size (e.g., by sonication).
-
Set up the kinase reaction in a 20 µL volume:
-
2 µg of fragmented DNA
-
50 mM Tris-HCl, pH 7.0
-
10 mM DTT
-
10 mM MgCl2
-
1 mM N3-ATP
-
20 U of 5hmU DNA Kinase (5hmUDK)
-
-
Incubate at 37°C for 30 minutes.
-
Purify the resulting azide-labeled DNA using a DNA clean and concentrator kit.
2. Biotinylation via Click Chemistry
-
Incubate the N3-labeled DNA fragments with DBCO-SS-biotin (10 mM) in a solution containing 10% DMSO at 37°C for 2 hours.[13]
-
Purify the biotinylated DNA by ethanol (B145695) precipitation and dissolve it in water.
3. Enrichment of 5hmU-containing DNA
-
Incubate the biotinylated DNA with streptavidin-coated magnetic beads to capture the 5hmU-containing fragments.
-
Perform stringent washes to remove non-specifically bound DNA.
-
Elute the enriched DNA from the beads using a DTT solution to cleave the disulfide linker.
-
The enriched DNA can then be used for library preparation and high-throughput sequencing.
Visualizations
References
- 1. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A method for the efficient and selective identification of this compound in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Epigenomic Biomarkers Boost Drug Discovery | Technology Networks [technologynetworks.com]
- 5. Epigenetics Tools for Drug Discovery: Technologies and Analytical Platforms - CD Genomics [cd-genomics.com]
- 6. Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of 5-Hydroxymethylcytosine in DNA by Transferring a Keto-Glucose Using T4 phage β-Glucosyltransferase** - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of recombinant β-glucosyltransferase and analysis of global 5-hydroxymethylcytosine in unique genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Detection of mismatched this compound in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Detection of mismatched this compound in DNA by selective chemical labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 5-Hydroxymethyluracil (5-hmU) DNA Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyluracil (5-hmU) is a modified pyrimidine (B1678525) base found in the DNA of various organisms, from bacteriophages to mammals. It is formed by the oxidation of thymine (B56734) and is implicated in several biological processes, including epigenetic regulation and DNA damage and repair pathways. The availability of high-purity 5-hmU-containing DNA standards is crucial for the accurate quantification of 5-hmU in genomic DNA, for studying its biological functions, and for the development of potential therapeutic agents. These application notes provide detailed protocols for the chemical and enzymatic synthesis of 5-hmU DNA standards.
Methods for Synthesis
There are two primary approaches for synthesizing this compound (5-hmU) DNA standards:
-
Chemical Synthesis: This method involves the site-specific incorporation of a chemically synthesized 5-hmU phosphoramidite (B1245037) building block during solid-phase oligonucleotide synthesis.
-
Enzymatic Synthesis: This approach utilizes enzymes to either generate 5-hmU from a precursor within a DNA strand or to incorporate a 5-hmU nucleotide during enzymatic DNA synthesis.
Method 1: Chemical Synthesis of 5-hmU DNA Standards
Chemical synthesis via the phosphoramidite method is the most common and robust approach for generating 5-hmU-containing oligonucleotides of a defined sequence and high purity.[1][][3] This method relies on a protected 5-hmU phosphoramidite synthon that can be incorporated at any desired position in the oligonucleotide chain.
A key challenge in the chemical synthesis of 5-hmU-containing oligonucleotides is the protection of the reactive 5-hydroxymethyl group to prevent side reactions during automated DNA synthesis.[4]
Experimental Workflow for Chemical Synthesis
References
Application Notes and Protocols for the Detection of 5-Hydroxymethyluracil (5hmU) in Circulating Cell-Free DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications of circulating cell-free DNA (ccfDNA) are emerging as powerful, non-invasive biomarkers for cancer and other diseases. While much focus has been placed on 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC), another modification, 5-hydroxymethyluracil (5hmU), is gaining attention. 5hmU can be formed through the deamination of 5hmC, a key player in active DNA demethylation, or via the oxidation of thymine (B56734) by TET enzymes.[1] Its presence in ccfDNA may offer unique insights into disease-specific pathways involving DNA repair and epigenetic dysregulation.
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of 5hmU in ccfDNA, catering to researchers and professionals in drug development. The methodologies described range from global quantification to genome-wide mapping, enabling a multi-faceted approach to studying this promising biomarker.
Biological Pathway of this compound Formation
The formation of 5hmU is intricately linked to the active DNA demethylation pathway. This process begins with the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes. Subsequently, 5hmC can be deaminated by enzymes such as Activation-Induced Deaminase (AID) or the Apolipoprotein B mRNA Editing Enzyme, Catalytic Subfamily (APOBEC) to form 5hmU. This modified base is then recognized and excised by the base excision repair (BER) machinery, ultimately leading to the restoration of an unmodified cytosine.
Methodologies for 5hmU Detection in ccfDNA
The detection of 5hmU in the low-input and fragmented nature of ccfDNA presents unique challenges. This section outlines several adapted and potential methodologies for sensitive and specific 5hmU analysis.
Global 5hmU Quantification
a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the absolute quantification of modified nucleosides due to its high sensitivity and specificity.[2] This method allows for the precise measurement of the global levels of 5hmU relative to total thymine or other nucleosides.
b) Dot Blot Assay
A dot blot assay provides a simpler, semi-quantitative method for assessing global 5hmU levels.[3][4][5] This technique relies on the use of a specific antibody that recognizes and binds to 5hmU.
Genome-wide Mapping of 5hmU
a) 5hmU Enrichment-Based Sequencing
This approach is adapted from methods developed for other modified bases and aims to enrich for ccfDNA fragments containing 5hmU before next-generation sequencing (NGS). A proposed workflow involves the selective chemical labeling of 5hmU, followed by affinity purification.
References
- 1. Cell-Free DNA Hydroxymethylation in Cancer: Current and Emerging Detection Methods and Clinical Applications [mdpi.com]
- 2. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis - CD BioSciences [epigenhub.com]
- 3. researchgate.net [researchgate.net]
- 4. A 5-mC Dot Blot Assay Quantifying the DNA Methylation Level of Chondrocyte Dedifferentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
Protocol for 5-hydroxymethylcytosine DNA Immunoprecipitation (hMeDIP)
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-hydroxymethylcytosine (B124674) (5hmC) is a key epigenetic modification of DNA that plays a crucial role in gene regulation, cellular differentiation, and embryonic development.[1][2] Hydroxymethylated DNA Immunoprecipitation (hMeDIP) is a robust antibody-based technique used to enrich and capture DNA fragments containing 5hmC.[1][3][4] This method, a modification of methylated DNA immunoprecipitation (MeDIP), utilizes a specific antibody that targets 5hmC, allowing for the genome-wide analysis of its distribution.[1][3] The enriched DNA can then be analyzed through various downstream applications, including quantitative PCR (hMeDIP-qPCR), microarray hybridization (hMeDIP-chip), and next-generation sequencing (hMeDIP-seq), providing valuable insights into the hydroxymethylome.[3][4][5]
Applications: The hMeDIP technique is instrumental in various research areas:
-
Epigenetic Regulation: Studying the role of 5hmC in gene expression and chromatin remodeling.[1]
-
Disease Research: Identifying aberrant 5hmC patterns associated with diseases such as cancer.[6]
-
Developmental Biology: Mapping changes in 5hmC landscapes during embryonic development and cell differentiation.[5][6]
-
Drug Development: Assessing the impact of therapeutic agents on the epigenome.
Quantitative Data Summary
For successful hMeDIP, careful consideration of input DNA amount and expected enrichment is crucial. The following table summarizes key quantitative parameters gathered from various sources.
| Parameter | Recommended Range/Value | Notes | Source(s) |
| Input Genomic DNA | 100 ng - 8 µg | Optimal amount can vary depending on the specific kit and downstream application. 500 ng is often cited as an optimal starting point for kit-based protocols. | [7][8][9] |
| DNA Fragment Size | 200 - 800 bp | Sonication is a common method for fragmentation. Optimal fragment size is critical for antibody accessibility and resolution of downstream analysis. | [1][7][9] |
| Antibody Amount | 2.5 - 5 µg | The amount of anti-5hmC antibody should be optimized for the amount of input DNA. | [7][8] |
| Spike-in Controls | Varies by manufacturer | Hydroxymethylated and unmethylated DNA controls can be added to monitor IP efficiency. | [10][11] |
| Expected qPCR Enrichment | 3 to 8 cycles difference | The difference in amplification cycles between the 5-hmC antibody sample and a non-immune IgG control can indicate successful enrichment. | [9] |
Experimental Workflow Diagram
Caption: Experimental workflow for 5hmC-DNA immunoprecipitation (hMeDIP).
Detailed Experimental Protocol
This protocol provides a generalized framework for hMeDIP. It is recommended to consult the manufacturer's instructions for specific kits and reagents.
1. Genomic DNA Preparation and Fragmentation:
-
Isolate high-quality genomic DNA from cells or tissues using a standard DNA extraction method. Ensure the DNA is free of RNA contamination.
-
Fragment the genomic DNA to a size range of 200-800 bp.[7] Sonication is the preferred method.
-
Verify the fragment size by running an aliquot of the sonicated DNA on an agarose (B213101) gel.
2. Immunoprecipitation:
-
Denaturation:
-
Antibody Incubation:
-
Add 100 µl of 5X IP buffer to the denatured DNA.[7] A typical 5X IP buffer contains sodium phosphate, NaCl, and a non-ionic detergent like Triton X-100.[7]
-
Add 2.5-5 µg of a high-quality anti-5hmC antibody.[7][8] It is also recommended to set up a negative control reaction using a non-specific IgG antibody.[11]
-
Incubate the mixture overnight at 4°C on a rotating platform to allow for antibody-DNA binding.[7]
-
3. Capture and Washing of Immunocomplexes:
-
Bead Preparation:
-
Prepare magnetic beads (e.g., Protein A/G) by washing them with an appropriate buffer as per the manufacturer's instructions.
-
-
Capture:
-
Add the prepared magnetic beads to the DNA-antibody mixture and incubate at 4°C for at least 2 hours on a rotating platform to capture the immunocomplexes.[11]
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with ice-cold wash buffers of increasing stringency to remove non-specifically bound DNA. The exact composition of wash buffers may vary but typically involves changes in salt concentration and detergent.
-
4. Elution and DNA Purification:
-
Elution:
-
Resuspend the washed beads in an elution buffer (e.g., a buffer containing Proteinase K) to release the immunoprecipitated DNA.
-
Incubate at an appropriate temperature to facilitate elution and protein digestion.
-
-
DNA Purification:
-
Separate the beads using a magnetic stand and transfer the supernatant containing the eluted DNA to a new tube.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
5. Downstream Analysis:
The purified 5hmC-enriched DNA is now ready for downstream analysis:
-
hMeDIP-qPCR: Quantify the enrichment of specific genomic regions by real-time PCR.
-
hMeDIP-chip: Hybridize the enriched DNA to a microarray to assess genome-wide 5hmC distribution.
-
hMeDIP-seq: Prepare a library from the enriched DNA for high-throughput sequencing to map 5hmC across the entire genome with high resolution.[5][6]
Data Analysis for hMeDIP-seq:
A typical bioinformatics pipeline for hMeDIP-seq data includes:
-
Data Quality Control: Raw sequencing reads are checked for quality.
-
Alignment: Reads are aligned to a reference genome.
-
Peak Calling: Regions with a significant enrichment of reads (peaks) are identified.
-
Annotation: Peaks are annotated to genomic features (e.g., promoters, gene bodies).
-
Differential Analysis: Identification of differentially hydroxymethylated regions (DhMRs) between different samples.
-
Functional Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) of genes associated with DhMRs.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]
- 3. hMeDIP-based Service, DNA Hydroxymethylation Analysis - CD BioSciences [epigenhub.com]
- 4. Hydroxymethylated DNA Immunoprecipitation for DNA Methylation Studies | Diagenode [diagenode.com]
- 5. hMeDIP-seq | Epigenetics - CD Genomics [cd-genomics.com]
- 6. MeDIP‑Seq / hMeDIP‑Seq - CD Genomics [cd-genomics.com]
- 7. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 8. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epigentek.com [epigentek.com]
- 10. Methyl and hydroxymethyl DNA immunoprecipitation sequencing (MeDIP-seq and hMeDIP-seq) [bio-protocol.org]
- 11. diagenode.com [diagenode.com]
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxymethyluracil (5-hmU) Quantification by Mass Spectrometry
Welcome to the technical support center for the quantification of 5-Hydroxymethyluracil (5-hmU) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this modified nucleobase.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 5-hmU using mass spectrometry.
Problem 1: Low or No Detectable 5-hmU Signal
Possible Causes and Solutions:
-
Inefficient DNA Hydrolysis: The method used to break down DNA into individual nucleosides or bases can significantly impact 5-hmU recovery.
-
Acid Hydrolysis Issues: Formic acid hydrolysis, a common method for preparing samples for GC-MS analysis, can lead to the degradation of 5-hmU.[1][2][3][4] The hydroxymethyl group of 5-hmU can undergo condensation reactions in acidic solutions, leading to the formation of derivatives like formate (B1220265) esters.[3][4] This can result in an underestimation of 5-hmU levels by as much as an order of magnitude.[1][2][3][4]
-
Recommendation: Consider using enzymatic hydrolysis with nucleases like nuclease P1 followed by alkaline phosphatase as a milder alternative that can improve the recovery of 5-hmU.[3] If acid hydrolysis is necessary, modifications to the standard protocols may be required to maximize 5-hmU recovery.[1][2]
-
-
Incomplete Enzymatic Digestion: Ensure that the enzymatic digestion of DNA to nucleosides is complete.
-
Recommendation: Optimize enzyme concentrations (e.g., nuclease P1, alkaline phosphatase) and incubation times. The efficiency of the digestion can be checked by analyzing for the presence of undigested oligonucleotides.
-
-
-
Poor Signal Intensity in Mass Spectrometer: Several factors can contribute to a weak signal.
-
Suboptimal Ionization: The choice of ionization technique can greatly affect signal intensity.[5]
-
Improper Sample Concentration: The concentration of your sample can impact signal strength.[5]
-
Recommendation: If the sample is too dilute, you may not get a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[5] Concentrate your sample if the signal is weak, but be mindful of the potential for ion suppression.
-
-
-
Instrumental Issues: Problems with the mass spectrometer itself can lead to a lack of signal.
-
Leaks: Gas leaks in the system can cause a loss of sensitivity.[8]
-
Recommendation: Use a leak detector to check for leaks in the gas supply, filters, and connections.[8]
-
-
Detector Problems: A malfunctioning detector can result in no peaks being observed.[8]
-
Recommendation: Ensure the detector is functioning correctly and that the gases are flowing as expected.[8]
-
-
Problem 2: High Variability in 5-hmU Quantification
Possible Causes and Solutions:
-
Ion Suppression: This is a major issue in LC-MS analysis where co-eluting matrix components interfere with the ionization of the analyte, leading to a reduced and variable signal.[6][7][9]
-
Inadequate Sample Preparation: Complex biological samples contain numerous components like proteins, lipids, and salts that can cause ion suppression.[9]
-
Recommendation: Implement a robust sample cleanup procedure. Techniques like solid-phase extraction (SPE) can be effective in removing interfering matrix components.[10]
-
-
Poor Chromatographic Resolution: If matrix components co-elute with 5-hmU, ion suppression is more likely to occur.[6]
-
Recommendation: Optimize your liquid chromatography method to achieve better separation of 5-hmU from interfering compounds. Using Ultra-Performance Liquid Chromatography (UPLC) can provide higher resolution and reduce ion suppression.
-
-
Use of an Internal Standard: An appropriate internal standard is crucial for reliable quantification.
-
Recommendation: The use of a stable isotope-labeled internal standard (SIL-IS) for 5-hmU is highly recommended to correct for matrix effects and variations in instrument response.
-
-
-
Chemical Instability: The stability of 5-hmU and its derivatives throughout the analytical process is critical.
-
Degradation during Storage: Analytes can degrade if samples are not stored correctly.
-
Recommendation: Investigate the stability of 5-hmU in your extraction solvent and storage conditions. Storage at -80°C is generally recommended.
-
-
Problem 3: Poor Peak Shape (Tailing, Broadening, Splitting)
Possible Causes and Solutions:
-
Chromatographic Issues: The performance of the liquid chromatography system is a common source of peak shape problems.
-
Column Contamination: Buildup of contaminants on the column can lead to peak tailing or splitting.[11]
-
Recommendation: Regularly flush the column. If the problem persists, consider replacing the column.
-
-
Injection Solvent Mismatch: Using an injection solvent that is stronger than the mobile phase can cause peak distortion.[11]
-
Recommendation: Ensure your sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase conditions.
-
-
Extra-column Volume: Excessive volume from tubing and connections outside of the column can lead to peak broadening.[11]
-
Recommendation: Minimize the length and diameter of tubing connecting the injector, column, and detector.
-
-
-
Mass Spectrometer Source Conditions: The settings of the ion source can influence peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the best method for DNA hydrolysis to quantify 5-hmU?
A1: While acid hydrolysis with formic acid is a traditional method, it has been shown to cause significant degradation of 5-hmU, leading to inaccurate quantification.[1][2][3][4] Enzymatic hydrolysis using a combination of nucleases, such as nuclease P1 and alkaline phosphatase, is generally recommended as a milder and more reliable method for releasing 5-hmU from DNA without chemical modification.[3]
Q2: How can I minimize ion suppression when analyzing 5-hmU in complex biological samples?
A2: To minimize ion suppression, a multi-faceted approach is recommended:
-
Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering matrix components.[10]
-
Optimized Chromatography: Develop a robust LC method that separates 5-hmU from co-eluting matrix components. The use of UPLC systems can provide the necessary resolution.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 5-hmU will co-elute with the analyte and experience similar ion suppression, allowing for accurate correction during data analysis.
Q3: What are the critical parameters to optimize in the mass spectrometer for 5-hmU analysis?
A3: Key parameters to optimize include:
-
Ionization Source: Choose the most appropriate ionization technique (e.g., ESI, APCI) for 5-hmU.[5]
-
Source Parameters: Fine-tune the ion source settings, including capillary voltage, desolvation gas flow and temperature, and nebulizer pressure, to maximize the signal for 5-hmU.[7]
-
Collision Energy (for MS/MS): Optimize the collision energy to achieve efficient fragmentation of the 5-hmU precursor ion into specific product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Q4: Can derivatization help in the analysis of 5-hmU?
A4: While derivatization is often used in GC-MS analysis to improve volatility and thermal stability, it can also be a source of variability. For LC-MS analysis of 5-hmU, derivatization is generally not necessary and may introduce additional complexity and potential for artifacts. The focus should be on optimizing the LC-MS method for the direct analysis of the underivatized molecule.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of DNA for 5-hmU Analysis
This protocol is a general guideline and may require optimization for specific sample types.
-
DNA Isolation: Isolate high-quality DNA from your samples using a suitable commercial kit or standard protocol.
-
DNA Quantification: Accurately quantify the amount of DNA using a fluorometric method (e.g., PicoGreen).
-
Enzymatic Digestion:
-
To 10-20 µg of DNA, add nuclease P1 (e.g., 10 Units) in a buffer containing 30 mM sodium acetate (B1210297) (pH 5.3) and 1 mM ZnSO₄.
-
Incubate at 37°C for 2-4 hours.
-
Add alkaline phosphatase (e.g., 10 Units) and an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Incubate at 37°C for an additional 2-4 hours or overnight.
-
-
Sample Cleanup:
-
After digestion, remove the enzymes to prevent interference with the MS analysis. This can be done using a molecular weight cutoff filter (e.g., 10 kDa).[12]
-
The filtrate containing the nucleosides is then ready for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Parameters for 5-hmU Quantification
These are starting parameters and should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is commonly used (e.g., 2.1 x 50 mm, 1.7 µm particle size for UPLC).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to ensure good separation.
-
Flow Rate: Typical flow rates are 0.2-0.5 mL/min for UPLC.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often suitable for nucleosides.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be determined by infusing a pure standard of 5-hmU and its stable isotope-labeled internal standard.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity and stability.
-
Data Presentation
Table 1: Comparison of DNA Hydrolysis Methods for 5-hmU Quantification
| Feature | Acid Hydrolysis (e.g., Formic Acid) | Enzymatic Hydrolysis (e.g., Nuclease P1/AP) |
| Principle | Cleavage of glycosidic bonds by acid catalysis. | Enzymatic cleavage of phosphodiester and phosphomonoester bonds. |
| Advantages | Simple and fast. | Mild conditions, preserves the integrity of modified bases. |
| Disadvantages | Can cause significant degradation and derivatization of 5-hmU, leading to underestimation.[1][2][3][4] | Can be more time-consuming and expensive. Requires removal of enzymes post-digestion. |
| Impact on 5-hmU | Potential for up to a 10-fold underestimation of 5-hmU levels.[1][2][3][4] | Generally provides more accurate and reproducible quantification. |
Visualizations
Diagram 1: General Experimental Workflow for 5-hmU Quantification
Caption: Workflow for 5-hmU quantification by LC-MS/MS.
Diagram 2: Troubleshooting Logic for Low 5-hmU Signal
Caption: Decision tree for troubleshooting low 5-hmU signal.
References
- 1. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Specificity of Antibodies for 5-Hydroxymethyluracil (5-hmU)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxymethyluracil (5-hmU) antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the specificity of your anti-5-hmU antibodies and achieve reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low specificity with anti-5-Hydroxymethyluracil (5-hmU) antibodies?
A1: Low specificity in anti-5-hmU antibodies typically stems from two primary issues:
-
Cross-reactivity with structurally similar bases: The most significant challenge is the potential for the antibody to recognize other pyrimidine (B1678525) bases, especially thymidine (B127349) (T), which is the precursor to 5-hmU, and other modifications like 5-methyluracil (5-mU) or 5-hydroxymethylcytosine (B124674) (5-hmC). This is due to the high degree of structural similarity between these molecules.
-
Non-specific binding: This can be caused by various factors in your experimental setup, including inappropriate antibody concentration, insufficient blocking, or suboptimal washing steps. These factors can lead to high background signal, obscuring the specific detection of 5-hmU.
Q2: How can I assess the specificity of my anti-5-hmU antibody?
A2: Two common and effective methods for assessing the specificity of your anti-5-hmU antibody are Dot Blot and Competitive ELISA. These techniques allow you to directly test the antibody's binding to 5-hmU and its cross-reactivity with other relevant DNA bases. Detailed protocols for both methods are provided in the "Experimental Protocols" section of this guide.
Q3: What are the critical quality control steps I should perform before using a new lot of anti-5-hmU antibody?
A3: Before starting your experiments with a new lot of antibody, it is crucial to perform validation assays to ensure its specificity and performance. We recommend the following:
-
Titration: Determine the optimal antibody concentration for your specific application (e.g., ELISA, Dot Blot, IHC, IF) to ensure a high signal-to-noise ratio.
-
Specificity Check: Perform a Dot Blot or Competitive ELISA including the target antigen (5-hmU) and potential cross-reactants (e.g., thymidine, 5-methyluracil, 5-hydroxymethylcytosine) to confirm the antibody's specificity.
Troubleshooting Guide
High Background
Problem: I am observing high background in my immunoassay (ELISA, Dot Blot, IHC/IF), making it difficult to distinguish the specific signal for 5-hmU.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Antibody concentration too high | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of higher dilutions. |
| Insufficient blocking | Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C).[1] Consider trying a different blocking agent (e.g., 5% non-fat dry milk, 5% BSA, or a commercial blocking buffer).[2][3][4] |
| Inadequate washing | Increase the number and duration of wash steps. Ensure the entire surface of the well or membrane is thoroughly washed. Using a wash buffer with a mild detergent like Tween-20 is recommended. |
| Cross-reactivity of the secondary antibody | Run a control experiment with only the secondary antibody to check for non-specific binding. If background is high, consider using a pre-adsorbed secondary antibody. |
| Contamination of reagents | Ensure all buffers and solutions are freshly prepared and filtered. Check for microbial contamination in wash buffers.[5] |
Weak or No Signal
Problem: I am getting a very weak signal or no signal at all for 5-hmU detection.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Antibody concentration too low | Perform a titration experiment to find the optimal antibody concentration. Try a lower dilution (higher concentration) of the primary antibody. |
| Inactive antibody | Ensure the antibody has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. You can test the antibody's activity with a positive control. |
| Insufficient antigen | Ensure that your sample contains a sufficient amount of 5-hmU. For DNA samples, confirm the concentration and integrity. |
| Suboptimal incubation times/temperatures | Optimize the incubation times and temperatures for the primary and secondary antibodies. Longer incubation at 4°C overnight for the primary antibody can sometimes enhance the signal. |
| Incorrect secondary antibody | Confirm that the secondary antibody is compatible with the host species and isotype of the primary antibody. |
Data Presentation
Table 1: Example Specificity Data for a Fictional Anti-5-Hydroxymethyluracil (5-hmU) Monoclonal Antibody (Clone X)
| Antigen | Cross-reactivity (%) |
| This compound (5-hmU) | 100 |
| Thymidine (T) | < 0.1 |
| 5-Methyluracil (5-mU) | < 1 |
| 5-Hydroxymethylcytosine (5-hmC) | < 0.5 |
| Uracil (U) | < 0.1 |
| Cytosine (C) | < 0.1 |
Note: This table is a template. Researchers should generate their own data for the specific antibody and lot they are using.
Experimental Protocols
Protocol 1: Dot Blot Assay for Specificity of Anti-5-hmU Antibody
This protocol allows for a qualitative or semi-quantitative assessment of antibody specificity.
Materials:
-
Nitrocellulose or PVDF membrane
-
DNA standards containing: 5-hmU, Thymidine (T), 5-methyluracil (5-mU), and 5-hydroxymethylcytosine (5-hmC)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[2][3][4]
-
Anti-5-hmU primary antibody
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare serial dilutions of your DNA standards (e.g., from 100 ng to 1 ng).
-
Spotting: Carefully spot 1-2 µL of each dilution onto the membrane. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.[1][6]
-
Primary Antibody Incubation: Dilute the anti-5-hmU primary antibody in blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
Protocol 2: Competitive ELISA for Specificity of Anti-5-hmU Antibody
This protocol provides a quantitative measure of antibody specificity by determining the concentration of competitor required to inhibit antibody binding.
Materials:
-
96-well ELISA plate
-
5-hmU-conjugated carrier protein (for coating)
-
Competitors: 5-hmU, Thymidine (T), 5-methyluracil (5-mU), and 5-hydroxymethylcytosine (5-hmC) free bases or nucleosides.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Anti-5-hmU primary antibody
-
HRP-conjugated secondary antibody
-
PBST (Phosphate-Buffered Saline with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the 5-hmU conjugate at an optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate a fixed, sub-saturating concentration of the anti-5-hmU antibody with serial dilutions of each competitor (5-hmU, T, 5-mU, 5-hmC) for 30 minutes at room temperature.
-
Incubation: Add 100 µL of the antibody/competitor mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of competitor in the solution.
Mandatory Visualizations
References
Technical Support Center: Distinguishing 5hmU from 5hmC in Sequencing Data
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of distinguishing 5-hydroxymethyluracil (5hmU) from 5-hydroxymethylcytosine (B124674) (5hmC) in sequencing data.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in distinguishing 5hmU from 5hmC using standard sequencing methods?
A1: Standard sequencing-by-synthesis methodologies, including traditional bisulfite sequencing, are not designed to differentiate between various modified bases. Bisulfite sequencing, the gold standard for methylation analysis, cannot distinguish between 5-methylcytosine (B146107) (5mC) and 5hmC.[1][2][3] Consequently, it also does not provide information to differentiate 5hmU from 5hmC. These methods require specific chemical or enzymatic treatments to selectively modify or protect one base while altering the other, allowing for their indirect identification through sequencing.
Q2: Are there antibodies that can specifically distinguish between 5hmU and 5hmC for enrichment-based methods?
A2: While there are antibodies available for immunoprecipitation of 5hmC (hMeDIP), their specificity against 5hmU is a critical consideration that is not always well-characterized. The structural similarity between the hydroxymethyl group on uracil (B121893) and cytosine can potentially lead to cross-reactivity. It is crucial to validate the specificity of any anti-5hmC antibody for its potential to bind to 5hmU-containing DNA fragments to avoid confounding results.
Q3: What are the main strategies to differentiate 5hmU and 5hmC in sequencing experiments?
A3: The primary strategies involve selective chemical labeling, enzymatic discrimination, and direct sequencing of modified bases.
-
Selective chemical labeling aims to add a chemical tag to one modification while leaving the other untouched, enabling enrichment of the tagged fragments.
-
Enzymatic methods utilize enzymes that have differential activity towards 5hmU and 5hmC.
-
Direct sequencing approaches aim to introduce a base change at the site of one of the modifications, which can be read by the sequencer.
Troubleshooting Guides
Method 1: Selective Chemical Labeling of Mismatched 5hmU
This method relies on the ability of β-glucosyltransferase (βGT) to selectively glucosylate mismatched 5hmU (5hmU:G), but not matched 5hmU (5hmU:A) or 5hmC after TET-mediated oxidation of 5mC and 5hmC to 5-carboxylcytosine (5caC).[4][5]
Experimental Workflow:
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low enrichment of 5hmU-containing DNA | Incomplete oxidation of 5mC and 5hmC by TET1 enzyme. | Optimize TET1 reaction conditions (enzyme concentration, reaction time, and co-factors). Ensure high-purity DNA, as contaminants can inhibit enzyme activity. |
| Inefficient βGT-mediated glucosylation. | Verify the activity of the βGT enzyme. Ensure the mismatched context (5hmU:G) is present, as βGT is inefficient on matched 5hmU:A. | |
| Inefficient biotin conjugation via click chemistry. | Use fresh reagents for the click chemistry reaction. Optimize reaction time and temperature. | |
| High background from 5hmC-containing DNA | Incomplete TET1 oxidation leading to residual 5hmC. | Increase TET1 enzyme concentration or incubation time. Perform a quality control step to confirm the absence of 5hmC before proceeding to glucosylation. |
| Sequencing library yield is low | DNA shearing during the enrichment process. | Handle DNA gently. Use enzymatic fragmentation methods if mechanical shearing is problematic. |
| Loss of DNA during streptavidin bead washing steps. | Optimize the number and stringency of wash steps. Ensure beads are fully resuspended during washes. |
Method 2: J-Glucosyltransferase (JGT) based 5hmU Enrichment
This technique utilizes the J-glucosyltransferase (JGT) from trypanosomes, which specifically recognizes and glucosylates 5hmU to form "base J".[6][7][8] This modified base can then be enriched using antibodies against base J or through J-binding protein 1.[6][7]
Experimental Workflow:
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low enrichment efficiency | Inactive JGT enzyme. | Confirm enzyme activity using a control DNA substrate containing 5hmU. |
| Low abundance of 5hmU in the sample. | Increase the amount of starting genomic DNA. This method may not be suitable for samples with extremely low levels of 5hmU. | |
| Inefficient immunoprecipitation. | Optimize antibody/JBP1 concentration and incubation time. Ensure proper bead handling and washing conditions. | |
| High background signal | Non-specific binding of the antibody or JBP1. | Increase the stringency of the wash buffers. Include a blocking step before adding the antibody/JBP1. |
| Contamination with unmodified DNA. | Perform a negative control immunoprecipitation without the JGT treatment to assess background levels. |
Method 3: Single-Base Resolution Sequencing of 5hmU via Chemical Oxidation
This approach enables the direct sequencing of 5hmU by chemically oxidizing it to 5-formyluracil (B14596) (5fU).[4][9] During PCR amplification, 5fU can mispair with guanine, leading to a T-to-C transition in the sequencing data, thus marking the original location of 5hmU.[4]
Experimental Workflow:
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete T-to-C conversion | Inefficient oxidation of 5hmU to 5fU. | Optimize KRuO4 concentration and reaction time. Ensure the DNA is properly denatured for efficient oxidation. |
| Polymerase fidelity during PCR. | Use a polymerase that is more permissive of the 5fU:G mispairing. Optimize PCR conditions (e.g., dNTP concentrations). | |
| High rate of random T-to-C mutations | DNA damage during chemical treatment. | Minimize exposure to harsh chemical conditions. Purify the DNA thoroughly after the oxidation step. |
| Sequencing errors. | Increase sequencing depth to improve the signal-to-noise ratio. Use appropriate bioinformatic filters to remove low-quality reads. | |
| Difficulty in distinguishing true 5hmU sites from background noise | Low abundance of 5hmU. | This method may be challenging for very low levels of 5hmU. Consider combining with an enrichment step. |
| Incomplete conversion leading to a mixed signal. | A sophisticated bioinformatics pipeline may be required to call 5hmU sites with high confidence, often involving statistical modeling.[1] |
Quantitative Data Summary
The following table summarizes the key features of different methods for distinguishing 5hmU from 5hmC.
| Method | Principle | Resolution | Input DNA | Advantages | Disadvantages |
| Selective Chemical Labeling (mismatched 5hmU) | βGT glucosylation of 5hmU:G after TET oxidation of 5hmC. | Locus-specific | 1-5 µg | Specific for mismatched 5hmU. | Does not detect matched 5hmU:A. Requires active TET and βGT enzymes. |
| JGT-based Enrichment | Specific glucosylation of 5hmU by JGT to "base J", followed by IP. | Locus-specific | >1 µg | Highly specific for 5hmU. | Requires active JGT enzyme and specific antibodies. May not be efficient for very low 5hmU levels. |
| Chemical Oxidation Sequencing | KRuO4 oxidation of 5hmU to 5fU, leading to a T>C transition during sequencing. | Single-base | 100 ng - 1 µg | Provides single-base resolution. | Incomplete conversion can lead to false negatives. Can introduce DNA damage. Requires specialized bioinformatics. |
| Engineered Deaminase-Assisted Sequencing (EDA-seq) for 5hmC | Engineered deaminase with differential activity on C, 5mC, and 5hmC. | Single-base | Low ng range | Simultaneous quantification of C, 5mC, and 5hmC. Bisulfite-free. | Primarily designed for cytosine modifications; direct application for 5hmU vs 5hmC distinction needs further development. |
Experimental Protocols
Detailed, step-by-step protocols are critical for successful experiments. Below are outlines for the key experimental methodologies. For complete protocols, please refer to the supplementary information of the cited publications.
Protocol Outline: Selective Chemical Labeling of Mismatched 5hmU
-
DNA Preparation: Isolate and purify high-quality genomic DNA.
-
TET1 Oxidation:
-
Incubate genomic DNA with recombinant TET1 enzyme in a suitable buffer containing co-factors (e.g., Fe(II), α-ketoglutarate, ATP, and ascorbic acid).
-
Incubate at 37°C for 1-2 hours.
-
Purify the DNA to remove the enzyme and reaction components.
-
-
βGT Glucosylation:
-
Incubate the TET1-treated DNA with β-glucosyltransferase and UDP-6-N3-glucose at 37°C for 1 hour.
-
Purify the DNA.
-
-
Biotin Labeling (Click Chemistry):
-
React the azide-modified DNA with a biotin-alkyne conjugate using a copper-catalyzed or copper-free click chemistry reaction.
-
Purify the biotinylated DNA.
-
-
Enrichment:
-
Incubate the biotinylated DNA with streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound DNA.
-
Elute the enriched DNA from the beads.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched DNA.
-
Perform next-generation sequencing.
-
Protocol Outline: J-Glucosyltransferase (JGT) based 5hmU Enrichment
-
DNA Preparation: Isolate and purify high-quality genomic DNA.
-
JGT Glucosylation:
-
Immunoprecipitation:
-
Incubate the glucosylated DNA with an anti-base J antibody or J-binding protein 1.
-
Add protein A/G magnetic beads to capture the antibody-DNA complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the enriched DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched DNA.
-
Perform next-generation sequencing.
-
Protocol Outline: Single-Base Resolution Sequencing of 5hmU via Chemical Oxidation
-
DNA Preparation: Isolate and purify high-quality genomic DNA.
-
Chemical Oxidation:
-
Library Preparation with Single-Strand Ligation:
-
Ligate adapters to the 3' end of the single-stranded DNA fragments.
-
-
Primer Extension and Amplification:
-
Perform a primer extension reaction using a polymerase that can read past the 5fU modification and incorporate a guanine.
-
Amplify the library using PCR.
-
-
Sequencing and Data Analysis:
-
Perform next-generation sequencing.
-
Use a specialized bioinformatic pipeline to identify T-to-C transitions at high frequency, indicating the original presence of 5hmU.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. youtube.com [youtube.com]
- 3. 5mC and 5hmC methylation sequencing: the power of 6-base sequencing in a multiomic era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of mismatched this compound in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Sequencing this compound at Single-Base Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of DNA Hydrolysis for 5hmU Analysis
Welcome to the technical support center for the optimization of DNA hydrolysis for 5-hydroxymethyluracil (5hmU) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible quantification of 5hmU in genomic DNA.
Troubleshooting Guide
This guide addresses common issues encountered during DNA hydrolysis for 5hmU analysis.
| Problem | Possible Cause | Suggested Solution |
| Low or No 5hmU Signal | Degradation of 5hmU during acid hydrolysis: Acidic conditions can lead to the degradation of 5hmU, resulting in artificially low measurements.[1][2] | Switch to an enzymatic hydrolysis method. Enzymatic digestion avoids the harsh conditions that cause 5hmU degradation.[2] |
| Incomplete enzymatic hydrolysis: Insufficient enzyme concentration or incubation time can lead to incomplete digestion of DNA, leaving 5hmU inaccessible for analysis. | Optimize the enzyme concentrations and incubation times for your specific DNA input. Consider a sequential digestion with multiple enzymes. A common combination includes a nuclease, a phosphodiesterase, and a phosphatase.[3] | |
| Poor DNA Quality: The starting genomic DNA may be of low quality, containing inhibitors or contaminants that affect enzyme activity. | Assess DNA purity (A260/A280 ratio) before starting. If purity is low, re-purify the DNA. Ensure proper storage of DNA to prevent degradation.[4] | |
| High Variability Between Replicates | Inconsistent sample handling: Variations in pipetting, temperature, or incubation times between samples can introduce significant variability. | Ensure all samples are processed in parallel under identical conditions. Use a master mix for reagents where possible. |
| Incomplete resuspension of DNA pellet: If the DNA pellet is not fully redissolved after purification, it can lead to inconsistent amounts of DNA being used in the hydrolysis reaction.[5] | Ensure the DNA pellet is completely solubilized. This may require extended incubation or gentle vortexing.[5] | |
| Interference in Downstream Analysis (e.g., LC-MS/MS) | Contaminants from the hydrolysis reaction: Salts or enzymes from the hydrolysis buffer can interfere with mass spectrometry analysis. | Perform a cleanup step after hydrolysis to remove enzymes and buffer components. This can be done using solid-phase extraction (SPE) cartridges. |
| Formation of adducts: In acid hydrolysis, the hydroxymethyl group of 5hmU can react with other molecules in the solution, leading to derivatization and inaccurate quantification.[1] | Use enzymatic hydrolysis to avoid this issue. If acid hydrolysis must be used, consider modifications to the protocol that minimize adduct formation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best method for DNA hydrolysis for 5hmU analysis: acid or enzymatic?
A1: Enzymatic hydrolysis is generally recommended for 5hmU analysis. Acid hydrolysis can cause significant degradation of 5hmU, leading to underestimation of its levels.[1][2] Enzymatic methods, while potentially more expensive, offer higher accuracy and reproducibility by preserving the integrity of the modified base.[2]
Q2: Which enzymes should I use for enzymatic hydrolysis?
A2: A combination of enzymes is typically used to ensure complete digestion of DNA into individual nucleosides. A common cocktail includes:
-
A nuclease: Such as Micrococcal Nuclease or DNA Degradase Plus, to break down the DNA into smaller fragments.[3][6]
-
A phosphodiesterase: Such as Spleen Phosphodiesterase, to cleave the phosphodiester bonds.[3]
-
A phosphatase: Such as Calf Intestinal Alkaline Phosphatase, to remove the phosphate (B84403) group, yielding deoxynucleosides.[3]
Commercial kits, like DNA Degradase Plus from Zymo Research, contain an optimized mix of these enzymes.[6]
Q3: How can I be sure my enzymatic digestion is complete?
A3: To verify complete digestion, you can run an aliquot of the hydrolyzed sample on an agarose (B213101) gel. You should not see any high molecular weight DNA remaining. For a more quantitative assessment, you can analyze the sample using HPLC to ensure the absence of di- or oligonucleotides.
Q4: Can I use the same hydrolysis protocol for different downstream analysis methods?
A4: While the general principles of hydrolysis remain the same, some optimization may be required depending on the downstream application. For example, for LC-MS/MS analysis, it is crucial to have a clean sample free of salts and proteins that can interfere with the measurement. Therefore, a post-hydrolysis cleanup step is highly recommended for this application.
Q5: How much DNA should I start with for 5hmU analysis?
A5: The starting amount of DNA can vary depending on the expected abundance of 5hmU and the sensitivity of your detection method. For LC-MS/MS, as little as 50 ng of genomic DNA may be sufficient to detect 5hmU.[6] However, starting with a larger amount (e.g., 1 µg) is often recommended to ensure a robust signal.[6]
Experimental Protocols
Detailed Protocol for Enzymatic Hydrolysis using DNA Degradase Plus
This protocol is adapted from a method used for simultaneous quantification of 5mC and 5hmC by LC-ESI-MS/MS.[6]
Materials:
-
Genomic DNA (1 µg)
-
DNA Degradase Plus (Zymo Research)
-
10X DNA Degradase Reaction Buffer (Zymo Research)
-
Nuclease-free water
-
0.1% Formic acid
Procedure:
-
In a microcentrifuge tube, combine the following:
-
1 µg of genomic DNA
-
2.5 µL of 10X DNA Degradase Reaction Buffer
-
1 µL of DNA Degradase Plus
-
Nuclease-free water to a total volume of 25 µL
-
-
Mix gently by pipetting.
-
Incubate the reaction mixture at 37°C for at least 1 hour.
-
To inactivate the enzymes and prepare the sample for LC-MS analysis, add 175 µL of 0.1% formic acid. This brings the final concentration of digested DNA to 5 ng/µL.[6]
-
The sample is now ready for analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for DNA hydrolysis.
Table 1: Typical Reaction Conditions for Enzymatic Hydrolysis
| Parameter | Value | Reference |
| Starting DNA Amount | 50 ng - 1 µg | [6] |
| Incubation Temperature | 37°C | [6] |
| Incubation Time | ≥ 1 hour | [6] |
| Enzyme | DNA Degradase Plus | [6] |
Table 2: Comparison of Hydrolysis Methods for 5hmU Recovery
| Hydrolysis Method | Relative 5hmU Recovery | Key Consideration | Reference |
| Acid Hydrolysis | Lower | Can cause up to an order of magnitude loss of 5hmU.[1] | [1][2] |
| Enzymatic Hydrolysis | Higher | Preserves the 5hmU modification for accurate quantification.[2] | [2] |
Visualizations
Caption: Experimental workflow for enzymatic hydrolysis of DNA for 5hmU analysis.
References
- 1. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 5. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 5-Hydroxymethyluracil (5-hmU)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxymethyluracil (5-hmU). This resource provides essential guidance on preventing the degradation of 5-hmU during sample preparation, along with troubleshooting common issues encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-hmU) and why is its stability important?
This compound (5-hmU) is a modified pyrimidine (B1678525) base found in DNA. It can be formed through the oxidation of thymine (B56734) by reactive oxygen species (ROS) or by the action of Ten-Eleven Translocation (TET) enzymes.[1] It is also implicated as a potential epigenetic marker.[1] Accurate measurement of 5-hmU is crucial for understanding its biological roles in processes like gene regulation and for its use as a biomarker in various diseases. Degradation of 5-hmU during sample preparation can lead to underestimation of its levels, resulting in inaccurate and unreliable data.
Q2: What are the main causes of 5-hmU degradation during sample preparation?
The primary causes of 5-hmU degradation during sample preparation are:
-
Oxidation: The hydroxymethyl group of 5-hmU is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or other oxidizing agents present in reagents.
-
Acidic Conditions: The hydroxymethyl group can undergo condensation reactions in acidic environments, particularly during harsh acid hydrolysis steps used in some analytical protocols.[2] This can lead to significant loss of 5-hmU.
-
High Temperatures: Elevated temperatures can accelerate both oxidative and acid-catalyzed degradation of 5-hmU.
-
Nuclease Activity: If not properly inactivated, DNases present in the sample can degrade the DNA, leading to a loss of all nucleotide information, including 5-hmU.
Q3: How can I prevent oxidative degradation of 5-hmU?
To minimize oxidative degradation, it is recommended to:
-
Work under low-oxygen conditions whenever possible.
-
Use deoxygenated buffers and solutions.
-
Add antioxidants to your lysis and storage buffers. A commonly used antioxidant cocktail includes 3,5-di-tert-butyl-4-hydroxytoluene (BHT), deferoxamine (B1203445) mesylate salt, and tetrahydrouridine.
-
Avoid contamination with metal ions that can catalyze oxidation reactions by using metal-free labware and high-purity reagents.
Q4: What is the best method for hydrolyzing DNA to release 5-hmU for analysis?
Enzymatic hydrolysis is strongly recommended over acid hydrolysis for the analysis of 5-hmU.[2] Acid hydrolysis, particularly with formic acid, can lead to substantial degradation of 5-hmU, with losses reported to be up to an order of magnitude.[2] Enzymatic digestion using a combination of DNase I, nuclease P1, and alkaline phosphatase gently releases the nucleosides without causing significant degradation of 5-hmU.
Q5: How should I store my samples to ensure 5-hmU stability?
For long-term storage, it is best to store purified DNA at -80°C. For short-term storage, -20°C is acceptable. It is crucial to minimize freeze-thaw cycles, as these can lead to DNA degradation. If repeated access to a sample is necessary, it is advisable to store it in smaller aliquots.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 5-hmU.
Issue 1: Low or undetectable 5-hmU signal in LC-MS/MS analysis
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | Review your entire sample preparation workflow. Did you use antioxidants? Was the DNA hydrolysis performed enzymatically? Were the samples exposed to high temperatures or acidic pH? |
| Inefficient DNA hydrolysis | Ensure complete enzymatic digestion of your DNA. Optimize the enzyme concentrations and incubation times. You can check for complete digestion by running a small aliquot of the digested DNA on an agarose (B213101) gel. |
| Poor ionization in the mass spectrometer | Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) for 5-hmU. Ensure the mobile phase composition is appropriate for electrospray ionization (ESI). |
| Matrix effects | The presence of co-eluting compounds from the sample matrix can suppress the ionization of 5-hmU. Dilute your sample or improve your chromatographic separation to minimize matrix effects. The use of a stable isotope-labeled internal standard for 5-hmU can help to correct for matrix effects. |
| Instrument sensitivity issues | Verify the overall performance of your LC-MS/MS system by injecting a standard of 5-hmU. Check for any leaks, clogs, or issues with the detector. |
Issue 2: High variability in 5-hmU measurements between replicate samples
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Ensure that all samples are processed identically. Standardize all incubation times, temperatures, and reagent volumes. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent sample and reagent volumes. |
| Heterogeneity of the starting material | If working with tissue samples, ensure that the samples are properly homogenized to obtain a representative aliquot for DNA extraction. |
| Incomplete nuclease inactivation | Residual nuclease activity can lead to variable DNA degradation between samples. Ensure that your lysis buffer contains sufficient concentrations of proteinase K and that the digestion is complete. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of DNA for 5-hmU Analysis by LC-MS/MS
This protocol describes a validated method for the gentle release of nucleosides from DNA, minimizing the degradation of 5-hmU.
Materials:
-
Purified genomic DNA (1-5 µg)
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Alkaline Phosphatase (e.g., Calf Intestinal Phosphatase)
-
Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 5.3)
-
Tris-HCl buffer (50 mM, pH 8.5)
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
In a microcentrifuge tube, dissolve 1-5 µg of purified DNA in 20 µL of 10 mM ammonium acetate buffer (pH 5.3).
-
Add 2 units of Nuclease P1 to the DNA solution.
-
Incubate the mixture at 37°C for 2 hours to digest the DNA into 3'-mononucleotides.
-
Add 5 µL of 50 mM Tris-HCl buffer (pH 8.5).
-
Add 1 unit of Alkaline Phosphatase to the mixture.
-
Incubate at 37°C for an additional 1 hour to dephosphorylate the mononucleotides into nucleosides.
-
The resulting nucleoside mixture is now ready for analysis by LC-MS/MS. It can be stored at -20°C until analysis.
Data Presentation
Table 1: Comparison of DNA Hydrolysis Methods for 5-hmU Analysis
| Hydrolysis Method | Advantages | Disadvantages | Reported 5-hmU Recovery |
| Enzymatic Hydrolysis | Gentle, specific, minimizes degradation. | Can be more expensive and time-consuming. | High, considered the gold standard. |
| Acid Hydrolysis (Formic Acid) | Fast and inexpensive. | Causes significant degradation of 5-hmU.[2] | Low, can be up to 10-fold lower than enzymatic hydrolysis.[2] |
Visualizations
Caption: Recommended workflow for the analysis of this compound.
Caption: Major degradation pathways of this compound during sample preparation.
References
Technical Support Center: Overcoming Low Signal-to-Noise in 5hmU ChIP-seq Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of low signal-to-noise ratios in 5-hydroxymethyluracil (5hmU) Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.
FAQs and Troubleshooting Guides
This section addresses specific issues you may encounter during your 5hmU ChIP-seq experiments in a question-and-answer format.
Q1: Why is the signal in my 5hmU ChIP-seq experiment too low?
A low signal in a 5hmU ChIP-seq experiment can be attributed to several factors, ranging from the biological abundance of the modification to technical inefficiencies in the experimental protocol.
-
Low Abundance of 5hmU: The levels of 5hmU can vary significantly between different cell types and genomic regions. It is crucial to have an estimation of the expected 5hmU abundance in your sample.
-
Suboptimal Antibody: The quality of the 5hmU antibody is paramount. An antibody with low affinity or specificity for 5hmU will result in poor immunoprecipitation efficiency.[1] It is essential to use a ChIP-seq validated antibody.[2][3]
-
Inefficient Immunoprecipitation: This can be caused by several factors:
-
Insufficient starting material: A typical ChIP-seq experiment requires an adequate number of cells to yield enough immunoprecipitated DNA.[1]
-
Inappropriate antibody concentration: Too little antibody will lead to a low yield, while too much can increase non-specific binding and background.
-
Ineffective cell lysis and chromatin fragmentation: Incomplete cell lysis results in a lower yield of accessible chromatin. Over-sonication can damage the epitope, while under-sonication leads to large DNA fragments that are inefficiently immunoprecipitated.[4]
-
-
Loss of Material During the Protocol: Significant loss of DNA can occur during the various washing and purification steps. Using low-retention tubes and optimizing wash conditions can help minimize this loss.
Q2: What is causing the high background in my 5hmU ChIP-seq data?
High background noise can obscure the true 5hmU signal, making data analysis challenging. Common causes include:
-
Non-specific Antibody Binding: The 5hmU antibody may cross-react with other DNA modifications or proteins, or bind non-specifically to the beads or tubes.
-
Insufficient Washing: Inadequate washing of the antibody-chromatin complexes can lead to the retention of non-specifically bound DNA fragments.
-
Contamination: Contamination with genomic DNA during the library preparation process can lead to a high background.
-
Over-amplification during Library Preparation: Excessive PCR cycles can amplify any background DNA, leading to a higher noise level.[1]
-
"Hyper-ChIPable" Regions: Certain genomic regions are prone to non-specific enrichment in ChIP-seq experiments.[5]
Q3: How can I validate my 5hmU antibody for ChIP-seq?
Thorough antibody validation is a critical step for a successful 5hmU ChIP-seq experiment. A multi-step validation process is recommended:
-
Dot Blot Analysis: This is a simple and effective method to check the specificity of the antibody for 5hmU over other modifications like 5-methylcytosine (B146107) (5mC) and unmodified cytosine.
-
ChIP-qPCR: Before proceeding to sequencing, perform ChIP followed by quantitative PCR (qPCR) on known positive and negative control regions. A good antibody should show significant enrichment at positive loci compared to negative loci and an IgG control. An enrichment of at least 5-fold is a good indicator for ChIP-seq suitability.[1]
-
Western Blot: While not a direct measure of performance in ChIP, a western blot can confirm that the antibody recognizes a protein of the expected size in nuclear extracts, which can be an indicator of its specificity.
-
Comparison with Published Data: If available, compare your ChIP-seq results with publicly available datasets for 5hmU in a similar cell type to check for concordance.[2]
Q4: What are the critical parameters for chromatin fragmentation in 5hmU ChIP-seq?
Optimal chromatin fragmentation is key to achieving high-resolution mapping of 5hmU.
-
Fragment Size: The ideal fragment size for ChIP-seq is typically between 150 and 300 base pairs.[1]
-
Sonication vs. Enzymatic Digestion:
-
Sonication: This method uses mechanical force to shear the chromatin. It is important to optimize the sonication time and power to achieve the desired fragment size without damaging the epitopes.[4]
-
Enzymatic Digestion (e.g., with MNase): This method can be gentler on the epitopes but may introduce sequence bias.[6] For 5hmU, which is often found in open chromatin regions, enzymatic digestion can be a suitable option.
-
-
Quality Control: After fragmentation, it is essential to check the size distribution of the chromatin fragments using gel electrophoresis or a Bioanalyzer.
Q5: How can I improve the signal-to-noise ratio during data analysis?
Bioinformatic analysis plays a crucial role in distinguishing true signal from background noise.
-
Appropriate Controls: Using a proper input DNA control is essential for accurate peak calling. The input control helps to account for biases in chromatin fragmentation and sequencing.[7]
-
Peak Calling Parameters: Use a peak caller that is suitable for detecting the potentially broad enrichment patterns of some histone modifications, which might be analogous to 5hmU distribution. Adjusting the p-value or q-value threshold can help to filter out less significant peaks.
-
Blacklist Filtering: The ENCODE project has identified regions of the genome that are prone to anomalous, high signal in sequencing experiments. Filtering these "blacklist" regions can help to remove sources of noise.
-
Quality Metrics: Several quality control metrics can be used to assess the signal-to-noise ratio, including:
-
Fraction of Reads in Peaks (FRiP): This metric calculates the proportion of reads that fall within the called peaks. A higher FRiP score generally indicates a better signal-to-noise ratio.
-
Normalized Strand Cross-correlation (NSC) and Relative Strand Cross-correlation (RSC): These metrics assess the clustering of reads on the positive and negative strands and can indicate the success of the immunoprecipitation.
-
Experimental Protocols
Detailed Methodology for 5hmU Antibody Validation using Dot Blot
-
Prepare DNA standards: Obtain or synthesize short oligonucleotides containing 5hmU, 5mC, and unmodified cytosine.
-
Spot DNA onto a membrane: Spot serial dilutions of the DNA standards onto a nitrocellulose or nylon membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the 5hmU antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary antibody incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane. A specific antibody should show a strong signal for 5hmU with minimal to no signal for 5mC and unmodified cytosine.
Quantitative Data Summary
| Parameter | Recommendation for Transcription Factor ChIP-seq | Recommendation for Histone Modification ChIP-seq | Considerations for 5hmU ChIP-seq |
| Starting Cell Number | 1-10 million cells[1] | 1-10 million cells | May require higher cell numbers if 5hmU is of low abundance in the sample. |
| Antibody Amount per IP | 1-10 µg | 1-5 µg | Titration is crucial; start with the manufacturer's recommendation and optimize. |
| Chromatin Fragment Size | 150-300 bp[1] | 150-500 bp | 150-300 bp is generally recommended for higher resolution. |
| PCR Cycles for Library Amplification | 10-15 cycles | 10-15 cycles | Use the minimum number of cycles necessary to generate sufficient library for sequencing to avoid amplification bias.[1] |
| Sequencing Depth | 20-30 million reads | 30-50 million reads | Dependent on the expected number of 5hmU peaks and genome size. Deeper sequencing may be required for low-abundance marks. |
Visualizations
Caption: A generalized workflow for a 5hmU ChIP-seq experiment.
Caption: A troubleshooting guide for low signal-to-noise in 5hmU ChIP-seq.
References
- 1. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChIP-seq Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 3. Chromatin Immunoprecipitation ChIP-Seq Grade Antibodies | Diagenode [diagenode.com]
- 4. An optimized ChIP‐Seq framework for profiling histone modifications in Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioinformatics-core-shared-training.github.io [bioinformatics-core-shared-training.github.io]
- 6. Antibody performance in ChIP-sequencing assays: From quality scores of public data sets to quantitative certification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ten Common Mistakes in ChIP-seq Data Analysis â And How Seasoned Bioinformaticians Prevent Them [accurascience.com]
Technical Support Center: Single-Base 5-Hydroxymethyluracil (5hmU) Sequencing Data Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with single-base resolution 5-hydroxymethyluracil (5hmU) sequencing data.
Experimental Workflow Overview
The general workflow for a single-base 5hmU sequencing experiment involves a chemical conversion of 5hmU to 5-formyluracil (B14596) (5fU), which then leads to a T-to-C transition during PCR amplification and sequencing. A parallel "no-oxidation" control experiment is crucial for distinguishing true 5hmU sites from sequencing errors or pre-existing mutations.[1]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Pre-Analysis & Experimental Design
Q: What is the purpose of the "no-oxidation" control?
A: The "no-oxidation" control is essential to differentiate true 5hmU sites from other potential sources of T-to-C conversions, such as pre-existing mutations or sequencing errors.[1] In the control sample, 5hmU is not converted to 5fU, so any observed T-to-C changes at a given site are considered background noise.
Q: What are the key considerations for the chemical oxidation step?
A: The chemical oxidation of 5hmU to 5fU is a critical step. Incomplete or overly harsh oxidation can lead to inaccurate results. It is important to follow a validated protocol precisely. The choice of polymerase for the subsequent PCR amplification can also influence the efficiency of the T-to-C conversion.[1]
Quality Control (QC)
Q: What are the essential QC metrics for single-base 5hmU sequencing data?
A: Standard next-generation sequencing (NGS) QC metrics should be assessed. These include per-base sequence quality, sequence content, GC content, and adapter contamination. Tools like FastQC are commonly used for this purpose.
| Metric | Acceptable Threshold | Potential Issue if Threshold is Not Met | Troubleshooting Steps |
| Per Base Sequence Quality (Phred Score) | > 30 for the majority of the read | Low-quality bases can lead to inaccurate base calling and alignment. | Trim low-quality bases from the ends of reads using tools like Trimmomatic or Cutadapt. |
| Adapter Content | Minimal to no adapter sequences detected | Adapter contamination can interfere with read alignment. | Use adapter trimming software to remove adapter sequences. |
| Per Base Sequence Content | Balanced base composition expected for random libraries | Significant deviation may indicate library preparation bias or issues with the sequencing run. | Review library preparation steps and consult sequencing provider if issues persist. |
| T-to-C Conversion Rate (in a spike-in control) | High and consistent with expectations | Low conversion rate indicates inefficient chemical oxidation or PCR issues. | Optimize oxidation and PCR conditions. Ensure high-quality reagents. |
Q: I observe a high T-to-C conversion rate in my "no-oxidation" control. What could be the cause?
A: A high T-to-C conversion rate in the control sample suggests potential issues with DNA damage during sample preparation or sequencing errors. It is also possible that the DNA sample itself has a high frequency of T>C SNPs. If this is unexpected, reviewing the DNA extraction and library preparation protocols for any steps that could induce DNA damage is recommended.
Read Alignment
Q: Which aligner should I use for single-base 5hmU sequencing data?
A: Aligners that are compatible with bisulfite sequencing data are generally suitable for single-base 5hmU data, as they can handle the T-to-C conversion. Bismark is a popular choice for this type of data. It is important to use the correct alignment parameters to account for the directional nature of the library and the expected conversions.
Q: My mapping efficiency is low. How can I troubleshoot this?
A: Low mapping efficiency can be caused by several factors. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Read Quality | Review FastQC reports. Trim low-quality bases and adapters.[2] |
| Inappropriate Aligner Settings | Ensure you are using an aligner suitable for bisulfite-converted reads (e.g., Bismark). Use appropriate parameters for directional libraries. Relaxing the alignment stringency (e.g., allowing more mismatches) can sometimes help, but should be done with caution.[2] |
| Contamination | Use a tool like FastQ Screen in bisulfite mode to check for contamination from other genomes.[2] |
| Incorrect Genome Assembly | Verify that you are aligning to the correct reference genome assembly for your organism. |
5hmU Calling (Peak Calling)
Q: How do I identify significant 5hmU sites?
A: Unlike traditional peak calling for enrichment-based methods, single-base resolution data allows for the identification of individual modified bases. The primary approach is to compare the T-to-C conversion rate at each thymine (B56734) position between the oxidation-treated sample and the no-oxidation control. A statistically significant increase in the C count at a specific T position in the treated sample compared to the control indicates a 5hmU site.
Q: Can I use traditional peak callers like MACS2?
A: While MACS2 is designed for identifying enriched regions (peaks) and not single-base modifications, it can be adapted to find regions with a high density of 5hmU sites.[3][4] However, for single-base resolution, custom scripts or specialized tools that perform a site-by-site statistical comparison are more appropriate.
| MACS2 Parameter | Recommendation for 5hmU "Peak" Calling | Rationale |
| -f / --format | BAM or BED | Specifies the input file format. |
| -g / --gsize | Effective genome size (e.g., hs for human) | Important for statistical calculations.[3] |
| -q / --qvalue | 0.05 or 0.01 | FDR cutoff for peak significance.[3][4] |
| --broad | Consider using for identifying broader regions of 5hmU enrichment. | May be useful for identifying clusters of 5hmU sites. |
| -c / --control | Use the aligned "no-oxidation" control data. | Essential for accurate background estimation and identification of true enrichment.[3] |
Differential Hydroxymethylation Analysis
Q: How do I identify differentially hydroxymethylated regions (DhMRs) between different conditions?
A: Once you have identified the 5hmU sites and their modification levels (T-to-C conversion rate), you can perform differential analysis between your experimental groups. Statistical methods developed for differential methylation analysis from bisulfite sequencing data, such as those implemented in the R packages DSS or limma, can be adapted for this purpose.[5]
Q: What are some common pitfalls in differential analysis?
A: Common pitfalls include insufficient biological replicates, which can limit statistical power, and batch effects, where technical variations between batches can confound the biological results. It is crucial to have a sufficient number of replicates and to account for potential batch effects in your statistical model.
Downstream Analysis and Interpretation
Q: How can I interpret the biological significance of my 5hmU data?
A: The biological interpretation of 5hmU data often involves integrating it with other omics datasets, such as gene expression (RNA-seq) or chromatin accessibility (ATAC-seq) data. Functional enrichment analysis of genes near differentially hydroxymethylated sites can provide insights into the biological pathways that may be regulated by 5hmU. Tools like DAVID or clusterProfiler can be used for this purpose.
Q: I see changes in 5hmU levels, but no corresponding changes in gene expression. What does this mean?
A: The relationship between 5hmU and gene expression is complex and not always direct. 5hmU can have roles beyond the direct regulation of transcription, such as influencing chromatin structure or the binding of regulatory proteins. The absence of a direct correlation with gene expression does not necessarily mean the 5hmU changes are not biologically significant.
Detailed Experimental Protocol: Chemical Oxidation of 5hmU
The following is a generalized protocol for the chemical oxidation of 5hmU to 5fU, based on published methods.[1] Note: This is a summary and should be adapted based on the specific reagents and equipment available.
-
DNA Preparation: Start with high-quality genomic DNA.
-
Oxidation Reaction:
-
Prepare a solution of potassium perruthenate (KRuO₄).
-
Incubate the genomic DNA with the KRuO₄ solution under specific temperature and time conditions to oxidize 5hmU to 5fU.
-
A parallel "no-oxidation" control should be set up without the KRuO₄.
-
-
DNA Purification: Purify the DNA to remove the oxidizing agent and other reaction components.
-
Single-Base Extension: Perform a single-base extension reaction using a polymerase that can read past 5fU and incorporate a guanine (B1146940) (G) opposite it.
-
PCR Amplification: Amplify the DNA using a high-fidelity polymerase. During this step, the G incorporated opposite the original 5fU will template the incorporation of a cytosine (C) in the complementary strand, thus completing the T-to-C transition.
-
Library Preparation and Sequencing: Proceed with standard library preparation for next-generation sequencing.
Logical Troubleshooting Flowchart
References
- 1. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low mapping - Bismark [felixkrueger.github.io]
- 3. Peak calling with MACS2 | Introduction to ChIP-Seq using high-performance computing [hbctraining.github.io]
- 4. NGS_Data_Analysis_Course/sessionV/lessons/04_peak_calling_macs.md at master · hbc/NGS_Data_Analysis_Course · GitHub [github.com]
- 5. How To Analyze ChIP-seq Data For Absolute Beginners Part 4: From FASTQ To Peaks With MACS2 - NGS Learning Hub [ngs101.com]
Technical Support Center: 5-Hydroxymethyluracil (5hmC) Immunoprecipitation
Welcome to the technical support center for 5-Hydroxymethyluracil (5hmC) immunoprecipitation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce non-specific binding in their 5hmC IP experiments.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and non-specific binding are common issues in 5hmC immunoprecipitation that can obscure true signals and lead to inaccurate results. This guide provides a systematic approach to identifying and mitigating the sources of non-specific binding.
Problem: High Background in Negative Control (IgG) Samples
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Antibody Concentration | Optimize the antibody concentration by performing a titration experiment. Using too much antibody can lead to non-specific binding.[1][2] |
| Non-Specific Binding to Beads | 1. Pre-clear the lysate: Incubate the chromatin lysate with protein A/G beads alone before adding the primary antibody to remove proteins that non-specifically bind to the beads.[2][3] 2. Block the beads: Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) before use.[1][2] |
| Insufficient Washing | Increase the number and/or duration of wash steps. Consider using wash buffers with increasing stringency (e.g., higher salt concentration or different detergents).[1][4] |
| Contaminated Reagents | Prepare fresh buffers and solutions. Ensure all reagents are free of contaminants that might interfere with the immunoprecipitation. |
| Incomplete Chromatin Fragmentation | Optimize sonication to ensure chromatin is sheared to the appropriate size range (typically 200-600 bp).[5][6][7] Inconsistent fragmentation can expose sticky DNA ends that contribute to background. |
Problem: Non-Specific Bands on a Western Blot (for MeDIP-WB) or High Background Signal in Sequencing Data (for MeDIP-seq)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Antibody Specificity | Use a highly specific, affinity-purified monoclonal or polyclonal antibody that has been validated for 5hmC immunoprecipitation.[1][8][9][10] Perform dot blot or ELISA assays to confirm antibody specificity for 5hmC over 5-methylcytosine (B146107) (5mC) and unmodified cytosine. |
| Suboptimal Blocking Strategy | Use appropriate blocking agents in your buffers. BSA and salmon sperm DNA are commonly used to block non-specific binding sites on beads and other surfaces.[1] |
| Inappropriate Wash Buffer Composition | Optimize the composition of your wash buffers. This may include adjusting the salt concentration (e.g., NaCl) or the type and concentration of detergents (e.g., NP-40, Tween-20).[4][11][12] |
| Cross-Reactivity of Secondary Antibodies (for MeDIP-WB) | If applicable, use a pre-adsorbed secondary antibody to minimize cross-reactivity with the immunoprecipitating antibody. |
| Too Much Input DNA | Using an excessive amount of starting material can lead to an increase in non-specific interactions. Titrate the amount of input chromatin to find the optimal balance between signal and background.[1] |
Frequently Asked Questions (FAQs)
Antibody Selection and Validation
Q1: How do I choose the right antibody for 5hmC immunoprecipitation?
A1: Success in 5hmC IP heavily relies on the quality and specificity of the antibody.[9] Look for antibodies that have been specifically validated for immunoprecipitation applications like MeDIP or hMeDIP.[9][10] Monoclonal antibodies can offer higher batch-to-batch consistency. Always check the manufacturer's data and any available publications citing the use of the antibody for 5hmC IP.
Q2: How can I validate the specificity of my 5hmC antibody?
A2: You can perform several experiments to validate your antibody's specificity:
-
Dot Blot Analysis: Spot DNA standards with known modifications (unmethylated, 5mC, and 5hmC) onto a membrane and probe with your antibody to ensure it specifically recognizes 5hmC.[8][10]
-
ELISA: Similar to a dot blot, use DNA standards coated on a plate to quantify the antibody's binding specificity.
-
Spike-in Controls: Add a known amount of DNA with 5hmC modifications to your sample and assess its recovery by qPCR after immunoprecipitation.[7][13][14]
Sample Preparation and Sonication
Q3: What is the optimal fragment size for 5hmC immunoprecipitation?
A3: The desired range for DNA fragment size after sonication is typically between 200 and 600 base pairs.[5][7] This size range provides a good balance between resolution and the efficiency of immunoprecipitation.
Q4: How do I optimize my sonication protocol?
A4: Sonication efficiency can vary depending on the cell type, cell density, and sonicator used.[5][15] It is crucial to perform a time-course experiment to determine the optimal sonication conditions for your specific experimental setup.[6][16] After sonication, run an aliquot of the sheared chromatin on an agarose (B213101) gel to visualize the fragment size distribution.
Experimental Protocol: Sonication Optimization
-
Prepare cross-linked and lysed cells according to your standard protocol.
-
Divide the chromatin into several aliquots.
-
Sonicate each aliquot for a different duration or with varying power settings.
-
Take a small sample from each condition and reverse the cross-links.
-
Purify the DNA.
-
Run the purified DNA on a 1.5-2% agarose gel to determine the fragment size distribution.[5]
-
Select the sonication condition that yields fragments predominantly in the 200-600 bp range.
Immunoprecipitation and Washing
Q5: What are the key considerations for the immunoprecipitation step?
A5: Key considerations include:
-
Antibody Amount: Titrate the amount of antibody to find the optimal concentration that maximizes the pull-down of 5hmC-containing DNA while minimizing background.[1]
-
Incubation Time: An overnight incubation at 4°C is common, but this may need to be optimized.
-
Bead Type: Protein A, Protein G, or a combination of both are used to capture the antibody-DNA complexes. The choice depends on the isotype of your primary antibody.[17]
Q6: How can I optimize my washing steps to reduce non-specific binding?
A6: The washing steps are critical for removing non-specifically bound DNA and proteins.
-
Wash Buffer Composition: Use a series of wash buffers with varying stringency. This can involve increasing the salt concentration (e.g., from 150 mM to 500 mM NaCl) or including detergents like NP-40 or Tween-20.[4][11]
-
Washing Technique: Ensure thorough resuspension of the beads during each wash, followed by complete removal of the supernatant.
Table 1: Example of a Wash Buffer Series for 5hmC IP
| Wash Step | Buffer Composition | Purpose |
| Wash 1 (Low Salt) | 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS | Removes loosely bound, non-specific proteins. |
| Wash 2 (High Salt) | 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS | Removes proteins bound through ionic interactions. |
| Wash 3 (LiCl Wash) | 10 mM Tris-HCl (pH 8.0), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Deoxycholate | Further removes non-specific interactions. |
| Wash 4 (TE Buffer) | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA | Removes residual salts and detergents. |
Note: Buffer compositions can be adapted from standard ChIP protocols and may require optimization for your specific application.
Visualizing the Workflow
A clear understanding of the experimental workflow can help in identifying potential sources of error and non-specific binding.
Caption: Workflow for this compound Immunoprecipitation (hMeDIP).
This diagram outlines the key stages of a typical 5hmC IP experiment, from sample preparation to downstream analysis. Each step presents an opportunity to optimize and reduce non-specific binding.
Caption: Logic diagram for troubleshooting high background in 5hmC IP.
References
- 1. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. An optimized chromatin immunoprecipitation protocol using Staph-seq for analyzing genome-wide protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Chromatin Immunoprecipitation in Toxicology: A Step-by-Step Guide to Increasing Efficiency, Reducing Variability, and Expanding Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Hydroxymethylcytosine (5-hmC) (HMC31) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. epigenie.com [epigenie.com]
- 10. Anti-5-Hydroxymethylcytosine / 5-hmC antibody [GT13612] (GTX629765) | GeneTex [genetex.com]
- 11. researchgate.net [researchgate.net]
- 12. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methylated DNA immunoprecipitation and high-throughput sequencing (MeDIP-seq) using low amounts of genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Hydroxymethylcytosine (5-hmC) antibody (mAb) (Clone 59.1) | Proteintech [ptglab.com]
- 15. Critical Parameters for Efficient Sonication and Improved Chromatin Immunoprecipitation of High Molecular Weight Proteins | PLOS One [journals.plos.org]
- 16. SimpleChIP® Plus Sonication Chromatin Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 17. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Minimizing Bias in PCR Amplification of 5hmU-Containing DNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize bias during the PCR amplification of DNA containing 5-hydroxymethyluracil (5hmU).
Frequently Asked Questions (FAQs)
Q1: Why is PCR amplification of 5hmU-containing DNA prone to bias?
A1: PCR amplification of 5hmU-containing DNA can be biased due to several factors. The presence of 5hmU can interfere with the binding and processivity of some DNA polymerases, leading to underrepresentation of 5hmU-containing fragments.[1] Standard high-fidelity polymerases may stall at sites with this modification, causing incomplete extension and reduced amplification efficiency. Additionally, factors that affect standard PCR, such as GC content, can exacerbate this bias.
Q2: Which type of DNA polymerase is best suited for amplifying 5hmU-containing templates?
A2: High-fidelity DNA polymerases with proofreading activity (3'→5' exonuclease activity) are generally recommended to ensure accuracy. However, their performance on 5hmU templates can vary. Some specialized polymerases have been engineered to better tolerate and read through modified bases. For instance, some variants of KOD and Pfu polymerases, as well as newer high-fidelity enzymes like Q5 polymerase, may offer improved performance. It is often necessary to empirically test a few different polymerases to find the optimal one for your specific template and application.
Q3: Can PCR additives help in reducing bias when amplifying 5hmU-containing DNA?
A3: Yes, PCR additives can be beneficial. For templates with high GC content, which can compound the challenges of amplifying 5hmU-containing DNA, additives like betaine (B1666868), DMSO, and formamide (B127407) can help by reducing DNA secondary structures and lowering the melting temperature. These reagents can improve polymerase processivity and lead to more uniform amplification.
Q4: How does primer design impact bias in the amplification of 5hmU-containing DNA?
A4: Primer design is critical for minimizing PCR bias. To ensure unbiased amplification, primers should be designed to have similar melting temperatures (Tm) and to avoid regions with repetitive sequences or extreme GC content. For quantitative applications, it is crucial that the primers do not overlap with the 5hmU sites themselves, as this can lead to differential amplification efficiencies between modified and unmodified templates.
Q5: What is "PCR-free" library preparation and should I consider it for my 5hmU analysis?
A5: PCR-free library preparation is a method for next-generation sequencing that avoids the PCR amplification step altogether. This method eliminates PCR-induced biases, providing a more accurate representation of the original DNA population. However, PCR-free methods typically require a larger amount of starting DNA material. If you have sufficient DNA and are conducting sensitive quantitative studies, a PCR-free approach is an excellent option to avoid amplification bias.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no PCR product | 1. Inefficient DNA polymerase for 5hmU templates.2. Suboptimal annealing temperature.3. Poor template quality or low concentration.4. Primer design issues. | 1. Switch to a different high-fidelity DNA polymerase known to be more efficient with modified bases (e.g., certain Pfu or KOD variants).2. Optimize the annealing temperature using a gradient PCR.3. Ensure the DNA is of high purity and use a sufficient amount of template.4. Redesign primers to have optimal Tm and to avoid secondary structures. |
| Non-specific PCR products (multiple bands) | 1. Annealing temperature is too low.2. High primer concentration leading to primer-dimers.3. Contamination of reagents or template DNA. | 1. Increase the annealing temperature in increments of 1-2°C.2. Reduce the primer concentration.3. Use fresh, nuclease-free water and reagents. Ensure a clean workspace. |
| Suspected bias in amplification (underrepresentation of 5hmU regions) | 1. DNA polymerase stalling at 5hmU sites.2. High GC content in the template.3. Excessive number of PCR cycles. | 1. Test a panel of high-fidelity DNA polymerases to identify one with better processivity for 5hmU.2. Add a PCR enhancer such as betaine (1-2 M) or DMSO (3-5%).3. Reduce the number of PCR cycles to the minimum required for sufficient product yield. |
| Inconsistent results between replicates | 1. Pipetting errors.2. Inhomogeneous reaction mix.3. Thermal cycler not providing uniform temperature across the block. | 1. Ensure accurate and consistent pipetting. Prepare a master mix for all reactions.2. Thoroughly mix all reaction components before aliquoting.3. Check the calibration of your thermal cycler. |
Data Presentation
Table 1: Comparison of DNA Polymerase Properties for Amplification of Modified DNA
| DNA Polymerase | Type | Proofreading (3'→5' Exo) | Relative Fidelity vs. Taq | Key Features & Considerations for 5hmU Amplification |
| Taq Polymerase | Family A | No | 1x | Lacks proofreading, prone to errors. May be inhibited by 5hmU. Not recommended for high-fidelity applications. |
| Pfu Polymerase | Family B | Yes | ~6-10x | High fidelity and thermostability. Some variants may still be inhibited by 5hmU, but generally performs better than Taq. |
| KOD Polymerase | Family B | Yes | ~10-15x | High fidelity and processivity. Known for efficient amplification of long and GC-rich templates. Some engineered variants show improved performance on templates with modified bases. |
| Q5 High-Fidelity DNA Polymerase | Fusion | Yes | >100x | Fused with a processivity-enhancing domain, leading to high fidelity and speed. Generally robust for a wide range of templates, including those with high GC content. A modified version, Q5U, is available for templates containing uracil. |
Note: The performance of these polymerases can be template-dependent, and optimization is often required.
Experimental Protocols
Protocol: Unbiased Quantitative PCR (qPCR) of 5hmU-Containing DNA
This protocol provides a general framework for setting up a qPCR reaction to minimize bias when amplifying DNA that contains 5hmU.
1. Primer Design:
-
Design primers with a Tm between 60-65°C.
-
Aim for a GC content of 40-60%.
-
Avoid primer sequences that can form hairpins or self-dimers.
-
Ensure primers do not anneal to regions containing 5hmU.
2. Reaction Setup:
-
Work in a clean, PCR-dedicated area to prevent contamination.
-
Thaw all reagents on ice.
-
Prepare a master mix to ensure consistency across reactions. For a single 20 µL reaction, combine the following:
Component Volume Final Concentration 2x qPCR Master Mix (containing dNTPs and a hot-start DNA polymerase suitable for modified DNA) 10 µL 1x Forward Primer (10 µM) 0.4 µL 200 nM Reverse Primer (10 µM) 0.4 µL 200 nM Nuclease-free water Variable - Template DNA (1-100 ng) Variable - | Total Volume | 20 µL | |
-
Gently vortex the master mix and spin down briefly.
-
Aliquot the master mix into your PCR tubes or plate.
-
Add the template DNA to each reaction.
-
Seal the tubes/plate and spin down to collect the contents at the bottom.
3. Thermal Cycling Conditions:
-
Use a real-time PCR instrument.
-
Set up the following cycling program:
Step Temperature Time Cycles Initial Denaturation 95°C 2-5 min 1 Denaturation 95°C 15 sec 40 | Annealing/Extension | 60-65°C | 30-60 sec | |
-
Include a melt curve analysis at the end of the run to check for product specificity.
4. Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Use appropriate controls, including a no-template control (NTC) and a reference gene, for accurate quantification.
-
Analyze the melt curve to ensure a single, specific product was amplified.
Visualizations
Caption: Workflow for unbiased PCR amplification of 5hmU-containing DNA.
Caption: Troubleshooting flowchart for PCR with 5hmU-containing DNA.
References
Validation & Comparative
Unveiling 5-Hydroxymethyluracil: A Comparative Guide to Mass Spectrometry and Sequencing Validation
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 5-hydroxymethyluracil (5hmU), a modified DNA base with emerging roles in epigenetics and disease, is paramount. This guide provides an objective comparison of two primary analytical techniques: mass spectrometry and sequencing-based methods, offering insights into their respective capabilities for the validation and study of 5hmU.
This document delves into the experimental validation of 5hmU analysis, presenting a head-to-head comparison of mass spectrometry and sequencing technologies. We will explore the quantitative data, detailed experimental protocols, and the underlying workflows of these powerful techniques to guide researchers in selecting the most appropriate method for their experimental needs.
Quantitative Analysis: A Tale of Two Methodologies
While both mass spectrometry and sequencing can be employed to study 5hmU, they provide different types of information. Mass spectrometry excels at providing a global, quantitative measurement of 5hmU levels within a given DNA sample. In contrast, sequencing-based methods are designed to identify the specific genomic locations of 5hmU, offering single-base resolution.
Although many studies assert that their sequencing results are consistent with mass spectrometry data, direct, side-by-side quantitative comparisons in published literature are not always presented in a clear tabular format. The following tables summarize the typical quantitative data obtained from each method.
Mass Spectrometry-Based Quantification of Global 5hmU Levels
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate quantification of modified nucleosides.[1] This method provides a highly sensitive and specific measurement of the total amount of 5hmU in a DNA sample.
| Sample Type | 5hmU Level (% of Thymine) | Method | Reference |
| Mouse Embryonic Stem Cells (mESCs) | ~0.02% - 0.12% | LC-MS/MS | [2] |
| Various Dinoflagellates | 12% - 68% | LC-MS/MS | [2] |
Sequencing-Based Identification of 5hmU Sites
Sequencing methods for 5hmU are often designed to pinpoint the location of this modification across the genome. While not inherently a global quantification method, the frequency of identified 5hmU sites can provide a semi-quantitative overview of its abundance. One common approach involves chemical modification of 5hmU to a base that is read differently by DNA polymerase during sequencing. For example, 5hmU can be oxidized to 5-formyluracil (B14596) (5fU), which then leads to a T-to-C transition during PCR amplification.[3]
| Method | Principle | Output | Reference |
| Chemical Conversion Sequencing | Oxidation of 5hmU to 5fU, leading to a T-to-C mutation upon sequencing. | Genome-wide map of 5hmU at single-base resolution. | [3][4] |
| Affinity-Enrichment Sequencing | Enrichment of 5hmU-containing DNA fragments using specific antibodies or proteins, followed by sequencing. | Identification of genomic regions enriched in 5hmU. | [5] |
Experimental Protocols: A Step-by-Step Look
The successful application of these techniques hinges on meticulous experimental execution. Below are detailed methodologies for the quantification of 5hmU by LC-MS/MS and a representative sequencing-based approach.
Quantification of 5hmU by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the key steps for the global quantification of 5hmU in genomic DNA.
-
DNA Isolation and Purification: Genomic DNA is extracted from the biological sample of interest using standard protocols. It is crucial to ensure high purity and remove any RNA contamination.
-
Enzymatic Digestion: The purified DNA is enzymatically hydrolyzed to its constituent nucleosides. This is typically achieved using a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase.
-
Stable Isotope-Labeled Internal Standard: A known amount of a stable isotope-labeled 5hmU (e.g., ¹⁵N₂,¹³C-labeled 5hmU) is added to the digested sample. This internal standard is essential for accurate quantification as it corrects for any sample loss during processing and variations in instrument response.
-
Liquid Chromatography (LC) Separation: The mixture of nucleosides is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The nucleosides are separated based on their physicochemical properties as they pass through a chromatography column.
-
Tandem Mass Spectrometry (MS/MS) Detection: The separated nucleosides are introduced into a tandem mass spectrometer. The instrument is set to specifically detect and fragment the parent ions of both the native 5hmU and the stable isotope-labeled internal standard. The resulting fragment ions are measured.
-
Quantification: The amount of 5hmU in the original sample is determined by comparing the peak area of the native 5hmU to that of the known amount of the internal standard.
Sequencing of 5hmU via Chemical Conversion
This protocol describes a common method for identifying the genomic location of 5hmU at single-base resolution.
-
Genomic DNA Preparation: High-quality genomic DNA is isolated and fragmented to a suitable size for next-generation sequencing (typically 200-500 bp).
-
Chemical Oxidation: The fragmented DNA is subjected to chemical oxidation, for example, using potassium perruthenate (KRuO₄), to convert 5hmU to 5-formyluracil (5fU).[3]
-
Library Preparation: Sequencing libraries are prepared from the oxidized DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
PCR Amplification: During PCR amplification, DNA polymerases recognize 5fU as a thymine (B56734) analog that can mispair with guanine, leading to a T-to-C transition in the amplified DNA strand.
-
Next-Generation Sequencing: The amplified library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome. The locations of 5hmU are identified by detecting T-to-C conversions that are present in the oxidized sample but absent in a non-oxidized control.
Visualizing the Processes: Workflows and Pathways
To better understand the experimental and biological contexts of 5hmU analysis, the following diagrams illustrate the key workflows and the enzymatic pathway for 5hmU formation.
Figure 1: Workflow for 5hmU quantification by mass spectrometry.
Figure 2: Workflow for 5hmU mapping by sequencing.
Figure 3: Enzymatic formation of 5hmU from thymine.
Objective Comparison: Choosing the Right Tool for the Job
The choice between mass spectrometry and sequencing for 5hmU analysis depends largely on the research question.
Mass Spectrometry (LC-MS/MS):
-
Advantages:
-
Gold Standard for Quantification: Provides highly accurate and reproducible absolute or relative quantification of global 5hmU levels.[1]
-
High Sensitivity and Specificity: Can detect very low levels of 5hmU.
-
Direct Measurement: Directly measures the molecule of interest.
-
-
Disadvantages:
-
No Sequence Information: Does not provide information about the genomic location of 5hmU.
-
Requires Specialized Equipment: Access to a high-resolution mass spectrometer is necessary.
-
Sample Amount: May require a larger amount of starting DNA compared to some sequencing methods.
-
Sequencing-Based Methods:
-
Advantages:
-
Genomic Localization: Pinpoints the location of 5hmU at single-base resolution.
-
Genome-Wide Coverage: Can provide a comprehensive map of 5hmU across the entire genome.
-
Versatility: Several different approaches (chemical, enzymatic, affinity-based) are available.
-
-
Disadvantages:
-
Indirect Quantification: Quantification is often relative and can be influenced by biases in enrichment or chemical conversion steps.
-
Potential for Bias: Affinity-based methods may have biases towards certain genomic regions, and chemical treatments can damage DNA.
-
Complex Data Analysis: Requires sophisticated bioinformatics pipelines for data processing and interpretation.
-
Conclusion
Both mass spectrometry and sequencing are indispensable tools for the comprehensive study of this compound. Mass spectrometry stands as the definitive method for accurate global quantification, providing a vital benchmark for the overall abundance of this modification. Sequencing-based approaches, on the other hand, offer the invaluable ability to map the precise genomic locations of 5hmU, shedding light on its role in gene regulation and other genomic functions.
For a thorough validation of 5hmU, a combinatorial approach is often the most powerful. Mass spectrometry can be used to establish the global levels of 5hmU in different biological contexts, while sequencing can then be employed to determine how the distribution of this mark changes across the genome in response to various stimuli or in different disease states. The selection of the appropriate technique, or combination of techniques, will ultimately be guided by the specific biological questions being addressed, empowering researchers to further unravel the complexities of this intriguing epigenetic modification.
References
- 1. Genome-wide analysis of 5-hydroxymethylcytosine distribution reveals its dual function in transcriptional regulation in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution | Semantic Scholar [semanticscholar.org]
- 4. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
5-Hydroxymethyluracil in Human Tissues: A Comparative Analysis in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyluracil (5-hmU) is a modified pyrimidine (B1678525) base found in DNA, arising from either the enzymatic oxidation of thymine (B56734) by Ten-Eleven Translocation (TET) enzymes or as a product of oxidative DNA damage. While its close relative, 5-hydroxymethylcytosine (B124674) (5-hmC), has been extensively studied as an epigenetic mark, the role and quantitative levels of 5-hmU in human tissues, particularly in the context of disease, are less well-characterized. This guide provides a comparative overview of 5-hmU levels in normal versus diseased tissues based on available experimental data, details the methodologies for its quantification, and illustrates the key pathways involved in its formation.
Quantitative Comparison of this compound (5-hmU) Levels
The available quantitative data on 5-hmU levels in human tissues is limited. However, studies in specific cancer types have revealed significant alterations compared to normal tissues.
| Tissue Type | Condition | 5-hmU Level | Reference |
| Colon | Normal | Approximately 0.5 per 10^6 deoxynucleosides | [1] |
| Colon | Colorectal Cancer | Approximately 0.5 per 10^6 deoxynucleosides | [1] |
| Lymphocytes | Normal | Baseline levels | [2] |
| Lymphocytes | Chronic Lymphocytic Leukemia (CLL) | Significant accumulation compared to normal lymphocytes; levels correlate with disease stage. | [2] |
It is important to note that while the level of 5-hmU in bulk colorectal cancer tissue appears unchanged compared to normal colon tissue, a study on chronic lymphocytic leukemia (CLL) revealed a significant accumulation of this modified base in cancer cells[1][2]. This suggests that the role and regulation of 5-hmU may be highly context-dependent and vary between different cancer types.
Furthermore, urinary levels of 5-hmU have been investigated as a potential non-invasive biomarker of oxidative stress and DNA damage in diseases such as colorectal cancer and in smokers[3][4][5].
Experimental Protocols
The accurate quantification of 5-hmU in biological samples is critical for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this purpose due to its high sensitivity and specificity[6].
Protocol: Quantification of 5-hmU in DNA by LC-MS/MS
This protocol outlines the key steps for the analysis of 5-hmU in DNA isolated from human tissues.
1. DNA Isolation:
-
Genomic DNA is extracted from tissue samples using standard commercially available kits. It is crucial to prevent artificial oxidation of DNA during the isolation process. This can be achieved by including antioxidants, such as deferoxamine, in the lysis buffers.
2. DNA Digestion:
-
The isolated DNA is enzymatically hydrolyzed to individual deoxynucleosides. This is typically a two-step process:
-
Step 1: Nuclease P1 digestion to break down DNA into deoxynucleoside 3'-monophosphates.
-
Step 2: Alkaline phosphatase treatment to dephosphorylate the deoxynucleoside monophosphates to deoxynucleosides.
-
3. Sample Preparation for LC-MS/MS:
-
The digested DNA sample is spiked with a known amount of a stable isotope-labeled internal standard for 5-hydroxymethyl-2'-deoxyuridine (B45661) (d(5-hmU)), such as [¹⁵N₂]-d(5-hmU). This internal standard is essential for accurate quantification.
-
The sample is then typically filtered or subjected to solid-phase extraction to remove proteins and other interfering substances.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The deoxynucleosides are separated on a C18 reversed-phase column based on their hydrophobicity. A gradient of solvents (e.g., water with formic acid and methanol (B129727) with formic acid) is used to elute the deoxynucleosides at different retention times.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC system is introduced into a tandem mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI) mode. The analysis is performed using multiple reaction monitoring (MRM).
-
Precursor Ion Selection: The mass spectrometer is set to select the protonated molecular ion ([M+H]⁺) of both the analyte (d(5-hmU)) and the internal standard.
-
Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in the collision cell.
-
Product Ion Monitoring: Specific product ions for both the analyte and the internal standard are monitored. The transition from the precursor ion to the product ion is highly specific.
-
5. Quantification:
-
The amount of 5-hmU in the original DNA sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated using known concentrations of 5-hmU standards. The results are typically expressed as the number of 5-hmU lesions per 10⁶ or 10⁷ normal deoxynucleosides.
Visualizations
Pathways of this compound Formation
Caption: Formation pathways of this compound (5-hmU) in DNA.
Experimental Workflow for 5-hmU Quantification
Caption: General experimental workflow for quantifying 5-hmU in tissue DNA using LC-MS/MS.
References
- 1. Enigmatic this compound: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PB1914: UNPRECEDENTED ACCUMULATION OF this compound IN CHRONIC LYMPHOCYTIC LEUKEMIA –POTENTIAL SOURCES AND CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of urinary excretion of this compound in human by GC/NICI/MS: correlation with cigarette smoking, urinary TBARS and etheno DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary this compound and 8-oxo-7,8-dihydroguanine as potential biomarkers in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary excretion of 5-(hydroxymethyl) uracil in healthy volunteers: effect of active and passive tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of this compound Levels Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to 5hmC Antibody Cross-Reactivity with 5-Hydroxymethyluracil
For researchers, scientists, and drug development professionals, the precise detection of epigenetic modifications is paramount. This guide provides a comparative analysis of commercially available antibodies for 5-hydroxymethylcytosine (B124674) (5hmC), with a special focus on the potential for cross-reactivity with 5-hydroxymethyluracil (5hmU). While direct comparative data on 5hmC antibody specificity against 5hmU is limited in the current literature, this guide summarizes the known specificity against other key DNA modifications and provides detailed protocols for in-house validation.
The enzymatic oxidation of 5-methylcytosine (B146107) (5mC) to 5hmC by TET enzymes is a critical step in DNA demethylation and plays a significant role in gene regulation. A further potential modification, 5hmU, can be formed through the deamination of 5hmC.[1] Given the structural similarity between 5hmC and 5hmU, the potential for antibody cross-reactivity is a crucial consideration for the accurate interpretation of experimental results.
Comparative Analysis of 5hmC Antibody Specificity
While manufacturers provide data on the specificity of their 5hmC antibodies against 5mC and unmodified cytosine (C), information regarding cross-reactivity with 5hmU is largely absent. The following table summarizes the reported specificity of several commercially available 5hmC antibodies based on manufacturer-provided data and available literature. Researchers are strongly encouraged to perform their own validation experiments, including testing against 5hmU-containing controls.
| Antibody | Supplier | Clonality | Host | Reported Specificity / Validation Data | Applications |
| Anti-5-Hydroxymethylcytosine Polyclonal Antibody | Zymo Research | Polyclonal | Rabbit | Robustly distinguishes between hydroxymethylated DNA and methylated or unmodified DNA with limited to no cross-reactivity. Validated in ELISA and immunoprecipitation-based enrichment assays. | ELISA, IP, IHC, Blotting |
| Anti-5-hydroxymethylcytosine (5-hmC) antibody [RM236] | Abcam | Monoclonal | Rabbit | Reacts with 5-hydroxymethylcytosine in both single-stranded and double-stranded DNA. No cross-reactivity with non-methylated cytosine and methylcytosine in DNA. | Dot, IHC-P, ICC/IF, ELISA, Flow Cyt, MeDIP |
| 5-Hydroxymethylcytosine (5-hmC) (HMC31) Mouse mAb | Cell Signaling Technology | Monoclonal | Mouse | Recognizes endogenous levels of 5-hmC. Validated using ELISA, dot blot, and MeDIP assays and shows high specificity for 5-hmC. | DB, IF |
| 5-Hydroxymethylcytosine (5-hmC) antibody (pAb) | Proteintech | Polyclonal | Rabbit | Shows a 650-fold enrichment for 5-hmC DNA compared to 5-mC DNA or unmethylated DNA in MeDIP experiments. | MeDIP, Dot Blot, IHC |
Experimental Protocols for Specificity Assessment
To address the gap in cross-reactivity data with 5hmU, researchers should perform in-house validation. Dot blot and ELISA are two common and effective methods for this purpose.
Dot Blot Assay for Antibody Specificity
This protocol allows for a semi-quantitative assessment of antibody cross-reactivity against various DNA modifications.
Materials:
-
DNA standards: PCR products or oligonucleotides containing C, 5mC, 5hmC, and 5hmU.
-
Nitrocellulose or nylon membrane
-
0.1 M NaOH
-
6.6 M Ammonium (B1175870) acetate
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-5hmC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Protocol:
-
DNA Preparation and Denaturation:
-
Prepare serial dilutions of your DNA standards (C, 5mC, 5hmC, and 5hmU).
-
Add an equal volume of 0.1 M NaOH to each DNA sample to denature the DNA.
-
Incubate at 95°C for 5-10 minutes.
-
Immediately place on ice for 5 minutes.
-
Neutralize the samples by adding 0.1 volumes of 6.6 M ammonium acetate.
-
-
Membrane Spotting and Cross-linking:
-
Spot 1-2 µL of each denatured DNA sample onto the membrane.
-
Allow the membrane to air dry completely.
-
Cross-link the DNA to the membrane using a UV cross-linker.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-5hmC antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Analysis
ELISA provides a quantitative measure of antibody binding to different DNA modifications.
Materials:
-
High-binding 96-well ELISA plates
-
DNA standards (C, 5mC, 5hmC, and 5hmU)
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-5hmC)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Protocol:
-
Plate Coating:
-
Dilute DNA standards to a final concentration of 10-100 ng/µL in coating buffer.
-
Add 100 µL of each DNA solution to individual wells of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with PBST.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the wells three times with PBST.
-
Add 100 µL of the diluted primary anti-5hmC antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with PBST.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with PBST.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Visualizing Experimental Workflows and Molecular Relationships
To further clarify the experimental process and the biochemical context, the following diagrams are provided.
Conclusion
The specificity of antibodies is a cornerstone of reliable epigenetic research. While commercially available 5hmC antibodies demonstrate high specificity against 5mC and unmodified cytosine, their cross-reactivity with 5hmU remains an important and largely uncharacterized variable. The experimental protocols provided in this guide empower researchers to independently validate the specificity of their reagents, ensuring the accuracy and reliability of their findings. As the field of epigenetics continues to unravel the complexities of DNA modifications, rigorous antibody validation will remain an indispensable practice for generating high-quality, reproducible data.
References
Navigating the Nuances of 5-Hydroxymethyluracil Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Hydroxymethyluracil (5-hmU), a modified DNA base with emerging roles in epigenetics and disease, is paramount. This guide provides an objective comparison of the primary analytical methods employed for 5-hmU quantification, supported by available experimental data. We delve into the performance characteristics and experimental protocols of key techniques to aid in the selection of the most appropriate method for your research needs.
The journey to precise 5-hmU measurement is paved with several analytical challenges. The low abundance of 5-hmU in most biological samples necessitates highly sensitive and specific detection methods. Furthermore, the chemical similarity of 5-hmU to other pyrimidine (B1678525) bases, particularly thymine (B56734) and 5-methylcytosine, requires analytical strategies that can effectively distinguish between these modifications. This guide will explore how different methodologies address these challenges.
Performance Comparison of 5-hmU Quantification Methods
The selection of an appropriate analytical method for 5-hmU quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and the nature of the biological matrix. While a direct inter-laboratory "round-robin" validation for 5-hmU quantification is not extensively documented in the current literature, a comparison of performance characteristics reported in single-laboratory validation studies offers valuable insights. The following tables summarize the key performance indicators for the most commonly used techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Flow Cytometry.
| Performance Parameter | LC-MS/MS | GC-MS | Flow Cytometry |
| Linearity (R²) | >0.99 | >0.99 | Not Typically Reported for Quantification |
| Accuracy (% Recovery) | 85-115% | Variable (can be lower due to derivatization) | Not Directly Applicable for Absolute Quantification |
| Precision (% CV) | <15% | <20% | Can be <10% for cell population frequency |
| LOD | Low fmol to amol range | pmol range | ~1% of cell population |
| LOQ | Low fmol to amol range | pmol range | ~5% of cell population for accurate quantification |
| Specificity | High (based on mass-to-charge ratio) | High (with potential for derivatization issues) | Moderate (dependent on antibody specificity) |
| Throughput | Moderate | Low to Moderate | High |
| Sample Requirement | Low (ng of DNA) | Moderate (µg of DNA) | High (number of cells) |
Table 1: Comparison of Performance Characteristics for 5-hmU Quantification Methods. This table provides a summary of key validation parameters for LC-MS/MS, GC-MS, and Flow Cytometry based on published single-laboratory validation studies.
In-Depth Look at Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the "gold standard" for the quantification of modified nucleosides due to its high sensitivity and specificity.[1] This technique involves the enzymatic digestion of DNA into individual nucleosides, followed by chromatographic separation and detection by a mass spectrometer.
-
DNA Extraction and Hydrolysis: Genomic DNA is extracted from cells or tissues using standard protocols. The isolated DNA is then enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
Chromatographic Separation: The resulting deoxynucleoside mixture is separated using a reversed-phase liquid chromatography column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is commonly employed.
-
Mass Spectrometric Detection: The eluting deoxynucleosides are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 5-hmU and an isotopically labeled internal standard are monitored for quantification.
Figure 1. Workflow for 5-hmU quantification by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of modified DNA bases. However, its application to 5-hmU quantification is associated with challenges related to the derivatization step required to make the analytes volatile.
-
DNA Hydrolysis: DNA is typically hydrolyzed to its constituent bases using acid hydrolysis (e.g., formic acid). However, this method can lead to the degradation of 5-hmU.[2] Enzymatic hydrolysis is a milder alternative that can improve recovery.[2]
-
Derivatization: The hydroxyl and amine groups of the DNA bases are derivatized, commonly through silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide), to increase their volatility for GC analysis.
-
GC Separation: The derivatized bases are separated on a capillary GC column.
-
MS Detection: The separated compounds are detected by a mass spectrometer, and quantification is performed using selected ion monitoring (SIM) or full-scan mode.
Challenges with GC-MS: Studies have shown that acid hydrolysis can lead to a significant underestimation of 5-hmU levels, potentially by an order of magnitude, due to condensation reactions of the hydroxymethyl group.[3] While enzymatic hydrolysis can mitigate this, the derivatization step remains a critical factor that can influence accuracy and precision.
Figure 2. General workflow for 5-hmU quantification by GC-MS.
Flow Cytometry
Flow cytometry offers a high-throughput method for the analysis of 5-hmU at the single-cell level.[1] This technique relies on the use of specific antibodies to detect the modified base within individual cells.
-
Cell Preparation: Single-cell suspensions are prepared from tissues or cell cultures.
-
Fixation and Permeabilization: Cells are fixed to preserve their morphology and then permeabilized to allow antibodies to access intracellular components, including the nucleus.
-
DNA Denaturation: The DNA is denatured, typically using acid treatment (e.g., HCl), to expose the 5-hmU bases for antibody binding.
-
Immunostaining: Cells are incubated with a primary antibody specific for 5-hmU, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer, where the fluorescence intensity of individual cells is measured, providing a relative quantification of 5-hmU levels.
Limitations: The quantification provided by flow cytometry is relative and dependent on the specificity and affinity of the antibody used. The limit of detection for rare cell populations is a critical consideration.[4]
References
- 1. Analysis of this compound Levels Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limit of resolution of flow cytometry for the detection of selected bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing 5-Hydroxymethyluracil: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 5-hydroxymethyluracil (5-hmU) amidst a sea of other oxidized pyrimidines is a critical challenge. This guide provides an objective comparison of current methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
This compound is a modified DNA base that can arise from the oxidation of thymine (B56734) or the deamination of 5-hydroxymethylcytosine (B124674) (5-hmC).[1][2] Its presence in the genome is of significant interest due to its potential roles in epigenetic regulation and DNA repair pathways. Distinguishing 5-hmU from structurally similar oxidized pyrimidines, such as 5-formyluracil (B14596) (5-fU), 5-carboxyluracil (5-caU), and its precursor 5-hydroxymethylcytosine (5-hmC), requires highly specific and sensitive analytical methods.
This guide explores and compares four primary methodologies for the detection and quantification of 5-hmU:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and quantitative method for the direct detection of modified nucleosides.
-
Antibody-Based Methods (Dot Blot & ELISA): Immunoassays that utilize specific antibodies to detect 5-hmU.
-
Selective Chemical Labeling: Techniques that exploit specific enzymatic reactions to tag and enrich for 5-hmU.
-
Sequencing-Based Methods: Approaches that enable the genome-wide mapping of 5-hmU at single-base resolution.
Comparative Analysis of 5-hmU Detection Methods
The choice of method for distinguishing 5-hmU depends on the specific research question, available instrumentation, and the required level of sensitivity and resolution. The following table summarizes the key performance characteristics of the major techniques.
| Method | Principle | Resolution | Sensitivity | Specificity | Quantitative? | Advantages | Disadvantages |
| LC-MS/MS | Separation of digested nucleosides by liquid chromatography followed by mass-based detection and quantification. | Global | High (fmol to amol range)[3] | High | Yes | Absolute quantification, high specificity, can detect multiple modifications simultaneously. | Requires specialized equipment, DNA digestion can introduce artifacts.[4] |
| Dot Blot | Immobilization of DNA on a membrane followed by detection with a specific antibody. | Global | Moderate | Dependent on antibody specificity. | Semi-quantitative | Simple, rapid, and cost-effective for screening.[5][6] | Prone to background noise, antibody cross-reactivity can be an issue. |
| ELISA | Immobilization of DNA in a microplate well followed by colorimetric or fluorometric detection with a specific antibody. | Global | High | Dependent on antibody specificity. | Yes | High-throughput, quantitative, relatively simple.[7][8][9] | Antibody cross-reactivity can affect accuracy. |
| Selective Chemical Labeling | Enzymatic glucosylation of the 5-hydroxyl group of 5-hmU, followed by biotinylation and enrichment. | Locus-specific to Genome-wide | High | High | Relative quantification | High specificity for 5-hmU, enables enrichment for downstream analysis.[1][2][10] | Multi-step process, potential for incomplete enzymatic reactions. |
| Sequencing-Based Methods | Chemical or enzymatic treatment to differentiate 5-hmU from other bases, followed by high-throughput sequencing. | Single-base | High | High | Yes | Provides precise genomic location of 5-hmU. | Can be complex and expensive, data analysis can be challenging. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 5-hmU Quantification
This protocol outlines the general steps for the quantification of global 5-hmU levels in a DNA sample.
a. DNA Digestion:
-
Digest 1-10 µg of genomic DNA with a cocktail of nucleases and phosphatases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) to completely hydrolyze the DNA into individual nucleosides.[4]
-
The digestion is typically carried out overnight at 37°C in a suitable buffer.
-
After digestion, remove proteins by filtration or precipitation.
b. LC-MS/MS Analysis:
-
Inject the digested DNA sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the nucleosides using a reverse-phase C18 column with a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Perform mass spectrometric detection in positive ion mode using multiple reaction monitoring (MRM) to specifically detect the transition of the protonated molecular ion of 5-hydroxymethyl-2'-deoxyuridine (B45661) (d-5hmU) to its characteristic product ion.
-
Quantify the amount of 5-hmU by comparing the peak area to a standard curve generated from known concentrations of d-5hmU.
Antibody-Based Detection: Dot Blot for 5-hmU
This protocol provides a method for the semi-quantitative detection of 5-hmU.
-
Denature 1-2 µg of genomic DNA by heating at 95-100°C for 10 minutes, followed by rapid chilling on ice.[11]
-
Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane.[11]
-
Allow the membrane to air dry and then cross-link the DNA to the membrane using UV irradiation.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBS-T) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for 5-hmU overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the dots using a chemiluminescence imaging system. The intensity of the dots corresponds to the relative amount of 5-hmU.
Selective Chemical Labeling and Enrichment of 5-hmU
This protocol is based on the selective glucosylation of 5-hmU for subsequent enrichment. A notable method utilizes 5hmU DNA kinase (5hmUDK) for selective labeling.[1][2]
-
Fragment genomic DNA to a desired size (e.g., 200-500 bp) by sonication.
-
Incubate the fragmented DNA with 5hmU DNA kinase (5hmUDK) and an azide-modified ATP analog (N3-ATP) to selectively transfer the azide (B81097) group to the hydroxyl moiety of 5-hmU.[1][2]
-
Perform a click chemistry reaction by adding a biotin-linked dibenzocyclooctyne (DBCO-biotin) to attach biotin (B1667282) to the azide-labeled 5-hmU.[1]
-
Enrich the biotinylated DNA fragments containing 5-hmU using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-specifically bound DNA.
-
Elute the enriched 5-hmU-containing DNA from the beads. The enriched DNA can then be used for downstream applications such as qPCR or sequencing.
Visualization of Pathways and Workflows
Biological Formation of this compound
5-hmU can be formed in the genome through two primary pathways: the oxidation of thymine and the deamination of 5-hydroxymethylcytosine.
Caption: Pathways of 5-hmU formation in the genome.
Experimental Workflow for LC-MS/MS Detection of 5-hmU
This workflow illustrates the key steps involved in quantifying 5-hmU using liquid chromatography-tandem mass spectrometry.
Caption: Workflow for 5-hmU analysis by LC-MS/MS.
Workflow for Antibody-Based Dot Blot Detection of 5-hmU
This diagram outlines the procedure for detecting 5-hmU using a dot blot immunoassay.
Caption: Dot blot procedure for 5-hmU detection.
Logical Relationship in Selective Chemical Labeling of 5-hmU
This diagram illustrates the principle of selectively labeling 5-hmU for enrichment and subsequent analysis.
Caption: Principle of 5-hmU selective labeling.
References
- 1. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. raybiotech.com [raybiotech.com]
- 8. ELISA-Based Quantitation of Global 5hmC Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zymoresearch.com [zymoresearch.com]
- 10. Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
Unraveling the Transcriptional Impact of 5-Hydroxymethyluracil: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced roles of epigenetic modifications is paramount. Among these, 5-hydroxymethyluracil (5hmU), a derivative of thymine, is emerging as a critical player in gene regulation. This guide provides a comprehensive comparison of methodologies to study the correlation between 5hmU levels and gene expression, supported by experimental data and detailed protocols.
The Dual Role of 5hmU in Gene Expression
This compound (5hmU) is an oxidized form of thymine, generated by the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2] While initially considered a DNA damage product, emerging evidence suggests 5hmU is a distinct epigenetic mark with a role in transcriptional regulation.[1][2] Its presence and distribution within the genome are not random, and its levels can fluctuate during cellular differentiation, indicating a dynamic regulatory function.[2]
The correlation between 5hmU levels and gene expression is complex and context-dependent. In some organisms, such as trypanosomes, 5hmU is associated with transcriptional repression.[2][3] Conversely, in mammals, 5hmU is often found within the bodies of actively transcribed genes, suggesting a positive correlation with gene expression.[4] The precise mechanism by which 5hmU influences transcription is still under investigation but may involve altering DNA-protein interactions and affecting chromatin structure.[2]
Comparative Analysis of 5hmU Detection Methodologies
A variety of techniques are available to detect and quantify 5hmU, each with its own set of advantages and limitations. These methods can be broadly categorized into enrichment-based approaches and single-base resolution sequencing.
| Method | Principle | Resolution | Input DNA Requirement | Advantages | Limitations |
| J-Binding Protein 1 (JBP1) Pulldown | Affinity enrichment using the JBP1 protein, which specifically binds to glucosylated 5hmU (base J).[2][3] | Locus-specific | Micrograms | High specificity for glucosylated 5hmU. | Indirectly detects 5hmU after glucosylation; resolution is dependent on fragment size. |
| Antibody-based Enrichment (hMeDIP-seq) | Immunoprecipitation using antibodies specific to 5hmU.[5] | Locus-specific | Nanograms to micrograms | Relatively straightforward and widely used. | Potential for antibody cross-reactivity and bias towards regions with high modification density.[5] |
| hMe-Seal | Chemical labeling of 5hmU with a biotin (B1667282) tag via a modified glucose, followed by streptavidin pulldown.[6][7] | Locus-specific | As low as 1,000 cells | High sensitivity and specificity.[6] | Requires chemical synthesis of modified UDP-glucose. |
| Chemical Oxidation-based Sequencing | Chemical oxidation of 5hmU to 5-formyluracil (B14596) (5fU), which is then read as cytosine during sequencing, leading to a T-to-C transition.[8] | Single-base | Nanograms to micrograms | Provides single-base resolution of 5hmU. | Can be affected by sequence context and requires a no-oxidation control.[8] |
| Glucosyltransferase-based Sequencing | Enzymatic glucosylation of 5hmU, which can then be detected by various sequencing approaches, including SMRT sequencing.[2] | Single-base (with SMRT) | Micrograms | Highly specific enzymatic labeling. | Can be a multi-step process; SMRT sequencing may have lower throughput. |
Signaling Pathways and Experimental Workflows
The generation of 5hmU is a key step in a potential pathway for active DNA demethylation and transcriptional regulation. Understanding the experimental workflows to study this modification is crucial for accurate data interpretation.
References
- 1. epigenie.com [epigenie.com]
- 2. A method for the efficient and selective identification of this compound in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. DNA Methylation in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting DNA hydroxymethylation: exploring its role in genome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sequencing 5‐Hydroxymethyluracil at Single‐Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unraveling the Stability of 5-Hydroxymethyluracil and 5-Methylcytosine
For researchers, scientists, and drug development professionals, understanding the stability of modified nucleobases is paramount for elucidating their biological roles and therapeutic potential. This guide provides a comprehensive comparison of the chemical and biological stability of two key modified pyrimidines: 5-Hydroxymethyluracil (5hmU) and 5-methylcytosine (B146107) (5mC), supported by experimental data and detailed methodologies.
Executive Summary
5-methylcytosine (5mC) is a well-established, stable epigenetic mark crucial for gene regulation. In stark contrast, this compound (5hmU), a product of either thymine (B56734) oxidation or deamination of 5-hydroxymethylcytosine (B124674) (5hmC), is generally less stable within the cellular environment due to its recognition by DNA repair machinery. While direct quantitative comparisons of their chemical stability under identical conditions are limited, available data on the degradation of 5mC and the reactivity of 5hmU provide a strong basis for assessing their relative persistence. This guide synthesizes the current understanding of their stability, outlines their degradation pathways, and provides detailed experimental protocols for their quantification.
Introduction to 5-Methylcytosine and this compound
5-methylcytosine is a primary epigenetic modification in mammals, playing a critical role in transcriptional silencing, genomic imprinting, and X-chromosome inactivation. Its stability is fundamental to maintaining long-term epigenetic memory.
This compound, on the other hand, is considered a DNA lesion or an intermediate in demethylation pathways. It can arise from the oxidation of the methyl group of thymine or through the deamination of 5hmC, a key player in active DNA demethylation. The cellular machinery actively removes 5hmU, highlighting its transient nature in a biological context.
Comparative Stability Analysis
Chemical Stability
5-Methylcytosine (5mC): 5mC is known to be a chemically stable modification. A significant degradation pathway for 5mC is hydrolytic deamination, which converts it to thymine. This process is relatively slow under physiological conditions. The rate constant for the spontaneous hydrolytic deamination of 5mC in double-stranded DNA at 37°C has been determined to be approximately 5.8 x 10⁻¹³ s⁻¹[1][2][3]. Furthermore, studies on post-mortem brain tissue have shown that the methylation state of DNA remains stable even under extreme pH conditions, underscoring the chemical robustness of 5mC.
This compound (5hmU): Quantitative data on the intrinsic chemical stability of 5hmU, such as its half-life under various pH and temperature conditions, is scarce. However, it is known to be a chemically stable derivative of thymine. Some studies indicate that the hydroxymethyl group of 5hmU can undergo condensation reactions in acidic solutions, which suggests potential instability under certain analytical conditions[4]. In a biological context, its stability is significantly lower than that of 5mC due to active enzymatic repair.
| Parameter | 5-Methylcytosine (5mC) | This compound (5hmU) | Reference |
| General Stability | High | Moderate to Low (in biological systems) | [1][2][3][5] |
| Primary Degradation Pathway | Hydrolytic deamination to Thymine | Enzymatic removal by DNA glycosylases | [1][2][3][5] |
| Deamination Rate Constant (37°C, dsDNA) | 5.8 x 10⁻¹³ s⁻¹ | Data not available | [1][2][3] |
Table 1: Summary of the Stability of 5mC and 5hmU.
Biological Stability and Degradation Pathways
The biological stability of these two modified bases is dictated by their interaction with cellular machinery.
5-Methylcytosine (5mC) Demethylation Pathway: 5mC is a long-lived epigenetic mark. Its removal is a tightly regulated process involving a series of enzymatic oxidation steps initiated by the Ten-Eleven Translocation (TET) family of enzymes. TET enzymes successively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). These oxidized forms are then recognized and excised by Thymine-DNA Glycosylase (TDG), followed by base excision repair (BER) to restore unmodified cytosine.
References
- 1. The rate of hydrolytic deamination of 5-methylcytosine in double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rate of hydrolytic deamination of 5-methylcytosine in double-stranded DNA. | Semantic Scholar [semanticscholar.org]
- 3. The rate of hydrolytic deamination of 5-methylcytosine in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enigmatic this compound: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Hydroxymethyluracil (5hmU), 5-Hydroxymethylcytosine (5hmC), and 5-Methylcytosine (5mC) Abundance in Stem Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative abundance of three key DNA modifications—5-hydroxymethyluracil (5hmU), 5-hydroxymethylcytosine (B124674) (5hmC), and 5-methylcytosine (B146107) (5mC)—in embryonic stem cells (ESCs), induced pluripotent stem cells (iPSCs), and adult stem cells. The information presented is supported by experimental data from peer-reviewed scientific literature, with a focus on quantitative analysis.
Relative Abundance of DNA Modifications in Stem Cells
The levels of 5mC, 5hmC, and 5hmU vary significantly across different types of stem cells, reflecting their distinct epigenetic landscapes and developmental potentials. 5-methylcytosine (5mC) is the most abundant of these modifications, while 5-hydroxymethylcytosine (5hmC) and this compound (5hmU) are present at much lower levels.
In embryonic stem cells (ESCs), 5hmC levels are notably high, constituting a significant fraction of modified cytosines. For instance, in mouse ESCs, 5hmC can account for 0.04% of all nucleotides, which represents 5–10% of the total 5mC content[1]. The reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) is marked by a significant increase in 5hmC levels, as most somatic cells have very low to undetectable amounts of this modification[1].
Adult stem cells exhibit more varied levels of these modifications. For example, neural stem cells are characterized by high levels of 5hmC, even surpassing those found in ESCs[1]. Conversely, other tissue-specific stem and progenitor cells tend to have very low levels of 5hmC, with the highest concentrations observed in their terminally differentiated progeny[2]. Information on 5hmU is less abundant, but it is generally considered a rare modification that can arise from the oxidation of thymine (B56734) or the deamination of 5hmC[1].
The following table summarizes the quantitative data on the relative abundance of 5mC, 5hmC, and 5hmU in different stem cell types.
| DNA Modification | Embryonic Stem Cells (ESCs) | Induced Pluripotent Stem Cells (iPSCs) | Adult Stem Cells |
| 5-methylcytosine (5mC) | ~4% of total cytosines (mouse) | Levels increase significantly from parental somatic cells. | Variable depending on the tissue of origin. |
| 5-hydroxymethylcytosine (5hmC) | High levels, ~0.04% of all nucleotides (mouse)[1]. | Levels increase significantly during reprogramming[1]. | Generally low in progenitor cells, but high in some types like neural stem cells[1][2]. |
| This compound (5hmU) | Low levels, reported as a rare modification. | Data not widely available, presumed to be at very low levels. | Found at approximately 3-8 modifications per million nucleotides in various mammalian tissues[3]. |
Experimental Protocols
The gold standard for the simultaneous and accurate quantification of 5mC, 5hmC, and other DNA modifications is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Protocol: Simultaneous Quantification of 5mC and 5hmC by LC-MS/MS with Multiple Reaction Monitoring (MRM)
This method offers high sensitivity and specificity for the quantification of global levels of DNA modifications.
1. DNA Extraction and Digestion:
-
Genomic DNA is extracted from the stem cell population of interest using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
The purified DNA is then enzymatically hydrolyzed to individual nucleosides. This is typically achieved by a sequential digestion using a cocktail of enzymes such as DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
2. Liquid Chromatography (LC) Separation:
-
The resulting mixture of nucleosides is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
A C18 reverse-phase column is commonly used to separate the different nucleosides based on their hydrophobicity.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
The separated nucleosides are introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
Quantification is performed using the multiple reaction monitoring (MRM) mode. In this mode, the mass spectrometer is set to detect specific precursor-to-product ion transitions for each nucleoside of interest (e.g., deoxycytidine, 5-methyldeoxycytosine, and 5-hydroxymethyldeoxycytosine).
-
Stable isotope-labeled internal standards for each nucleoside are often spiked into the samples to ensure accurate quantification.
4. Data Analysis:
-
The peak areas for each nucleoside are integrated from the resulting chromatograms.
-
The absolute or relative amounts of 5mC and 5hmC are calculated by comparing their peak areas to that of deoxycytidine and the internal standards.
Signaling Pathways and Experimental Workflows
TET-Mediated DNA Demethylation Pathway
The conversion of 5mC is a dynamic process primarily mediated by the Ten-Eleven Translocation (TET) family of enzymes. This pathway is crucial for epigenetic reprogramming and the regulation of gene expression in stem cells.
Caption: The TET-mediated DNA demethylation pathway.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical experimental workflow for the quantification of DNA modifications using LC-MS/MS.
Caption: A typical workflow for LC-MS/MS-based quantification.
References
Safety Operating Guide
Proper Disposal of 5-Hydroxymethyluracil: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Hydroxymethyluracil, ensuring the safety of laboratory personnel and compliance with standard chemical waste management protocols.
Researchers, scientists, and drug development professionals handling this compound must adhere to systematic disposal procedures to mitigate potential hazards and ensure environmental responsibility. While some safety data sheets (SDS) classify this compound as not hazardous, others indicate it may cause skin, eye, and respiratory irritation and could be harmful if swallowed or inhaled.[1][2] Given this conflicting information, a cautious approach is warranted, treating the substance as a chemical waste product requiring professional disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the following safety protocols:
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (or better) respirator is recommended.
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.[1]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Wash hands thoroughly after handling the substance.[1]
Step-by-Step Disposal Procedure
Follow these steps for the safe and compliant disposal of this compound:
Step 1: Waste Identification and Segregation
-
Designate as Chemical Waste: Due to the potential hazards identified in some SDSs, do not dispose of this compound as common trash. It should be managed as non-hazardous or hazardous chemical waste, in accordance with your institution's policies.
-
Segregate from Other Waste: Keep this compound waste separate from other waste streams, such as sharps, biological waste, and radioactive waste. Do not mix it with incompatible materials, such as strong oxidizing agents.[3]
Step 2: Waste Collection and Storage
-
Use a Designated Waste Container: Place solid this compound waste in a clearly labeled, sealable container. The container should be made of a material compatible with the chemical.
-
Label the Container: The label should clearly identify the contents as "this compound Waste" and include any relevant hazard warnings. Follow your institution's specific labeling requirements for chemical waste.
-
Store Safely: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure the storage location is cool and dry.[1][3]
Step 3: Arrange for Professional Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary resource for guidance on chemical waste disposal. They will provide specific instructions and arrange for the collection of the waste by a licensed hazardous waste disposal contractor.
-
Follow EHS Instructions: Adhere to all procedures and complete any necessary paperwork provided by your EHS office for waste pickup.
Step 4: Decontamination and Final Steps
-
Decontaminate Work Surfaces: After handling and packaging the waste, thoroughly clean and decontaminate the work area.
-
Dispose of Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE in the designated chemical waste container for this compound.
Disposal of Empty Containers
Empty containers that previously held this compound should be managed as follows:
-
Remove all contents: Ensure the container is empty of any remaining powder.
-
Deface the label: Completely remove or obscure the original product label to prevent misidentification.
-
Consult institutional guidelines: Follow your institution's policy for the disposal of empty chemical containers. Some institutions may require a triple rinse with a suitable solvent, with the rinsate collected as chemical waste, before the container can be discarded as regular trash.
Summary of Key Disposal Information
| Aspect | Procedure |
| Waste Classification | Treat as chemical waste. Do not dispose of in regular trash. |
| Personal Protective Equipment | Safety glasses/goggles, chemical-resistant gloves, lab coat. Use a respirator if dust is generated. |
| Handling | Use in a well-ventilated area (fume hood recommended). Avoid dust formation. |
| Waste Collection | Use a labeled, sealed, and compatible container. |
| Storage | Store in a designated, cool, dry, and well-ventilated area. |
| Disposal Method | Arrange for pickup by a licensed hazardous waste contractor through your institution's EHS office. |
| Empty Containers | Ensure they are empty, deface the label, and follow institutional guidelines for disposal. |
Disposal Workflow for this compound
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Hydroxymethyluracil
Essential safety protocols and logistical plans are critical for the secure and effective handling of 5-Hydroxymethyluracil in research and development settings. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of laboratory personnel and the integrity of experimental workflows. By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize risks and establish a secure working environment.
Immediate Safety and Hazard Information
While some safety data sheets (SDS) indicate that this compound is not classified as hazardous, others suggest it may cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach to handling is recommended. It is a white solid powder with a melting point greater than 300°C.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following equipment is mandatory when handling this compound:
| Protection Type | Specific PPE Requirement | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact which can cause irritation.[2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and long pants. | To prevent skin exposure. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling in poorly ventilated areas or when dust formation is likely, to prevent respiratory tract irritation.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Always review the SDS for this compound before use.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize dust generation.[2]
-
Gather all necessary PPE: Ensure all personnel are equipped with the appropriate PPE as outlined in the table above.
-
Prepare the work area: Designate a specific area for handling. Ensure the workspace is clean and uncluttered. Have spill cleanup materials readily available.
Handling Procedures
-
Weighing and Transferring:
-
Perform all weighing and transferring of the solid powder within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
Close the container tightly after use.[2]
-
-
Solution Preparation:
-
When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
If heating is required, do so in a well-ventilated area.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
-
Do not eat, drink, or smoke in the laboratory area.
-
Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent and then with soap and water.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as outlined in the disposal plan.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation occurs.[2]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water. For large spills, evacuate the area and contact the institutional environmental health and safety (EHS) department.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed, and compatible container.
-
Contaminated materials such as gloves, weighing papers, and disposable lab coats should also be placed in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a labeled, sealed, and compatible waste container.
-
Do not mix with other waste streams unless compatible.
-
Disposal Protocol
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Contact EHS: Follow your institution's procedures for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅H₆N₂O₃ |
| Molecular Weight | 142.11 g/mol |
| Appearance | White solid powder[1] |
| Melting Point | >300 °C (>572 °F)[1][2] |
| Boiling Point | No data available[1] |
| Solubility | No data available[2] |
| Vapor Pressure | No data available[2] |
| Vapor Density | Not applicable[1] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
